molecular formula C33H41Cl4N5O4 B10773312 SCH 206272

SCH 206272

Numéro de catalogue: B10773312
Poids moléculaire: 713.5 g/mol
Clé InChI: UITMLIVWRRGLLR-MSBPVHBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SCH 206272 is a useful research compound. Its molecular formula is C33H41Cl4N5O4 and its molecular weight is 713.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H41Cl4N5O4

Poids moléculaire

713.5 g/mol

Nom IUPAC

3,5-dichloro-N-[(2E,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide

InChI

InChI=1S/C33H41Cl4N5O4/c1-38-31(43)18-22-5-4-11-42(33(22)45)26-8-12-41(13-9-26)14-10-27(21-6-7-28(36)29(37)17-21)30(39-46-3)20-40(2)32(44)23-15-24(34)19-25(35)16-23/h6-7,15-17,19,22,26-27H,4-5,8-14,18,20H2,1-3H3,(H,38,43)/b39-30-/t22-,27-/m1/s1

Clé InChI

UITMLIVWRRGLLR-MSBPVHBISA-N

SMILES isomérique

CNC(=O)C[C@H]1CCCN(C1=O)C2CCN(CC2)CC[C@H](C3=CC(=C(C=C3)Cl)Cl)/C(=N\OC)/CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl

SMILES canonique

CNC(=O)CC1CCCN(C1=O)C2CCN(CC2)CCC(C3=CC(=C(C=C3)Cl)Cl)C(=NOC)CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of SCH 206272: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent, orally active and selective antagonist of the tachykinin neurokinin (NK) receptors, specifically targeting the NK₁, NK₂, and NK₃ subtypes.[1][2] Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of physiological processes, including inflammation, pain transmission, and smooth muscle contraction, through their interaction with these G-protein coupled receptors.[3] By competitively inhibiting the binding of these endogenous ligands, this compound effectively blocks their downstream signaling cascades, suggesting its therapeutic potential in diseases mediated by tachykinins, such as asthma, chronic obstructive pulmonary disease (COPD), and cough.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding affinities, functional antagonism, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency as a pan-tachykinin receptor antagonist.

Table 1: In Vitro Receptor Binding Affinities of this compound

Receptor SubtypeLigandKi (nM)Cell Line
Human Tachykinin NK₁This compound1.3CHO
Human Tachykinin NK₂This compound0.4CHO
Human Tachykinin NK₃This compound0.3CHO
Data from Anthes et al., 2002[1]

Table 2: In Vitro Functional Antagonism of this compound in Isolated Tissues

TissueAgonistReceptor TargetpKb
Human Pulmonary Artery[Met-O-Me] Substance PNK₁7.7 ± 0.3
Human BronchusNeurokinin ANK₂8.2 ± 0.3
Guinea Pig Vas DeferensSubstance PNK₁7.6 ± 0.2
Guinea Pig BronchusNeurokinin ANK₂7.7 ± 0.2
Data from Anthes et al., 2002[1]

Table 3: In Vivo Efficacy of Orally Administered this compound

Animal ModelChallengeEndpointEffective Dose (mg/kg, p.o.)
Guinea PigSubstance PAirway microvascular leakage0.1 - 10
Guinea PigNeurokinin ABronchospasm0.1 - 10
CanineSubstance P & Neurokinin ANK₁ and NK₂ activities0.1 - 3
Guinea PigHyperventilationBronchospasmNot specified
Guinea PigCapsaicinCoughNot specified
Guinea PigNebulized hypertonic salineAirway microvascular leakageNot specified
Data from Anthes et al., 2002[1]

Signaling Pathways

Tachykinin receptors (NK₁, NK₂, and NK₃) are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gq/11 family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of endogenous tachykinins to the receptor.

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tachykinin Tachykinin (Substance P, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds SCH206272 This compound SCH206272->Receptor Blocks G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. While the full text of the primary study by Anthes et al. (2002) was not publicly available, these protocols are based on standard and widely accepted methods for studying tachykinin receptor antagonists.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of this compound for the human tachykinin NK₁, NK₂, and NK₃ receptors.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the cloned human tachykinin NK₁, NK₂, or NK₃ receptors are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, and crude membrane preparations are obtained by homogenization in a lysis buffer followed by differential centrifugation to isolate the membrane fraction.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format in a total volume of 250 µL.

  • To each well, the following are added:

    • 50 µL of a specific radioligand ([³H]-Substance P for NK₁, [¹²⁵I]-NKA for NK₂, or [¹²⁵I]-[MePhe⁷]-NKB for NK₃) at a concentration near its Kd.

    • 50 µL of varying concentrations of the competitor ligand (this compound) or buffer (for total binding) or a high concentration of a known non-labeled antagonist (for non-specific binding).

    • 150 µL of the cell membrane preparation (containing a specified amount of protein).

  • The plates are incubated for a defined period (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The IC₅₀ values are determined from the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_culture CHO Cell Culture with Recombinant NK Receptors start->cell_culture membrane_prep Cell Lysis and Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate: Membranes + Radioligand + This compound (or controls) membrane_prep->assay_setup incubation Incubation to Reach Binding Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay was used to determine the ability of this compound to antagonize agonist-induced intracellular calcium mobilization in cells expressing the tachykinin receptors.

1. Cell Culture:

  • CHO cells stably expressing the human tachykinin NK₁, NK₂, or NK₃ receptors are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.

3. Compound Addition and Measurement:

  • The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • A baseline fluorescence reading is established.

  • Cells are pre-incubated with varying concentrations of this compound or vehicle.

  • A specific tachykinin receptor agonist (e.g., Substance P for NK₁, NKA for NK₂, NKB for NK₃) is added to the wells to stimulate the receptor.

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

4. Data Analysis:

  • The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium response.

  • The data is used to generate concentration-response curves and calculate the potency of this compound as an antagonist.

Calcium_Mobilization_Workflow start Start cell_seeding Seed CHO Cells with Recombinant NK Receptors in Microplates start->cell_seeding dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) cell_seeding->dye_loading pre_incubation Pre-incubate with This compound or Vehicle dye_loading->pre_incubation agonist_addition Add Tachykinin Agonist (SP, NKA, or NKB) pre_incubation->agonist_addition measurement Measure Fluorescence Change (Intracellular Ca²⁺) using FLIPR agonist_addition->measurement analysis Data Analysis: Determine Antagonist Potency measurement->analysis end End analysis->end

References

The Tachykinin Antagonist SCH 206272: A Technical Guide to its Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of SCH 206272, a potent antagonist for the tachykinin neurokinin (NK) receptors NK1, NK2, and NK3. This document summarizes its binding affinities, details the experimental protocols for their determination, and illustrates the associated signaling pathways.

Core Data: Receptor Binding Affinity of this compound

This compound exhibits high affinity for all three human tachykinin receptors, with a notable potency for NK2 and NK3 receptors. The equilibrium dissociation constants (Kᵢ) are summarized in the table below.

ReceptorKᵢ (nM)
Human NK11.3[1][2]
Human NK20.4[1][2]
Human NK30.3[1][2]

These values indicate that this compound is a powerful antagonist, capable of inhibiting the binding of endogenous tachykinin ligands such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) at nanomolar concentrations.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity of this compound for NK1, NK2, and NK3 receptors is typically achieved through competitive radioligand binding assays.[3] This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

I. Membrane Preparation from Cultured Cells Expressing Tachykinin Receptors

A crucial first step is the preparation of cell membranes that express the target neurokinin receptor.[4][5]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express the human NK1, NK2, or NK3 receptor are cultured to confluency.

  • Cell Harvest: The cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested.

  • Homogenization: The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce homogenizer or sonicator.[6]

  • Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Final Preparation: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay. The membrane preparations are then stored at -80°C until use.[6]

II. Competitive Radioligand Binding Assay
  • Assay Components: The assay is typically performed in a 96-well plate format and includes the following components in a final volume:

    • Prepared cell membranes expressing the target receptor.

    • A specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2).

    • Varying concentrations of the unlabeled test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and protease inhibitors).[6]

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. This filtration step separates the receptor-bound radioligand from the unbound radioligand.[3][6]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Below is a graphical representation of the general workflow for a radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CHO cells expressing NK receptor) Harvest Harvest and Wash Cells CellCulture->Harvest Homogenize Homogenize Cells Harvest->Homogenize Centrifuge1 Low-Speed Centrifugation (remove debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend and Quantify Protein Centrifuge2->Resuspend Incubate Incubate: Membranes + Radioligand + this compound Resuspend->Incubate Filter Rapid Filtration (separate bound/free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 Count->Calculate ChengPrusoff Calculate Ki using Cheng-Prusoff Equation Calculate->ChengPrusoff

General workflow for a radioligand binding assay.

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[8] Upon binding of their endogenous ligands, they primarily couple to Gq/11 proteins, initiating a canonical signaling cascade.[8]

The activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses, including neuronal excitation and inflammation.[8]

The following diagrams illustrate the primary signaling pathway for tachykinin receptors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (e.g., Substance P) NK_Receptor NK Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor binds Gq Gq NK_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response

Primary signaling pathway of tachykinin receptors.

The logical relationship between the components of the signaling cascade can also be visualized.

G Ligand Tachykinin Ligand Receptor NK Receptor Ligand->Receptor Binding G_Protein Gq Protein Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation Second_Messengers IP3 and DAG PLC->Second_Messengers Production Calcium Intracellular Ca²⁺ Increase Second_Messengers->Calcium PKC Protein Kinase C Activation Second_Messengers->PKC Calcium->PKC Co-activation Response Cellular Response PKC->Response

Logical flow of tachykinin receptor signaling.

References

SCH 206272: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 206272 is a potent, orally active, and systemically available antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Its complex chemical structure and significant therapeutic potential in treating conditions mediated by tachykinins, such as asthma, cough, and chronic obstructive pulmonary disease, have made it a subject of considerable interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, a detailed (where publicly available) synthetic route, and the pharmacological properties of this compound.

Chemical Structure and Properties

This compound, systematically named [(R,R)-1'-[5-[(3,5-dichlorobenzoyl)methylamino]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl]-N-methyl-2-oxo-[1,4'-bipiperidine]-3-acetamide], is a complex synthetic organic molecule.

Molecular Formula: C₃₃H₄₁Cl₄N₅O₄

Key Structural Features:

  • A central [1,4'-bipiperidine]-2-one core.

  • A stereochemically defined (R,R) configuration at the bipiperidine linkage.

  • A pentyl side chain with a (Z)-methoxyimino group and a 3,4-dichlorophenyl substituent.

  • A terminal 3,5-dichlorobenzoyl methylamino moiety.

A 2D representation of the chemical structure is provided below:

(Note: A 2D chemical structure image would be placed here in a final document. As a text-based AI, I cannot generate images directly. A simplified representation is provided in the DOT script below.)

Pharmacological Profile

This compound is a potent antagonist at all three human tachykinin receptors, exhibiting high binding affinity. The inhibitory constants (Ki) for each receptor are summarized in the table below.[1]

ReceptorKi (nM)
Human NK₁1.3
Human NK₂0.4
Human NK₃0.3

This broad-spectrum tachykinin antagonism makes this compound a valuable tool for studying the physiological roles of tachykinins and a potential therapeutic agent for diseases where multiple tachykinin pathways are implicated.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the complex bipiperidine core and the stereoselective introduction of the side chain. While the exact, detailed, step-by-step protocol for the final assembly of this compound is not fully available in the public domain, key aspects of its synthesis, particularly the preparation of crucial intermediates, have been described in the scientific literature. The overall synthetic strategy is based on a convergent approach, where key fragments are synthesized separately and then coupled.

Key Synthetic Fragments

The synthesis of this compound can be conceptually broken down into the preparation of two key intermediates:

  • (3R)-N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide : This fragment constitutes the core bipiperidine structure.

  • The Pentyl Side Chain : This fragment contains the dichlorophenyl group, the methoxyimino moiety, and the terminal dichlorobenzoyl methylamino group.

Asymmetric Synthesis of the Bipiperidine Core

A crucial aspect of the synthesis is the stereoselective preparation of the (3R)-N-methyl-2-oxo-[1,4′-bipiperidine]-3-acetamide core. A published method for the asymmetric synthesis of this fragment on a multi-kilogram scale utilizes a diastereoselective Michael addition employing an Evans' auxiliary as the key step.

The general workflow for the synthesis of this key intermediate is outlined below:

G cluster_0 Synthesis of Bipiperidine Core Start Starting Materials Michael Diastereoselective Michael Addition (Evans' Auxiliary) Start->Michael Cyclization Cyclization Michael->Cyclization Amidation Amidation Cyclization->Amidation Final_Core (3R)-N-methyl-2-oxo- [1,4′-bipiperidine]-3-acetamide Amidation->Final_Core

Caption: Synthetic workflow for the asymmetric synthesis of the bipiperidine core of this compound.

Synthesis of the Side Chain and Final Coupling

The synthesis of the pentyl side chain involves several steps to introduce the required functional groups with the correct stereochemistry. The final step in the synthesis of this compound would involve the coupling of the bipiperidine core with the synthesized side chain, followed by any necessary deprotection or functional group manipulation steps.

A logical workflow for the final assembly is depicted below:

G Bipiperidine Synthesized Bipiperidine Core Coupling Coupling Reaction Bipiperidine->Coupling Side_Chain Synthesized Pentyl Side Chain Side_Chain->Coupling Deprotection Deprotection/ Final Modification Coupling->Deprotection SCH206272 This compound Deprotection->SCH206272

Caption: Convergent synthesis approach for the final assembly of this compound.

Experimental Protocols (Based on Published Methodologies for Analogues)

While the exact experimental details for this compound are proprietary, the following represents a generalized protocol for the key synthetic steps based on published procedures for closely related tachykinin receptor antagonists. Researchers should refer to the primary literature for specific reaction conditions.

General Experimental Conditions: All reactions were performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Anhydrous solvents were used where necessary. Reagents were purchased from commercial suppliers and used without further purification unless stated otherwise. Chromatography was performed using silica (B1680970) gel. Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 or 500 MHz spectrometers. Mass spectra were obtained using electrospray ionization (ESI).

Protocol 1: Diastereoselective Michael Addition (Illustrative)
  • To a solution of the appropriate chiral auxiliary (e.g., an Evans' oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C is added a strong base (e.g., n-butyllithium).

  • The resulting enolate is then treated with a suitable Michael acceptor.

  • The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired adduct.

Protocol 2: Reductive Amination for Coupling (Illustrative)
  • To a solution of the amine-containing fragment (e.g., the bipiperidine core) and the aldehyde/ketone-containing fragment (the side chain) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is added a mild acid (e.g., acetic acid).

  • A reducing agent (e.g., sodium triacetoxyborohydride) is then added portion-wise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Signaling Pathways

This compound, as a tachykinin receptor antagonist, blocks the signaling pathways initiated by the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B) to their respective G-protein coupled receptors (GPCRs): NK₁, NK₂, and NK₃. The general signaling cascade for these receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

G cluster_0 Tachykinin Receptor Signaling Tachykinin Tachykinin (SP, NKA, NKB) Receptor NK Receptor (NK1, NK2, NK3) Tachykinin->Receptor Gq Gq Protein Receptor->Gq activates SCH206272 This compound SCH206272->Receptor blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of tachykinin receptors and the inhibitory action of this compound.

Conclusion

This compound is a highly potent and broad-spectrum tachykinin receptor antagonist with a complex and challenging chemical structure. Its synthesis relies on advanced stereoselective methods to control the multiple chiral centers. The pharmacological profile of this compound makes it an important molecule for both basic research into tachykinin signaling and for the potential development of novel therapeutics for a range of inflammatory and neurological disorders. Further research into its clinical efficacy and safety is warranted.

References

Pharmacological Profile of SCH 206272: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 206272 is a potent, orally active, non-peptide antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By antagonizing all three major tachykinin receptors, this compound presents a promising therapeutic candidate for conditions mediated by these pathways, such as asthma, chronic obstructive pulmonary disease (COPD), and cough. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vitro and in vivo functional activities, and the underlying experimental methodologies.

Introduction

Tachykinins exert their biological effects by binding to G protein-coupled receptors (GPCRs) of the rhodopsin family, specifically the NK₁, NK₂, and NK₃ receptors.[1] Substance P shows the highest affinity for the NK₁ receptor, NKA for the NK₂ receptor, and NKB for the NK₃ receptor.[1] Activation of these receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), ultimately leading to a physiological response.

This compound has been identified as a competitive antagonist at all three of these receptors, offering a broad spectrum of activity against tachykinin-mediated effects. Its oral bioavailability further enhances its potential as a therapeutic agent.

Chemical Properties

PropertyValue
Molecular Formula C₃₃H₄₁Cl₄N₅O₄
IUPAC Name (3R)-1'-{4-(Z)-(3,4-dichlorophenyl)-5-[(3,5-dichlorobenzoyl)amino]-4-(methoxyimino)pentyl}-N-methyl-2-oxo-[1,4'-bipiperidine]-3-carboxamide
SMILES C--INVALID-LINK--N2CC--INVALID-LINK--C--INVALID-LINK--c4ccc(Cl)c(Cl)c4

In Vitro Pharmacology

Receptor Binding Affinity

The affinity of this compound for the human tachykinin receptors was determined through radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors

ReceptorRadioligandCompetitorKᵢ (nM)
NK₁ [³H]Substance PThis compound1.3
NK₂ [¹²⁵I]NKAThis compound0.4
NK₃ [³H]SenktideThis compound0.3

Data compiled from literature.

Functional Antagonism

The functional antagonist activity of this compound was assessed in various in vitro models, including isolated tissues and cell-based assays.

Table 2: In Vitro Functional Antagonist Activity of this compound

PreparationAgonistMeasured ResponsepKₑ
Human Pulmonary Artery[Met-O-Me] Substance P (NK₁ agonist)Relaxation7.7 ± 0.3
Human BronchusNeurokinin A (NK₂ agonist)Contraction8.2 ± 0.3
Guinea Pig Vas DeferensSubstance PEnhancement of electrical field stimulated contractions7.6 ± 0.2
Guinea Pig BronchusNeurokinin AContraction7.7 ± 0.2
Guinea Pig IleumSenktide (NK₃ agonist)Contraction-

Data compiled from literature.

Signaling Pathway

This compound acts as an antagonist at the NK₁, NK₂, and NK₃ receptors, thereby blocking the downstream signaling cascade initiated by the binding of their respective endogenous ligands (Substance P, NKA, and NKB).

Tachykinin_Signaling_Pathway cluster_ligands Tachykinins cluster_receptors Tachykinin Receptors cluster_antagonist Antagonist cluster_downstream Downstream Signaling SP Substance P NK1 NK₁ Receptor SP->NK1 NKA Neurokinin A NK2 NK₂ Receptor NKA->NK2 NKB Neurokinin B NK3 NK₃ Receptor NKB->NK3 Gq11 Gq/11 NK1->Gq11 NK2->Gq11 NK3->Gq11 SCH206272 This compound SCH206272->NK1 SCH206272->NK2 SCH206272->NK3 PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Contraction, Inflammation) Ca_release->Response PKC->Response Radioligand_Binding_Workflow A Prepare cell membranes expressing the target receptor (NK₁, NK₂, or NK₃) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]SP) and varying concentrations of this compound A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity using liquid scintillation counting C->D F Calculate specific binding and generate a competition curve to determine the IC₅₀ of this compound D->F E Determine non-specific binding in the presence of excess unlabeled ligand E->F G Calculate the Kᵢ value using the Cheng-Prusoff equation F->G Calcium_Mobilization_Workflow A Plate CHO cells expressing the target receptor (NK₁, NK₂, or NK₃) in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with a specific agonist (e.g., Substance P for NK₁) C->D E Measure the change in fluorescence intensity over time using a fluorescence plate reader D->E F Generate dose-response curves for the antagonist to determine the IC₅₀ E->F

References

The Discovery and Development of SCH 206272: A Pan-Tachykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SCH 206272, chemically identified as (R,R)-1'-[5-[(3,5-dichlorobenzoyl)methylamino]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl]-N-methyl-2-oxo-[1,4'-bipiperidine]-3-acetamide, is a potent, orally active antagonist of all three known mammalian tachykinin receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). Developed by Schering-Plough, this compound emerged from research programs focused on identifying broad-spectrum tachykinin antagonists for the potential treatment of a variety of disorders, including respiratory and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of this compound, including detailed experimental methodologies and a summary of its biological activity.

Introduction: The Tachykinin System and Therapeutic Potential

The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a wide array of physiological and pathophysiological processes. These peptides exert their effects by binding to and activating three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, with SP, NKA, and NKB being the respective preferred endogenous ligands. The widespread distribution of tachykinin receptors throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, implicates their involvement in pain transmission, inflammation, smooth muscle contraction, and CNS disorders.

The potential therapeutic utility of tachykinin receptor antagonists has been an area of intense research. Antagonism of these receptors has been explored for the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, and inflammatory diseases such as asthma and inflammatory bowel disease. The development of a pan-antagonist, a single molecule capable of blocking all three receptor subtypes, was hypothesized to offer a broader therapeutic window for conditions where multiple tachykinins are implicated. This compound was identified as such a molecule.

Discovery and Medicinal Chemistry

The discovery of this compound was the culmination of medicinal chemistry efforts at Schering-Plough aimed at developing potent and selective tachykinin receptor antagonists. While the specific lead identification and optimization cascade for this compound is not publicly detailed, related publications from the company describe the exploration of a 2-oxo-(1,4'-bipiperidine) template as a scaffold for dual NK1/NK2 receptor antagonists. It is likely that further structural modifications and optimization of this scaffold led to the identification of this compound with its unique pan-antagonist profile. The chemical structure of this compound is presented below.

Chemical Structure of this compound

SCH_206272_Structure node1 Detailed chemical structure of this compound would be depicted here.

Caption: Chemical structure of this compound.

Pharmacological Profile

This compound exhibits high affinity for all three human tachykinin receptors, as determined by radioligand binding assays. Functional antagonism was confirmed through in vitro assays measuring the inhibition of agonist-induced intracellular calcium mobilization in cells expressing the recombinant human receptors.

In Vitro Activity

The in vitro potency of this compound is summarized in the tables below.

Table 1: Radioligand Binding Affinity of this compound at Human Tachykinin Receptors

ReceptorRadioligandKi (nM)
NK1[125I]Tyr8-Substance P1.3
NK2[125I]NKA0.4
NK3[125I]MePhe7-NKB0.3

Table 2: Functional Antagonist Activity of this compound in Isolated Tissues

TissueReceptor TargetAgonistpKb
Guinea Pig IleumNK1Substance P7.6 ± 0.2
Guinea Pig TracheaNK2Neurokinin A7.7 ± 0.2
Human Pulmonary ArteryNK1[Sar9,Met(O2)11]-SP7.7 ± 0.3
Human BronchusNK2Neurokinin A8.2 ± 0.3
In Vivo Preclinical Efficacy

The oral activity of this compound was demonstrated in several preclinical animal models of tachykinin-mediated effects.

Table 3: In Vivo Activity of Orally Administered this compound

Animal ModelSpeciesTachykinin-Mediated EffectEndpointEffective Dose Range (mg/kg, p.o.)
Substance P ChallengeGuinea PigAirway microvascular leakageInhibition of Evans blue dye extravasation0.1 - 10
Neurokinin A ChallengeGuinea PigBronchospasmInhibition of increased pulmonary resistance0.1 - 10
Capsaicin ChallengeGuinea PigCoughReduction in cough frequencyNot specified
Hypertonic Saline ChallengeGuinea PigAirway microvascular leakageInhibition of Evans blue dye extravasationNot specified
Tachykinin Agonist ChallengeDogNK1 and NK2 receptor-mediated responsesInhibition of agonist-induced effects0.1 - 3

Signaling Pathways

Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, these receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (SP, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human NK1, NK2, and NK3 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors. Cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the appropriate radioligand ([125I]Tyr8-Substance P for NK1, [125I]NKA for NK2, or [125I]MePhe7-NKB for NK3) and a range of concentrations of the unlabeled competitor, this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (CHO cells with hNK receptors) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Filtration (Separate bound from free) Incubation->Filtration Counting Gamma Counting (Quantify bound radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

General Protocol:

  • Cell Culture: CHO cells stably expressing the human NK1, NK2, or NK3 receptors are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A specific tachykinin agonist (Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium response is quantified, and the pKb value is calculated.

In Vivo Models in Guinea Pigs

5.3.1. Substance P-Induced Airway Microvascular Leakage

Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting NK1 receptor-mediated plasma extravasation in the airways.

Protocol:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized.

  • Drug Administration: this compound or vehicle is administered orally at various doses.

  • Evans Blue Injection: After a set pre-treatment time, Evans blue dye (an indicator of plasma protein leakage) is injected intravenously.

  • Substance P Challenge: Substance P is administered intravenously to induce microvascular leakage.

  • Tissue Collection and Dye Extraction: After a short period, the animals are euthanized, and the trachea and bronchi are removed. The Evans blue dye is extracted from the tissues.

  • Quantification: The concentration of the extracted dye is determined spectrophotometrically, and the percentage inhibition by this compound is calculated.

5.3.2. Neurokinin A-Induced Bronchospasm

Objective: To assess the in vivo efficacy of orally administered this compound in antagonizing NK2 receptor-mediated bronchoconstriction.

Protocol:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized, tracheostomized, and mechanically ventilated. Pulmonary resistance is monitored.

  • Drug Administration: this compound or vehicle is administered orally.

  • Neurokinin A Challenge: After the pre-treatment period, neurokinin A is administered intravenously to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: The increase in pulmonary resistance is measured.

  • Data Analysis: The inhibitory effect of this compound on the NKA-induced increase in pulmonary resistance is quantified.

Development and Clinical Status

This compound demonstrated a promising preclinical profile as a potent, orally active pan-tachykinin receptor antagonist. The rationale for its development was likely based on the hypothesis that blocking all three tachykinin receptors could provide a more effective treatment for complex inflammatory airway diseases like asthma and COPD, where multiple tachykinins are thought to be involved.

However, a search of publicly available clinical trial registries does not reveal any clinical trials specifically for this compound. The reasons for the apparent discontinuation of its development are not publicly known. It is possible that the compound did not meet the required safety or pharmacokinetic profiles in later preclinical studies, or that strategic decisions within Schering-Plough led to the prioritization of other candidates. The development of tachykinin antagonists by the pharmaceutical industry has been challenging, with many compounds failing to demonstrate sufficient efficacy in clinical trials for various indications, despite promising preclinical data.

Conclusion

This compound represents a significant achievement in medicinal chemistry, being a potent, orally active antagonist of all three mammalian tachykinin receptors. Its discovery and preclinical characterization provided valuable insights into the pharmacology of the tachykinin system and the potential for pan-antagonism as a therapeutic strategy. While the compound did not appear to progress to clinical development, the data generated from its study contributes to the broader understanding of tachykinin receptor biology and the challenges associated with translating preclinical findings in this area to clinical success. The detailed methodologies provided in this guide serve as a valuable resource for researchers working on the discovery and development of novel modulators of the tachykinin system.

An In-depth In Vitro Characterization of SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SCH 206272 is a potent and orally active antagonist of the tachykinin NK(1), NK(2), and NK(3) receptors.[1][2] This technical guide provides a comprehensive overview of its in vitro pharmacological profile, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified through radioligand binding assays and functional tissue assays, demonstrating its high affinity and potency as a tachykinin receptor antagonist.[1]

Table 1: Radioligand Binding Affinities of this compound at Human Tachykinin Receptors

Receptor SubtypeLigandCell LineKi (nM)
Human NK(1)This compoundCHO1.3
Human NK(2)This compoundCHO0.4
Human NK(3)This compoundCHO0.3
Data sourced from experiments measuring the inhibition of binding at cloned human tachykinin receptors expressed in Chinese hamster ovary (CHO) cells.[1]

Table 2: Functional Antagonist Potency of this compound in Isolated Tissues

Tissue PreparationAgonistReceptor TargetpKb
Human Pulmonary Artery[Met-O-Me] Substance PNK(1)7.7 ± 0.3
Human BronchusNeurokinin ANK(2)8.2 ± 0.3
Guinea Pig Vas DeferensSubstance PNK(1)7.6 ± 0.2
Guinea Pig BronchusNeurokinin ANK(2)7.7 ± 0.2
Guinea Pig IleumSenktideNK(3)Not specified
pKb values represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of the agonist.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

1. Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Chinese hamster ovary (CHO) cells stably expressing the cloned human NK(1), NK(2), or NK(3) receptors are cultured under standard conditions.

    • Cells are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay Protocol:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radiolabeled tachykinin receptor ligand (e.g., [³H]-Substance P for NK(1), [³H]-Neurokinin A for NK(2), or [³H]-Senktide for NK(3)).

    • Add increasing concentrations of this compound to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist.

  • Cell Preparation:

    • CHO cells expressing the human NK(1), NK(2), or NK(3) receptors are plated in black-walled, clear-bottom microplates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.

  • Assay Protocol:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Stimulate the cells with a fixed concentration of the appropriate agonist (e.g., Substance P for NK(1), Neurokinin A for NK(2), or Senktide for NK(3)).

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

    • The ability of this compound to inhibit the agonist-induced calcium mobilization is used to determine its functional antagonist potency.

3. Isolated Tissue Functional Assays

These experiments use isolated tissues to assess the functional consequences of receptor antagonism in a more physiologically relevant system.

  • Tissue Preparation:

    • Tissues such as human pulmonary artery, human bronchus, guinea pig vas deferens, guinea pig bronchus, and guinea pig ileum are dissected and mounted in organ baths.[1]

    • The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The tissues are connected to isometric force transducers to measure changes in muscle tension.

  • Assay Protocol:

    • Allow the tissues to equilibrate under a resting tension.

    • Construct a cumulative concentration-response curve to a specific agonist (e.g., [Met-O-Me] Substance P for human pulmonary artery relaxation, Neurokinin A for human bronchus contraction).[1]

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of this compound for a predetermined time.

    • Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

    • The antagonist potency (pKb) is determined from the rightward shift in the agonist concentration-response curve caused by the antagonist.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in antagonizing tachykinin receptor-mediated signaling.

Tachykinin_Signaling cluster_membrane Cell Membrane NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Gq_protein Gq Protein Activation NK_Receptor->Gq_protein Tachykinin Tachykinin (e.g., Substance P, Neurokinin A) Tachykinin->NK_Receptor Binds & Activates SCH206272 This compound SCH206272->NK_Receptor Binds & Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Acts on IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization Cellular_Response Cellular Response Ca_Mobilization->Cellular_Response

Caption: Tachykinin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagrams outline the general workflows for the key in vitro assays.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor-Expressing Cell Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze end End analyze->end

Caption: General workflow for a radioligand competitive binding assay.

Isolated_Tissue_Workflow start Start prepare_tissue Dissect and Mount Isolated Tissue in Organ Bath start->prepare_tissue equilibrate Equilibrate Tissue Under Resting Tension prepare_tissue->equilibrate agonist_crc Generate Agonist Concentration-Response Curve (CRC) equilibrate->agonist_crc wash Wash Tissue agonist_crc->wash incubate_antagonist Incubate with this compound wash->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist incubate_antagonist->agonist_crc_antagonist analyze Data Analysis (pKb Calculation) agonist_crc_antagonist->analyze end End analyze->end

Caption: General workflow for an isolated tissue functional assay.

References

SCH 206272: A Technical Guide to its Binding Characteristics at Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SCH 206272, a potent antagonist of neurokinin (NK) receptors. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Executive Summary

This compound is a high-affinity antagonist that targets all three subtypes of the human neurokinin receptor family: NK1, NK2, and NK3. Its potent inhibitory action is demonstrated by low nanomolar inhibition constants (Ki). While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates are not extensively reported in publicly available literature, the existing affinity data underscores its significant potential in research and therapeutic development. This guide will focus on the well-established binding affinity of this compound and the methodologies employed for its characterization.

Quantitative Binding Affinity Data

The binding affinity of this compound for human neurokinin receptors has been determined through competitive radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.

Receptor SubtypeRadioligandCell LineKi (nM)Reference
Human NK1[¹²⁵I]-Substance PCHO1.3
Human NK2[¹²⁵I]-Neurokinin ACHO0.4
Human NK3[¹²⁵I]-Neurokinin BCHO0.3

Table 1: Binding Affinity of this compound for Human Neurokinin Receptors.

Experimental Protocols

The determination of the binding affinity of this compound is primarily achieved through competitive radioligand binding assays. The following is a detailed description of a typical protocol based on the available literature.

Cell Culture and Membrane Preparation
  • Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the cloned human NK1, NK2, or NK3 receptors are cultured to confluency.

  • Cell Harvesting : The cells are washed with phosphate-buffered saline (PBS) and harvested.

  • Homogenization : The cell pellet is resuspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce homogenizer or sonicator.

  • Centrifugation : The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Final Preparation : The membrane pellet is washed and resuspended in the assay buffer. The total protein concentration is determined using a standard protein assay, such as the BCA assay.

Competitive Radioligand Binding Assay
  • Assay Components : The assay is typically performed in a 96-well plate format and includes:

    • Cell Membranes : A specific amount of the prepared cell membrane homogenate.

    • Radioligand : A fixed concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [¹²⁵I]-Substance P for NK1).

    • Competitor (this compound) : A range of concentrations of this compound.

    • Non-specific Binding Control : A high concentration of a non-radiolabeled endogenous ligand (e.g., Substance P) to determine non-specific binding.

    • Total Binding Control : Contains only the cell membranes and the radioligand.

  • Incubation : The assay plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification : The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Neurokinin 1 (NK1) Receptor Signaling Pathway

The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. Upon activation, it initiates a signaling cascade that leads to various physiological responses.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response Phosphorylates Targets leading to

NK1 Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Binding_Assay_Workflow Start Start: Cell Membrane Preparation Assay_Setup Assay Setup in 96-well Plate - Membranes - Radioligand - this compound (various conc.) Start->Assay_Setup Incubation Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separates bound from free ligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Gamma Counting (quantifies bound radioligand) Washing->Counting Data_Analysis Data Analysis - Determine IC₅₀ - Calculate Ki Counting->Data_Analysis End End: Determination of Binding Affinity Data_Analysis->End

Competitive Radioligand Binding Assay Workflow.

Conclusion

The Preclinical Pharmacodynamics of SCH 206272: A Tachykinin NK1, NK2, and NK3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical pharmacodynamics of SCH 206272, a potent and orally active antagonist of tachykinin NK1, NK2, and NK3 receptors. The data presented herein is primarily derived from a pivotal study by Anthes et al. (2002), published in the European Journal of Pharmacology. This document is intended to serve as a detailed technical resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanism of action, potency, and efficacy in various preclinical models.

Introduction to Tachykinins and this compound

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. These receptors are implicated in numerous physiological and pathophysiological processes, including inflammation, pain, smooth muscle contraction, and central nervous system functions. Consequently, tachykinin receptor antagonists have been investigated for their therapeutic potential in various diseases.

This compound is a novel small molecule that has demonstrated potent and competitive antagonism at all three tachykinin receptors. Its preclinical profile suggests potential therapeutic applications in conditions where tachykinins are believed to play a significant role.

In Vitro Pharmacodynamics

The in vitro activity of this compound was characterized through receptor binding assays and functional cell-based assays.

Receptor Binding Affinity

This compound demonstrated high affinity for human NK1, NK2, and NK3 receptors expressed in Chinese Hamster Ovary (CHO) cells. The equilibrium dissociation constants (Ki) are summarized in the table below.

Receptor Radioligand Ki (nM)
Human NK1[¹²⁵I]Substance P1.3
Human NK2[¹²⁵I]Neurokinin A0.4
Human NK3[¹²⁵I]Neurokinin B0.3

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors. Data from Anthes et al., 2002.[1]

Functional Antagonism in Cell-Based Assays

The functional antagonist activity of this compound was assessed by its ability to inhibit agonist-induced intracellular calcium mobilization in CHO cells expressing the human tachykinin receptors.

Receptor Agonist IC₅₀ (nM)
Human NK1Substance P2.5
Human NK2Neurokinin A1.2
Human NK3Neurokinin B0.8

Table 2: Functional Antagonist Activity of this compound in CHO Cells. Data from Anthes et al., 2002.

Functional Antagonism in Isolated Tissues

The antagonist potency of this compound was further evaluated in isolated tissue preparations from both human and guinea pig. The pKb values, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, are presented below.

Tissue Species Receptor Target Agonist pKb
Pulmonary ArteryHumanNK1[Sar⁹,Met(O₂)¹¹]Substance P7.7 ± 0.3
BronchusHumanNK2Neurokinin A8.2 ± 0.3
Vas DeferensGuinea PigNK1Substance P7.6 ± 0.2
BronchusGuinea PigNK2Neurokinin A7.7 ± 0.2
IleumGuinea PigNK3SenktideNot Determined

Table 3: Functional Antagonism of this compound in Isolated Tissues. Data from Anthes et al., 2002.[1]

In Vivo Pharmacodynamics

The in vivo efficacy of orally administered this compound was investigated in various animal models of tachykinin-mediated responses.

Guinea Pig Models

In guinea pigs, this compound demonstrated dose-dependent inhibition of various tachykinin-induced effects.

Model Agonist/Stimulus Endpoint Dose Range (mg/kg, p.o.) Effect
Airway Microvascular LeakageSubstance PEvans blue dye extravasation0.1 - 10Dose-dependent inhibition
BronchoconstrictionNeurokinin AIncreased airway resistance0.1 - 10Dose-dependent inhibition
Capsaicin-induced CoughCapsaicin (B1668287)Number of coughs1 - 10Significant reduction
Antigen-induced Airway ResponsesOvalbuminEosinophil infiltration and late-phase bronchoconstriction10Significant inhibition

Table 4: In Vivo Efficacy of this compound in Guinea Pig Models. Data from Anthes et al., 2002.[1]

Canine Model

The activity of this compound was also assessed in a canine model of airway responsiveness.

Model Agonist Endpoint Dose (mg/kg, i.v.) Effect
Airway ResponsivenessSubstance PIncreased airway resistance0.3Significant inhibition
Airway ResponsivenessNeurokinin AIncreased airway resistance0.3Significant inhibition

Table 5: In Vivo Efficacy of this compound in a Canine Model. Data from Anthes et al., 2002.

Experimental Protocols

Receptor Binding Assays
  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1, NK2, or NK3 receptor.

  • Radioligands: [¹²⁵I]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, and [¹²⁵I]Neurokinin B for NK3.

  • Procedure: Cell membranes were incubated with the respective radioligand in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled agonist. Bound radioactivity was separated from free radioligand by filtration and quantified using a gamma counter.

  • Data Analysis: Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
  • Cell Lines: CHO cells expressing human NK1, NK2, or NK3 receptors.

  • Fluorescent Dye: Fura-2 AM.

  • Procedure: Cells were loaded with Fura-2 AM and then exposed to an agonist (Substance P, NKA, or NKB) in the presence or absence of this compound. Changes in intracellular calcium concentration were measured by monitoring the fluorescence ratio at 340/380 nm.

  • Data Analysis: IC₅₀ values were determined from concentration-response curves.

Isolated Tissue Experiments
  • Tissues: Human pulmonary artery and bronchus, guinea pig vas deferens, bronchus, and ileum.

  • Procedure: Tissues were mounted in organ baths and changes in tissue tension were recorded. Cumulative concentration-response curves to the appropriate agonist were generated in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: pKb values were calculated using the Schild equation.

In Vivo Models
  • Animals: Male Hartley guinea pigs and beagle dogs.

  • Substance P-induced Airway Microvascular Leakage (Guinea Pig): Anesthetized guinea pigs were administered Evans blue dye intravenously. Substance P was then administered, and the amount of dye extravasation into the tracheal tissue was quantified. This compound was given orally prior to Substance P challenge.

  • Neurokinin A-induced Bronchoconstriction (Guinea Pig): Anesthetized and mechanically ventilated guinea pigs were challenged with intravenous NKA. The increase in airway resistance was measured. This compound was administered orally before the NKA challenge.

  • Capsaicin-induced Cough (Guinea Pig): Conscious guinea pigs were exposed to a capsaicin aerosol, and the number of coughs was counted. This compound was given orally prior to capsaicin exposure.

  • Antigen-induced Airway Responses (Guinea Pig): Ovalbumin-sensitized guinea pigs were challenged with aerosolized ovalbumin. Airway responses (early and late-phase bronchoconstriction) and cellular infiltration in bronchoalveolar lavage fluid were assessed. This compound was administered orally before the antigen challenge.

  • Airway Responsiveness (Canine): Anesthetized and ventilated dogs were challenged with intravenous Substance P or NKA, and changes in pulmonary resistance were measured. This compound was administered intravenously.

Visualizations

Signaling Pathway of Tachykinin Receptors

Tachykinin_Signaling cluster_membrane Cell Membrane NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Gq_alpha Gαq NK_Receptor->Gq_alpha Activates Tachykinin Tachykinin (Substance P, NKA, NKB) Tachykinin->NK_Receptor Binds & Activates SCH206272 This compound SCH206272->NK_Receptor Binds & Inhibits PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Inflammation) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: Tachykinin receptor signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Functional Antagonism

In_Vitro_Workflow start Start cell_culture Culture CHO cells expressing human NK receptors start->cell_culture dye_loading Load cells with Fura-2 AM fluorescent dye cell_culture->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition agonist_stimulation Stimulate with Tachykinin Agonist (SP, NKA, or NKB) compound_addition->agonist_stimulation measurement Measure intracellular Ca²⁺ mobilization agonist_stimulation->measurement data_analysis Calculate IC₅₀ values measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro functional antagonism of this compound.

Logical Relationship in In Vivo Guinea Pig Models

In_Vivo_Logic stimulus Tachykinin-Mediated Stimulus (e.g., Substance P, NKA, Capsaicin, Antigen) receptor_activation Tachykinin Receptor Activation (NK1, NK2, NK3) stimulus->receptor_activation pathophysiological_response Pathophysiological Response (e.g., Bronchoconstriction, Airway Leakage, Cough) receptor_activation->pathophysiological_response inhibition Inhibition of Response pathophysiological_response->inhibition Measured as sch206272 Oral Administration of This compound sch206272->receptor_activation Blocks sch206272->inhibition

Caption: Logical flow of in vivo efficacy studies of this compound in guinea pigs.

Conclusion

The preclinical data for this compound demonstrate that it is a potent, orally active, and competitive antagonist of all three tachykinin receptors. It exhibits high affinity in receptor binding assays and effectively inhibits agonist-induced functional responses in both cell-based and isolated tissue models. Furthermore, oral administration of this compound leads to significant inhibition of tachykinin-mediated responses in relevant in vivo models of airway inflammation and hyperreactivity. These findings highlight the potential of this compound as a therapeutic agent for diseases where tachykinins are key pathological mediators. This comprehensive preclinical pharmacodynamic profile provides a strong foundation for further investigation and development.

References

SCH 206272: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCH 206272, a potent and orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors. This document consolidates key molecular data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways.

Core Molecular and Physicochemical Properties

This compound is a non-peptide antagonist with the following molecular characteristics:

PropertyValue
Molecular Formula C₃₃H₄₁Cl₄N₅O₄[1]
Molecular Weight 713.52 g/mol [1]
CAS Number 226915-43-1[1]

Tachykinin Receptor Antagonism

This compound demonstrates high affinity for human tachykinin receptors, as determined by radioligand binding assays. The inhibition constants (Ki) highlight its potent and relatively balanced antagonism across the three receptor subtypes.

Receptor SubtypeKi (nM)
Human NK₁ 1.3[2]
Human NK₂ 0.4[2]
Human NK₃ 0.3[2]

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors (NK₁, NK₂, and NK₃) are members of the G-protein coupled receptor (GPCR) superfamily.[3] Their activation by endogenous ligands—Substance P (SP) for NK₁, Neurokinin A (NKA) for NK₂, and Neurokinin B (NKB) for NK₃—initiates a cascade of intracellular signaling events.[4] The primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4]

Tachykinin_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects Tachykinin Ligand Tachykinin Ligand NK Receptor NK Receptor Tachykinin Ligand->NK Receptor Binds Gq/11 Gq/11 NK Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers PKC Activation PKC Activation DAG->PKC Activation Activates

Tachykinin Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to the NK₁, NK₂, and NK₃ receptors. The general principle involves a competitive binding reaction between a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled test compound (this compound) for the receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NK₁, NK₂, or NK₃ receptor are cultured to confluence.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Assay Protocol:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.[6]

  • To each well, add:

    • 150 µL of the cell membrane suspension (typically 5-20 µg of protein).[6]

    • 50 µL of this compound at various concentrations (or buffer for total binding, or a saturating concentration of an unlabeled ligand for non-specific binding).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

      • For NK₁ receptors: [³H]Substance P.

      • For NK₂ receptors: [¹²⁵I]Neurokinin A.

      • For NK₃ receptors: [³H]Senktide.

  • The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.[7]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Membrane Prep Prepare Cell Membranes (CHO cells expressing NK receptor) Assay Setup Set up 96-well plate: - Membranes - this compound (varying conc.) - Radioligand (fixed conc.) Membrane Prep->Assay Setup Incubation Incubate (60-90 min, RT) with agitation Assay Setup->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Quantify radioactivity (Scintillation counter) Washing->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis

Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by tachykinin receptor agonists.

1. Cell Preparation:

  • CHO cells stably expressing the human NK₁, NK₂, or NK₃ receptor are seeded into 96- or 384-well black, clear-bottom plates and cultured overnight.[7][8]

  • On the day of the assay, the culture medium is removed.

2. Dye Loading:

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8]

  • The plate is incubated for approximately 60 minutes at 37°C in the dark to allow for dye uptake.[8]

  • After incubation, the cells are washed to remove excess dye.

3. Assay Protocol:

  • The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR).

  • A baseline fluorescence reading is established.

  • This compound at various concentrations is added to the wells and pre-incubated with the cells.

  • A fixed concentration of the respective tachykinin receptor agonist is then added to stimulate the cells:

    • For NK₁: Substance P

    • For NK₂: Neurokinin A

    • For NK₃: Senktide[9]

  • The fluorescence intensity is monitored kinetically in real-time.

4. Data Analysis:

  • The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.

  • The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC₅₀ value is determined.

Calcium_Mobilization_Workflow Cell Seeding Seed CHO cells expressing NK receptor in microplate Dye Loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Cell Seeding->Dye Loading Pre-incubation Pre-incubate cells with this compound Dye Loading->Pre-incubation Agonist Addition Add NK receptor agonist (SP, NKA, or Senktide) Pre-incubation->Agonist Addition Fluorescence Reading Measure fluorescence kinetically (Fluorescence plate reader) Agonist Addition->Fluorescence Reading Data Analysis Determine IC50 for calcium mobilization inhibition Fluorescence Reading->Data Analysis

Calcium Mobilization Assay Workflow.
In Vivo Models in Guinea Pigs

Guinea pigs are a relevant animal model for studying the effects of tachykinin receptor antagonists on airway function.

1. Substance P-Induced Airway Microvascular Leakage:

  • Guinea pigs are anesthetized, and Evans blue dye (an indicator of plasma extravasation) is injected intravenously.

  • This compound or vehicle is administered orally at desired doses.

  • After a pre-treatment period, Substance P is administered intravenously to induce microvascular leakage in the airways.

  • The animals are then euthanized, and the airways are perfused to remove intravascular dye.

  • The amount of Evans blue dye that has extravasated into the airway tissue is extracted and quantified spectrophotometrically.

  • The ability of this compound to inhibit this leakage is assessed.

2. Neurokinin A-Induced Bronchospasm:

  • Guinea pigs are anesthetized and mechanically ventilated.[10]

  • Bronchoconstriction is measured as an increase in pulmonary inflation pressure.

  • This compound or vehicle is administered orally.

  • After a defined period, Neurokinin A is administered intravenously to induce bronchospasm.[2]

  • The increase in pulmonary inflation pressure is recorded, and the inhibitory effect of this compound is determined.

3. Capsaicin-Induced Cough and Airway Microvascular Leakage:

  • Conscious guinea pigs are placed in a plethysmograph to monitor respiratory activity and coughs.[11]

  • This compound or vehicle is administered orally.

  • The animals are exposed to an aerosol of capsaicin (B1668287) to induce coughing and airway microvascular leakage.[11]

  • The number of coughs is counted, and microvascular leakage can be assessed as described above.

  • The efficacy of this compound in reducing these responses is evaluated.

Conclusion

This compound is a potent, orally active antagonist of all three tachykinin receptors. Its pharmacological profile has been extensively characterized through a combination of in vitro binding and functional assays, as well as in vivo models of airway inflammation and hyperreactivity. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of tachykinin pharmacology and drug development.

References

The Role of SCH 206272 in Elucidating Tachykinin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are integral to a myriad of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. Their actions are mediated through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. Understanding the intricate signaling cascades initiated by tachykinin receptor activation is paramount for the development of novel therapeutics. SCH 206272 has emerged as a potent and selective antagonist for all three tachykinin receptors, making it an invaluable tool for dissecting these pathways. This technical guide provides an in-depth overview of this compound, including its binding affinities, detailed experimental protocols for its use in studying tachykinin signaling, and visual representations of the involved pathways and experimental workflows.

Introduction to this compound

This compound is a non-peptide, orally active antagonist of the NK1, NK2, and NK3 tachykinin receptors. Its ability to potently inhibit the binding of natural tachykinin ligands to their respective receptors allows for the precise investigation of the downstream consequences of receptor blockade. This makes this compound a critical pharmacological tool for in vitro and in vivo studies aimed at understanding the role of tachykinin signaling in various physiological systems and disease models.

Quantitative Data: Binding Affinity of this compound

The efficacy of this compound as a pan-tachykinin receptor antagonist is underscored by its high binding affinity for the human NK1, NK2, and NK3 receptors. The following table summarizes the key quantitative data for this compound.

ReceptorLigand DisplacedKi (nM)Cell LineReference
Human NK1Substance P1.3CHO[1][2]
Human NK2Neurokinin A0.4CHO[1][2]
Human NK3Neurokinin B0.3CHO[1][2]

Table 1: Binding affinities (Ki) of this compound for human tachykinin receptors expressed in Chinese Hamster Ovary (CHO) cells.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate tachykinin signaling pathways.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for tachykinin receptors by measuring its ability to displace a radiolabeled ligand.

3.1.1. Materials

  • Membrane preparations from cells expressing the target tachykinin receptor (e.g., CHO-hNK1, CHO-hNK2, or CHO-hNK3).

  • Radioligand: [3H]-Substance P for NK1, [125I]-Neurokinin A for NK2, or [3H]-SR142801 for NK3.

  • This compound (unlabeled competitor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

3.1.2. Procedure

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM of the natural ligand).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization, a key downstream event in tachykinin receptor signaling.[3]

3.2.1. Materials

  • CHO cells stably expressing the target tachykinin receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Tachykinin receptor agonist (e.g., Substance P for NK1, NKA for NK2, NKB for NK3).

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

3.2.2. Procedure

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the agonist in assay buffer in a separate compound plate.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the agonist to the cell plate and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for this compound.

Mandatory Visualizations

Tachykinin Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by tachykinin binding to its Gq-coupled receptor and the inhibitory point of this compound.

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., Substance P) NK_Receptor Tachykinin Receptor (NK1/NK2/NK3) Tachykinin->NK_Receptor Binds G_Protein Gq Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream SCH206272 This compound SCH206272->NK_Receptor Inhibits

Tachykinin Signaling Pathway and this compound Inhibition.
Experimental Workflow for Antagonist Screening

The following diagram outlines a typical workflow for screening and characterizing a tachykinin receptor antagonist like this compound.

Antagonist_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Dose_Response Dose-Response & Potency (IC₅₀ Determination) Primary_Screen->Dose_Response Functional_Assay Functional Assay (e.g., Calcium Mobilization) Dose_Response->Functional_Assay Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Selectivity_Panel->PK_Studies PD_Models Pharmacodynamic Models (e.g., Inhibition of SP-induced effects) PK_Studies->PD_Models Disease_Models Disease Models (e.g., Inflammation, Pain) PD_Models->Disease_Models Lead_Compound This compound Lead_Compound->Primary_Screen

Workflow for Characterizing a Tachykinin Receptor Antagonist.

Conclusion

This compound stands out as a powerful and versatile tool for the investigation of tachykinin signaling pathways. Its potent, multi-target antagonism of NK1, NK2, and NK3 receptors provides researchers with a means to comprehensively block tachykinin-mediated effects in a wide range of experimental settings. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound, thereby advancing our understanding of the complex roles of tachykinins in health and disease and aiding in the development of novel therapeutic strategies.

References

The Antagonistic Effect of SCH 206272 on Substance P-Induced Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological effects of SCH 206272, a potent tachykinin receptor antagonist, on substance P-induced responses. The document details the quantitative data from preclinical studies, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Substance P and Tachykinin Receptors

Substance P (SP) is a neuropeptide belonging to the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB).[1] These peptides act as neurotransmitters and neuromodulators in both the central and peripheral nervous systems, playing crucial roles in a variety of physiological and pathological processes such as pain transmission, inflammation, and smooth muscle contraction.[1][2] The biological effects of tachykinins are mediated by three distinct G protein-coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[3] Substance P exhibits the highest affinity for the NK1 receptor.[1]

Upon binding to the NK1 receptor, substance P triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[2] The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4][5] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[4]

This compound: A Pan-Tachykinin Receptor Antagonist

This compound is a potent, orally active, non-peptide antagonist of all three tachykinin receptors (NK1, NK2, and NK3). Its ability to block the actions of substance P and other tachykinins makes it a valuable research tool and a potential therapeutic agent for conditions mediated by these neuropeptides.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on substance P-induced responses have been quantified in a variety of in vitro and in vivo experimental models. The following tables summarize the key quantitative data.

Receptor SubtypeLigandPreparationAssay TypeParameterValue
Human NK1[³H]-Substance PCHO cell membranesRadioligand BindingKᵢ1.3 nM
Human NK2[¹²⁵I]-Neurokinin ACHO cell membranesRadioligand BindingKᵢ0.4 nM
Human NK3[³H]-SenktideCHO cell membranesRadioligand BindingKᵢ0.3 nM

Table 1: In Vitro Receptor Binding Affinities of this compound. This table shows the high affinity of this compound for all three human tachykinin receptors, as determined by radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors. The Kᵢ value represents the inhibitory constant, with lower values indicating higher binding affinity.

Tissue/Cell LineAgonistResponse MeasuredParameterValue
CHO cells (human NK1)Substance P[Ca²⁺]ᵢ Mobilization-Antagonized
CHO cells (human NK2)Neurokinin A[Ca²⁺]ᵢ Mobilization-Antagonized
CHO cells (human NK3)Senktide[Ca²⁺]ᵢ Mobilization-Antagonized
Human Pulmonary Artery[Sar⁹,Met(O₂¹¹)]-SPRelaxationpKₑ7.7 ± 0.3
Human BronchusNeurokinin AContractionpKₑ8.2 ± 0.3
Guinea Pig Vas DeferensSubstance PEnhancement of EFS-induced contractionpKₑ7.6 ± 0.2
Guinea Pig BronchusNeurokinin AContractionpKₑ7.7 ± 0.2
Guinea Pig IleumSenktideContraction-Inhibited

Table 2: In Vitro Functional Antagonism of this compound. This table demonstrates the functional antagonist activity of this compound in various cell-based and isolated tissue assays. The pKₑ value is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, indicating competitive antagonism.

Animal ModelAgonist/StimulusResponse MeasuredRoute of AdministrationDose RangeEffect
Guinea PigSubstance PAirway microvascular leakageOral0.1-10 mg/kgInhibition
Guinea PigNeurokinin ABronchospasmOral0.1-10 mg/kgInhibition
CanineExogenous Substance PNK1-mediated responsesOral0.1-3 mg/kgInhibition
CanineExogenous Neurokinin ANK2-mediated responsesOral0.1-3 mg/kgInhibition

Table 3: In Vivo Efficacy of this compound. This table summarizes the in vivo effects of orally administered this compound in blocking tachykinin-mediated responses in animal models. The data highlights the oral bioavailability and potent in vivo activity of the compound.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams are provided.

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds This compound This compound This compound->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., from CHO cells expressing NK1R) incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_ligand Prepare Radiolabeled Ligand ([³H]-Substance P) prep_ligand->incubation prep_competitor Prepare Unlabeled Competitor (this compound at various concentrations) prep_competitor->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification plot Plot % Inhibition vs. Competitor Concentration quantification->plot calculate Calculate IC₅₀ and Kᵢ values plot->calculate Isolated_Tissue_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissect Dissect and Mount Tissue (e.g., Guinea Pig Vas Deferens) equilibrate Equilibrate Tissue in Organ Bath dissect->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) (Substance P) equilibrate->control_crc incubate_antagonist Incubate Tissue with Antagonist (this compound) control_crc->incubate_antagonist record Record Tissue Contraction control_crc->record treatment_crc Generate Agonist CRC in Presence of Antagonist incubate_antagonist->treatment_crc treatment_crc->record plot Plot CRCs with and without Antagonist record->plot calculate Calculate pKₑ value plot->calculate

References

Methodological & Application

Application Notes and Protocols for SCH 206272 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of SCH 206272, a potent, orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors. The protocols detailed below are based on established methodologies and are intended to guide researchers in the effective use of this compound in relevant animal models of respiratory and inflammatory diseases.

Mechanism of Action

This compound is a non-peptide antagonist that competitively binds to and inhibits the activity of all three major tachykinin receptors: NK₁, NK₂, and NK₃.[1][2] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] By blocking these receptors, this compound can effectively inhibit the downstream signaling pathways activated by tachykinins, making it a valuable tool for studying the role of these neuropeptides in disease and a potential therapeutic agent.

Data Presentation

In Vivo Efficacy of this compound

The following table summarizes the reported in vivo effects of orally administered this compound in various animal models.

Animal ModelPathological InductionEndpoint MeasuredEffective Oral Dose RangeReference
Guinea PigSubstance PAirway Microvascular Leakage0.1 - 10 mg/kg[1]
Guinea PigNeurokinin ABronchospasm0.1 - 10 mg/kg[1]
Guinea PigHyperventilationBronchospasm0.1 - 10 mg/kg[1]
Guinea PigCapsaicin (B1668287)Cough0.1 - 10 mg/kg[1]
CanineExogenous Substance P and Neurokinin ANK₁ and NK₂ Activities0.1 - 3 mg/kg[1]
Pharmacokinetic Parameters of this compound

No publicly available pharmacokinetic data for this compound was found. The following table is a template that can be populated as data becomes available. For reference, other non-peptide tachykinin antagonists have shown oral bioavailability in rats and dogs.

Animal SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)
Data Not AvailableOral
Data Not AvailableIntravenous

Experimental Protocols

Inhibition of Substance P-Induced Airway Microvascular Leakage in Guinea Pigs

This protocol is designed to assess the ability of this compound to inhibit the increase in vascular permeability in the airways induced by Substance P.

Materials:

Procedure:

  • Animal Preparation: Anesthetize guinea pigs with urethane (1.5 g/kg, i.p.).

  • Drug Administration: Administer this compound (0.1-10 mg/kg) or vehicle orally (p.o.) via gavage 1-2 hours prior to Substance P challenge.

  • Evans Blue Injection: Inject Evans Blue dye (30 mg/kg) intravenously (i.v.) via the jugular vein.

  • Substance P Challenge: 5 minutes after Evans Blue injection, administer Substance P (e.g., 10 µg/kg, i.v.).

  • Perfusion and Tissue Collection: 10 minutes after Substance P administration, perfuse the systemic circulation with saline to remove intravascular dye. Dissect the trachea and main bronchi.

  • Dye Extraction: Incubate the collected tissues in formamide at 37°C for 24 hours to extract the extravasated Evans Blue dye.

  • Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the absorbance and is an index of microvascular leakage.

Inhibition of Neurokinin A-Induced Bronchospasm in Guinea Pigs

This protocol evaluates the efficacy of this compound in preventing bronchoconstriction induced by Neurokinin A.

Materials:

  • Male Hartley guinea pigs (400-500 g)

  • This compound

  • Vehicle for oral administration

  • Neurokinin A (NKA)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Artificially ventilate the animal.

  • Measurement of Bronchoconstriction: Monitor changes in pulmonary inflation pressure as an index of bronchoconstriction using a pressure transducer connected to the tracheal cannula.

  • Drug Administration: Administer this compound (0.1-10 mg/kg, p.o.) or vehicle 1-2 hours before the NKA challenge.

  • NKA Challenge: Administer NKA (e.g., 1-5 µg/kg, i.v.) and record the peak increase in pulmonary inflation pressure.

  • Data Analysis: Compare the NKA-induced increase in inflation pressure in this compound-treated animals to that in vehicle-treated controls.

Inhibition of Capsaicin-Induced Cough in Guinea Pigs

This protocol assesses the antitussive potential of this compound in a capsaicin-induced cough model.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle for oral administration

  • Capsaicin solution (e.g., 30 µM in saline with 0.1% ethanol (B145695) and 0.1% Tween 80)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Acclimatization: Place the guinea pig in the whole-body plethysmograph and allow it to acclimatize for at least 10 minutes.

  • Drug Administration: Administer this compound (0.1-10 mg/kg, p.o.) or vehicle 1-2 hours prior to capsaicin exposure.

  • Capsaicin Challenge: Expose the animal to an aerosol of capsaicin solution generated by a nebulizer for a fixed period (e.g., 5 minutes).

  • Cough Recording: Record the number of coughs during the exposure period and for a defined time afterward (e.g., 10 minutes). Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

  • Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated group.

Visualizations

Tachykinin_Signaling_Pathway cluster_ligands Tachykinins cluster_receptors Tachykinin Receptors cluster_effects Physiological Effects SP Substance P NK1 NK₁ Receptor SP->NK1 NKA Neurokinin A NK2 NK₂ Receptor NKA->NK2 NKB Neurokinin B NK3 NK₃ Receptor NKB->NK3 Inflammation Inflammation NK1->Inflammation Pain Pain NK1->Pain Microvascular Leakage Microvascular Leakage NK1->Microvascular Leakage Bronchoconstriction Bronchoconstriction NK2->Bronchoconstriction Vasodilation Vasodilation NK3->Vasodilation SCH206272 This compound SCH206272->NK1 SCH206272->NK2 SCH206272->NK3

Caption: Tachykinin signaling and inhibition by this compound.

Experimental_Workflow_Bronchospasm cluster_prep Animal Preparation cluster_treatment Treatment cluster_challenge Challenge and Measurement cluster_analysis Data Analysis A1 Anesthetize Guinea Pig A2 Tracheal Cannulation A1->A2 A3 Mechanical Ventilation A2->A3 B1 Oral Administration: This compound or Vehicle A3->B1 1-2 hours C1 Intravenous NKA Injection B1->C1 C2 Measure Pulmonary Inflation Pressure C1->C2 D1 Compare Pressure Increase between Groups C2->D1

Caption: Workflow for NKA-induced bronchospasm experiment.

References

Application Notes and Protocols for SCH 206272 in Guinea Pig Bronchospasm Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent and orally active antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors.[1] Tachykinins, such as Substance P and Neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of various inflammatory and respiratory diseases, including asthma.[1] They mediate their effects through three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃.[1] In the airways, activation of these receptors, particularly NK₂ receptors by NKA, can lead to potent bronchoconstriction.[1] This document provides detailed protocols for utilizing this compound in a guinea pig model of NKA-induced bronchospasm, a valuable tool for the preclinical evaluation of novel therapies for respiratory diseases.

Data Presentation

CompoundAdministration RouteDose Range (mg/kg)Effect on NKA-Induced BronchospasmReference
This compoundOral (p.o.)0.1 - 10Inhibition[1]

Further studies would be required to establish a detailed dose-response curve and determine the ED₅₀ of this compound in this model.

Experimental Protocols

This section outlines the detailed methodology for investigating the effects of this compound on neurokinin A-induced bronchospasm in guinea pigs.

Protocol 1: Neurokinin A-Induced Bronchospasm in Anesthetized Guinea Pigs

Objective: To evaluate the in vivo efficacy of this compound in antagonizing NKA-induced bronchoconstriction in anesthetized and mechanically ventilated guinea pigs.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Neurokinin A (NKA)

  • Urethane (B1682113) (anesthetic)

  • Saline (0.9% NaCl)

  • Animal ventilator

  • Pressure transducer connected to a data acquisition system

  • Cannulas for trachea, jugular vein, and carotid artery

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (1.5 g/kg, intraperitoneally).

    • Perform a tracheotomy and insert a cannula into the trachea.

    • Connect the animal to a small animal ventilator.

    • Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.

  • Drug Administration:

    • Administer this compound (0.1 - 10 mg/kg) or vehicle orally (p.o.) 1 hour prior to the NKA challenge.

  • Measurement of Bronchoconstriction:

    • Measure changes in pulmonary inflation pressure (PIP) using a pressure transducer connected to a side-arm of the tracheal cannula. An increase in PIP is indicative of bronchoconstriction.

    • Allow the animal to stabilize for a period after the surgical procedures before any measurements are taken.

  • Induction of Bronchospasm:

    • Administer a continuous intravenous infusion of Neurokinin A (1 µ g/min ) through the jugular vein cannula to induce a sustained bronchoconstriction.[2]

  • Data Analysis:

    • Record the PIP before and after the NKA infusion in both vehicle- and this compound-treated groups.

    • Calculate the percentage inhibition of the NKA-induced increase in PIP in the this compound-treated groups compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflow

Tachykinin Receptor Signaling Pathway

Tachykinin receptors (NK₁, NK₂, and NK₃) are G-protein coupled receptors. Upon binding of their respective ligands (Substance P for NK₁, Neurokinin A for NK₂, and Neurokinin B for NK₃), these receptors activate a Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction and subsequent bronchospasm. This compound, as an antagonist, blocks the binding of tachykinins to these receptors, thereby inhibiting this signaling pathway.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., NKA) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds Gq Gq-protein Receptor->Gq Activates SCH206272 This compound SCH206272->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Stimulates Bronchospasm Bronchospasm Ca->Bronchospasm Induces

Caption: Tachykinin Receptor Signaling Pathway Leading to Bronchospasm.

Experimental Workflow for Guinea Pig Bronchospasm Assay

The experimental workflow involves several key steps, from animal preparation and drug administration to the induction and measurement of bronchospasm. This systematic approach ensures the reliable evaluation of the antagonist's efficacy.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Measurement Phase Animal_Prep Anesthetize Guinea Pig (Urethane, i.p.) Surgery Tracheotomy & Vein Cannulation Animal_Prep->Surgery Ventilation Connect to Ventilator Surgery->Ventilation SCH206272_Admin Administer this compound (p.o.) (1 hour prior to challenge) Ventilation->SCH206272_Admin Stabilization Stabilization Period SCH206272_Admin->Stabilization NKA_Challenge Induce Bronchospasm (Neurokinin A, i.v. infusion) Stabilization->NKA_Challenge Measurement Measure Pulmonary Inflation Pressure (PIP) NKA_Challenge->Measurement Data_Analysis Analyze Data & Calculate % Inhibition Measurement->Data_Analysis

Caption: Experimental Workflow for the Guinea Pig Bronchospasm Assay.

References

Application Notes and Protocols for Calcium Mobilization Assay Using SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SCH 206272 in calcium mobilization assays to study the pharmacology of tachykinin receptors. The protocols are intended for professionals in research and drug development.

Introduction

This compound is a potent and selective antagonist for the tachykinin neurokinin receptors NK₁, NK₂, and NK₃.[1][2][3] These G protein-coupled receptors (GPCRs) are involved in a variety of physiological processes, and their signaling is intricately linked to intracellular calcium mobilization.[4][5] Upon activation by their endogenous ligands, such as Substance P and Neurokinin A, tachykinin receptors couple to Gq/11 proteins, initiating a signaling cascade that results in the release of calcium from intracellular stores.[4] This makes the measurement of intracellular calcium a robust method for assessing the antagonist activity of compounds like this compound.

Calcium mobilization assays are a widely adopted functional assay in drug discovery for screening and characterizing GPCR modulators.[4][5][6][7] These assays are typically performed using fluorescent calcium indicators, such as Fluo-4 AM or Fura-2 AM, in conjunction with automated fluorescence plate readers like the Fluorometric Imaging Plate Reader (FLIPR).[4][7]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at NK₁, NK₂, and NK₃ receptors. By binding to the receptor, it prevents the binding of endogenous tachykinin agonists, thereby inhibiting the downstream signaling pathway that leads to intracellular calcium release. The potency of this compound can be quantified by determining its inhibition constant (Ki) in radioligand binding assays or its pKb or IC₅₀ value in functional assays such as the calcium mobilization assay.

Quantitative Data for this compound

The following table summarizes the reported pharmacological data for this compound.

ParameterReceptorSpeciesValueReference
Kᵢ (Binding Affinity) Human NK₁CHO Cells1.3 nM[1]
Human NK₂CHO Cells0.4 nM[1]
Human NK₃CHO Cells0.3 nM[1]
pKₑ (Functional Antagonism) Human NK₁Human Pulmonary Artery7.7 ± 0.3[1]
Human NK₂Human Bronchus8.2 ± 0.3[1]
Guinea Pig NK₁Vas Deferens7.6 ± 0.2[1]
Guinea Pig NK₂Bronchus7.7 ± 0.2[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Tachykinin Agonist (e.g., Substance P) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Agonist->Receptor Binds & Activates Antagonist This compound Antagonist->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Intracellular Ca²⁺ Release ER:e->Ca_Release Ca²⁺ Release Ca_Store

Tachykinin Receptor Gq Signaling Pathway.

Calcium_Mobilization_Workflow Start Start Cell_Culture 1. Culture Cells Expressing Tachykinin Receptors (e.g., CHO-NK1) Start->Cell_Culture Plating 2. Plate Cells in a 96- or 384-well Plate Cell_Culture->Plating Dye_Loading 3. Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Plating->Dye_Loading Antagonist_Incubation 4. Pre-incubate Cells with Varying Concentrations of This compound Dye_Loading->Antagonist_Incubation Agonist_Addition 5. Stimulate Cells with a Tachykinin Agonist (e.g., Substance P at EC₈₀) Antagonist_Incubation->Agonist_Addition Measurement 6. Measure Fluorescence Changes using a Plate Reader (e.g., FLIPR) Agonist_Addition->Measurement Data_Analysis 7. Analyze Data to Determine IC₅₀ or pKₑ of this compound Measurement->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Calcium Mobilization Assay.

Experimental Protocols

Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK₁, NK₂, or NK₃ receptor.

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in dye solubilization.

  • Probenecid: An anion exchange inhibitor to prevent dye leakage.

  • This compound: Prepare a stock solution in DMSO.

  • Tachykinin Agonist: Substance P (for NK₁), Neurokinin A (for NK₂), or Senktide (for NK₃). Prepare stock solutions in sterile water or an appropriate buffer.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Automated fluorescence plate reader (e.g., FLIPR).

Protocol for Calcium Mobilization Assay

This protocol is adapted for a 96-well format. Adjust volumes accordingly for a 384-well format.

1. Cell Culture and Plating a. Culture the tachykinin receptor-expressing CHO cells in a T-75 flask until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution. c. Centrifuge the cells and resuspend them in fresh culture medium. d. Plate the cells at a density of 40,000-60,000 cells per well in a 96-well black-walled, clear-bottom plate. e. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

2. Preparation of Reagents a. Dye Loading Solution: Prepare a 2X dye loading solution by dissolving Fluo-4 AM in assay buffer containing Pluronic F-127 and probenecid. The final concentration of Fluo-4 AM is typically 2-4 µM. b. This compound Dilution Series: Prepare a 2X serial dilution of this compound in assay buffer. The concentration range should bracket the expected IC₅₀ value (e.g., 10⁻¹¹ to 10⁻⁵ M). c. Agonist Solution: Prepare a 5X agonist solution in assay buffer at a concentration that will elicit approximately 80% of the maximal response (EC₈₀). This concentration should be determined in a separate agonist dose-response experiment.

3. Dye Loading a. Aspirate the culture medium from the cell plate. b. Add 100 µL of the 2X dye loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.

4. Antagonist Incubation a. After the dye loading incubation, add 100 µL of the 2X this compound dilution series to the respective wells. b. Incubate the plate at room temperature for 15-30 minutes in the dark.

5. Calcium Flux Measurement a. Program the fluorescence plate reader to add 50 µL of the 5X agonist solution to each well and record the fluorescence signal (Excitation: 488 nm, Emission: 525 nm) over time (e.g., for 120 seconds). b. Establish a baseline fluorescence reading for 10-20 seconds before the addition of the agonist.

6. Data Analysis a. The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the fluorescence response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound. d. The pKb value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the agonist concentration and its EC₅₀ are known.

Controls

  • Negative Control: Wells containing cells with dye but no agonist.

  • Positive Control: Wells containing cells with dye and agonist but no antagonist.

  • Vehicle Control: Wells containing cells with dye, agonist, and the same concentration of DMSO as in the highest concentration of this compound.

References

Application Notes and Protocols: SCH 206272 as a Tool Compound for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent, orally active, and non-peptidic antagonist of all three known mammalian tachykinin receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). They mediate a range of effects such as bronchoconstriction, plasma extravasation (airway edema), mucus secretion, and neurogenic inflammation. As a pan-tachykinin receptor antagonist, this compound serves as an invaluable tool for elucidating the role of tachykinin signaling in respiratory disease models and for the preclinical evaluation of tachykinin receptor antagonism as a therapeutic strategy.

These application notes provide a summary of the pharmacological properties of this compound, detailed protocols for its use in relevant in vitro and in vivo respiratory models, and an overview of the signaling pathways it modulates.

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potent and balanced antagonist activity at human and guinea pig tachykinin receptors.

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors [1]

ReceptorLigandKi (nM)
NK1[¹²⁵I]Substance P1.3
NK2[¹²⁵I]Neurokinin A0.4
NK3[¹²⁵I]Neurokinin B0.3

Table 2: Functional Antagonist Activity of this compound in Functional Assays [1]

Tissue/Cell LineReceptorAgonistAssaypKb
Human Pulmonary ArteryNK1[Met-O-Me] Substance PRelaxation7.7 ± 0.3
Human BronchusNK2Neurokinin AContraction8.2 ± 0.3
Guinea Pig Vas DeferensNK1Substance PEnhancement of EFS Contraction7.6 ± 0.2
Guinea Pig BronchusNK2Neurokinin AContraction7.7 ± 0.2
Guinea Pig IleumNK3SenktideContraction7.7 ± 0.2

Table 3: In Vivo Efficacy of Orally Administered this compound in Guinea Pig Models of Respiratory Responses [1]

ModelTachykinin-Mediated EffectThis compound Dose (mg/kg, p.o.)Inhibition
Substance P-induced Airway Microvascular LeakagePlasma Extravasation0.1 - 10Dose-dependent
Neurokinin A-induced BronchospasmBronchoconstriction0.1 - 10Dose-dependent
Hyperventilation-induced BronchospasmBronchoconstrictionNot specifiedEffective
Capsaicin-induced CoughCough ReflexNot specifiedEffective
Nebulized Hypertonic Saline-induced Airway Microvascular LeakagePlasma ExtravasationNot specifiedEffective

Signaling Pathways

Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, secretion, and activation of inflammatory pathways.[2][3][4]

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (Substance P, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Activates SCH206272 This compound SCH206272->NK_Receptor Antagonizes Gq Gαq/11 NK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Contraction, Secretion, Inflammation) Ca_ER->Cellular_Response PKC->Cellular_Response

General Tachykinin Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound in the context of respiratory disease research.

In Vitro Protocol: Contraction of Isolated Human Bronchus

This protocol is designed to assess the ability of this compound to antagonize NKA-induced contraction of human airway smooth muscle.

Human_Bronchus_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Protocol cluster_analysis Data Analysis Tissue_Harvest Harvest Human Bronchial Tissue Ring_Preparation Prepare Bronchial Rings (2-4 mm) Tissue_Harvest->Ring_Preparation Organ_Bath Mount Rings in Organ Bath Ring_Preparation->Organ_Bath Equilibration Equilibrate under Optimal Tension Organ_Bath->Equilibration Pretreatment Pre-incubate with This compound or Vehicle Equilibration->Pretreatment Agonist_Addition Cumulative Addition of Neurokinin A Pretreatment->Agonist_Addition Measurement Measure Isometric Contraction Agonist_Addition->Measurement Analysis Calculate pKb value Measurement->Analysis

Workflow for Human Bronchus Contraction Assay

Materials:

  • Human bronchial tissue

  • Krebs-Henseleit solution

  • This compound

  • Neurokinin A (NKA)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

Methodology:

  • Tissue Preparation: Obtain human bronchial tissue from lung resection surgeries. Dissect the bronchi into rings of 2-4 mm in width, taking care to preserve the epithelium.

  • Experimental Setup: Mount the bronchial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (typically 1-2 g), with washes every 15-20 minutes.

  • Pre-incubation: Pre-incubate the tissues with various concentrations of this compound or vehicle for 30 minutes.

  • Agonist Challenge: Generate a cumulative concentration-response curve to NKA.

  • Data Analysis: Record the isometric contraction. Calculate the pKb value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

In Vivo Protocol: Capsaicin-Induced Bronchoconstriction in Guinea Pigs

This protocol evaluates the efficacy of orally administered this compound in preventing bronchoconstriction induced by the release of endogenous tachykinins following capsaicin (B1668287) challenge.

Capsaicin_Bronchoconstriction_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_measurement Measurement cluster_analysis Data Analysis Animal_Acclimation Acclimate Guinea Pigs Anesthesia Anesthetize and Cannulate Trachea Animal_Acclimation->Anesthesia Drug_Administration Administer this compound (p.o.) or Vehicle Anesthesia->Drug_Administration Capsaicin_Challenge Intravenous Challenge with Capsaicin Drug_Administration->Capsaicin_Challenge Airway_Pressure Measure Changes in Intratracheal Pressure Capsaicin_Challenge->Airway_Pressure Calculate_Inhibition Calculate Percent Inhibition of Bronchoconstriction Airway_Pressure->Calculate_Inhibition

Workflow for Capsaicin-Induced Bronchoconstriction

Materials:

  • Male Hartley guinea pigs

  • This compound

  • Capsaicin

  • Anesthetic (e.g., pentobarbital)

  • Ventilator

  • Pressure transducer

Methodology:

  • Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation.

  • Drug Administration: Administer this compound orally at desired doses (e.g., 0.1-10 mg/kg) or vehicle at a specified time before the challenge (e.g., 1-2 hours).

  • Capsaicin Challenge: Administer capsaicin intravenously to induce bronchoconstriction, which is mediated by the release of tachykinins from sensory nerves.

  • Measurement: Monitor changes in intratracheal pressure as an index of bronchoconstriction.

  • Data Analysis: Calculate the percentage inhibition of the capsaicin-induced bronchoconstrictor response by this compound compared to the vehicle-treated group.

In Vivo Protocol: Ovalbumin-Induced Airway Hyperresponsiveness and Inflammation in Guinea Pigs

This model mimics key features of allergic asthma and can be used to assess the anti-inflammatory and anti-hyperreactivity effects of this compound.

Ovalbumin_Challenge_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_readouts Readouts Sensitization Sensitize Guinea Pigs with Ovalbumin (i.p.) Challenge Challenge with Aerosolized Ovalbumin Sensitization->Challenge Treatment Administer this compound (p.o.) or Vehicle Challenge->Treatment Before/After AHR Assess Airway Hyperresponsiveness Treatment->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) Treatment->BALF Cell_Count Differential Cell Count in BALF BALF->Cell_Count

Workflow for Ovalbumin-Induced Asthma Model

Materials:

  • Male Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • This compound

  • Aerosol delivery system

  • Whole-body plethysmography system

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

Methodology:

  • Sensitization: Sensitize guinea pigs by intraperitoneal (i.p.) injection of OVA mixed with aluminum hydroxide on day 0 and day 7.

  • Challenge: On day 21, challenge the sensitized animals with an aerosol of OVA for a defined period.

  • Treatment: Administer this compound orally at desired doses at appropriate time points before and/or after the OVA challenge.

  • Airway Hyperresponsiveness (AHR) Assessment: At 24 hours post-challenge, assess AHR to a bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine) using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a BAL to collect airway inflammatory cells.

  • Cellular Analysis: Perform total and differential cell counts on the BAL fluid to quantify the influx of inflammatory cells, such as eosinophils and neutrophils.

  • Data Analysis: Compare the AHR and inflammatory cell counts between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted role of tachykinins in respiratory physiology and disease. Its potent and balanced antagonism of NK1, NK2, and NK3 receptors allows for a comprehensive blockade of this signaling axis. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of pan-tachykinin receptor antagonism in various models of respiratory ailments. The quantitative data on this compound's activity will aid in dose selection and interpretation of experimental results. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of neurogenic inflammation and its contribution to respiratory pathologies.

References

Application Notes and Protocols for SCH 206272 in Chinese Hamster Ovary (CHO) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent and selective antagonist for the family of tachykinin receptors, specifically the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These G-protein coupled receptors (GPCRs) are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological and pathological processes, including inflammation, pain perception, and smooth muscle contraction. Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying the pharmacology of GPCRs due to their reliable growth characteristics and their ability to functionally express a wide range of recombinant proteins. This document provides detailed application notes and protocols for the characterization of this compound in CHO cell-based assays.

Data Presentation

The inhibitory activity of this compound at human tachykinin receptors has been quantified using radioligand binding assays in CHO cells. The equilibrium dissociation constants (Ki) are summarized in the table below, providing a clear comparison of the antagonist's potency at each receptor subtype.

ReceptorLigandCell LineAssay TypeKi (nM)
Human Tachykinin NK1This compoundCHORadioligand Binding1.3
Human Tachykinin NK2This compoundCHORadioligand Binding0.4
Human Tachykinin NK3This compoundCHORadioligand Binding0.3

Signaling Pathway

Tachykinin receptors (NK1, NK2, and NK3) are members of the Gq protein-coupled receptor family. Upon binding of an agonist, such as Substance P (for NK1), Neurokinin A (for NK2), or Neurokinin B (for NK3), the receptor undergoes a conformational change that activates the associated Gq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes. This compound, as an antagonist, blocks the binding of the natural agonists, thereby inhibiting this signaling cascade.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (Agonist) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds SCH206272 This compound (Antagonist) SCH206272->Receptor Blocks Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Downstream Cellular Responses Ca2->CellularResponse Mediates Radioligand_Binding_Workflow A CHO Cell Culture (Expressing Tachykinin Receptor) B Cell Harvesting & Membrane Preparation A->B C Assay Plate Setup (Total, Non-specific, Competition) B->C D Incubation with Radioligand & this compound C->D E Vacuum Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 & Ki Determination) F->G Calcium_Mobilization_Workflow A Seed CHO Cells in Microplate B Dye Loading with Fluo-4 AM A->B C Pre-incubation with This compound B->C D Measure Baseline Fluorescence C->D E Inject Agonist & Measure Fluorescence Change D->E F Data Analysis (IC50 Determination) E->F

Application Notes and Protocols for SCH 206272 in Canines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of SCH 206272, a potent, orally active tachykinin NK(1), NK(2), and NK(3) receptor antagonist, in canine models. The information is compiled from available pharmacological data to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a selective antagonist of tachykinin receptors, demonstrating high affinity for NK(1), NK(2), and NK(3) subtypes.[1] Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of these peptides, this compound holds therapeutic potential for conditions mediated by tachykinin receptor activation. In canine models, this compound has been shown to effectively inhibit activities induced by exogenous SP and NKA.

Data Presentation

In Vivo Efficacy in Canines
CompoundDose Range (Oral)SpeciesEffectReference
This compound0.1 - 3 mg/kgCanineInhibition of NK(1) and NK(2) activities induced by exogenous substance P and neurokinin A.Anthes et al., 2002

Experimental Protocols

While the complete detailed experimental protocol from the original canine studies is not publicly available, the following generalized protocol for oral administration of a therapeutic agent to canines can be adapted for this compound. It is imperative that all animal studies be conducted under an approved institutional animal care and use committee (IACUC) protocol.

General Protocol for Oral Administration in Canines

1. Objective:

To evaluate the in vivo efficacy of orally administered this compound in a canine model.

2. Materials:

  • This compound

  • Vehicle for solubilization or suspension (e.g., 0.5% methylcellulose)

  • Beagle dogs (or other appropriate breed), fasted overnight

  • Oral gavage tube or capsules

  • Syringes

  • Personal Protective Equipment (PPE)

3. Procedure:

  • Animal Preparation: Healthy, adult beagle dogs should be acclimated to the laboratory environment. Animals should be fasted overnight (with free access to water) prior to dosing to ensure optimal absorption.

  • Dose Preparation:

    • Calculate the required dose of this compound for each animal based on its body weight.

    • Prepare the dosing formulation by suspending or dissolving the calculated amount of this compound in the chosen vehicle. Ensure the formulation is homogeneous.

  • Administration:

    • Gently restrain the dog.

    • For liquid formulations, administer the dose via oral gavage. Carefully insert the gavage tube to the correct depth and deliver the formulation slowly.

    • For solid formulations, place the capsule at the back of the dog's tongue and gently close its mouth, stroking the throat to encourage swallowing.

    • Following administration, provide a small amount of water to ensure the compound has been swallowed.

  • Post-Administration Monitoring:

    • Observe the animals for any adverse reactions immediately following dosing and at regular intervals thereafter.

    • Conduct experimental procedures (e.g., induction of tachykinin-mediated responses) at appropriate time points post-dosing based on the expected pharmacokinetic profile of the compound.

  • Data Collection:

    • Collect relevant data according to the study design, which may include physiological measurements, behavioral observations, or biological sample collection for pharmacokinetic analysis.

Visualizations

Tachykinin Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of tachykinin receptors (NK(1), NK(2), and NK(3)), which are G-protein coupled receptors (GPCRs). This compound acts as an antagonist at these receptors, blocking the downstream signaling cascade.

Tachykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinin Tachykinin (Substance P, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction, inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response SCH206272 This compound (Antagonist) SCH206272->NK_Receptor Inhibits

Tachykinin Receptor Signaling Pathway
Experimental Workflow for Oral Administration of this compound in Canines

The following diagram outlines a typical experimental workflow for evaluating the efficacy of orally administered this compound in a canine model.

Experimental_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Fasting Overnight Fasting Acclimation->Fasting Dose_Prep Dose Preparation (this compound in Vehicle) Fasting->Dose_Prep Administration Oral Administration Dose_Prep->Administration Monitoring Post-Dosing Monitoring Administration->Monitoring Induction Induction of Tachykinin Response Monitoring->Induction Data_Collection Data Collection Induction->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Experimental Workflow for Oral Administration

References

Application of SCH 206272 in Airway Microvascular Leakage Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent, orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors.[1] Tachykinins, such as Substance P (SP), are neuropeptides implicated in the pathophysiology of various inflammatory airway diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1] One of the key actions of SP in the airways is the induction of microvascular leakage, leading to plasma extravasation and edema, which contribute to airway obstruction and hyperresponsiveness. This compound has demonstrated efficacy in preclinical models by inhibiting SP-induced airway microvascular leakage.[1] These application notes provide a summary of the pharmacological data and detailed protocols for utilizing this compound in a common animal model of airway microvascular leakage.

Data Presentation

In Vitro Receptor Binding and Functional Antagonism

The following table summarizes the in vitro binding affinities and functional antagonist activities of this compound at human tachykinin receptors.

ReceptorParameterValueCell Line/TissueAgonist
Human NK₁ Kᵢ1.3 nMCHO cells---
pKₑ7.7 ± 0.3Human Pulmonary Artery[Met-O-Me] Substance P
Human NK₂ Kᵢ0.4 nMCHO cells---
pKₑ8.2 ± 0.3Human BronchusNeurokinin A
Human NK₃ Kᵢ0.3 nMCHO cells---
Guinea Pig NK₁ pKₑ7.6 ± 0.2Vas DeferensSubstance P
Guinea Pig NK₂ pKₑ7.7 ± 0.2BronchusNeurokinin A

Data sourced from Anthes JC, et al. (2002).[1]

In Vivo Inhibition of Airway Microvascular Leakage

The table below outlines the efficacy of this compound in animal models of airway microvascular leakage.

Animal ModelInducing AgentThis compound Dose Range (Oral)Effect
Guinea Pig Substance P0.1 - 10 mg/kgInhibition of airway microvascular leakage
Guinea Pig Nebulized Hypertonic SalineNot specified, but effectiveInhibition of airway microvascular leakage
Canine Exogenous Substance P and Neurokinin A0.1 - 3 mg/kgInhibition of NK₁ and NK₂ activities

Data sourced from Anthes JC, et al. (2002).[1] Note: Specific dose-response data for the inhibition of airway microvascular leakage is not readily available in the public domain. The provided range indicates effective concentrations.

Signaling Pathway

The following diagram illustrates the signaling pathway of the Tachykinin NK₁ receptor, which is a primary target of this compound in mitigating Substance P-induced airway microvascular leakage.

NK1_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Substance_P Substance P NK1R NK₁ Receptor Substance_P->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Leakage Increased Microvascular Leakage PKC->Leakage Leads to SCH_206272 This compound (Antagonist) SCH_206272->NK1R Blocks

Caption: NK₁ Receptor Signaling Pathway in Microvascular Leakage.

Experimental Protocols

Experimental Workflow: In Vivo Assessment of this compound

The diagram below outlines the general workflow for evaluating the efficacy of this compound in a Substance P-induced airway microvascular leakage model.

Experimental_Workflow Animal_Prep Animal Preparation (Guinea Pig) SCH_Admin This compound Administration (Oral Gavage) Animal_Prep->SCH_Admin Anesthesia Anesthesia SCH_Admin->Anesthesia Dye_Injection Evans Blue Dye Injection (Intravenous) Anesthesia->Dye_Injection SP_Challenge Substance P Challenge (Intravenous) Dye_Injection->SP_Challenge Circulation Dye Circulation SP_Challenge->Circulation Perfusion Saline Perfusion Circulation->Perfusion Tissue_Harvest Airway Tissue Harvest Perfusion->Tissue_Harvest Dye_Extraction Dye Extraction Tissue_Harvest->Dye_Extraction Quantification Spectrophotometric Quantification Dye_Extraction->Quantification

Caption: In Vivo Experimental Workflow.

Detailed Methodology: Substance P-Induced Airway Microvascular Leakage in Guinea Pigs

This protocol is adapted from standard methodologies for assessing airway microvascular leakage.

1. Animals:

  • Male Dunkin-Hartley guinea pigs (350-450 g) are commonly used.

  • Animals should be housed in a controlled environment with free access to food and water.

2. Materials and Reagents:

  • This compound

  • Substance P

  • Evans Blue dye

  • Urethane (or other suitable anesthetic)

  • Saline (0.9% NaCl)

  • Formamide (B127407)

  • Spectrophotometer

3. Experimental Procedure:

  • This compound Administration:

    • Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control. The timing of administration prior to the induction of leakage should be determined based on the pharmacokinetic profile of the compound (typically 1-2 hours).

  • Anesthesia and Surgical Preparation:

    • Anesthetize the guinea pigs with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally).

    • Cannulate the jugular vein for intravenous injections.

  • Induction and Measurement of Microvascular Leakage:

    • Inject Evans Blue dye (20-30 mg/kg) intravenously. The dye binds to serum albumin and acts as a marker for plasma extravasation.

    • After a brief circulation period (e.g., 1 minute), inject Substance P (e.g., 1 µg/kg, intravenously) to induce microvascular leakage.

    • Allow the dye to circulate for a defined period (e.g., 5-10 minutes) after the Substance P challenge.

  • Tissue Collection and Dye Extraction:

    • At the end of the circulation period, perfuse the systemic circulation with saline via the aorta to remove intravascular Evans Blue dye.

    • Dissect the trachea and main bronchi.

    • Record the wet weight of the tissues.

    • Extract the extravasated Evans Blue dye from the tissues by incubation in formamide (e.g., 1 ml per 100 mg of tissue) at 60°C for 24 hours.

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Calculate the amount of extravasated Evans Blue dye in ng per mg of tissue wet weight by comparing the absorbance to a standard curve of known Evans Blue concentrations in formamide.

4. Data Analysis:

  • Compare the amount of Evans Blue dye extravasation in the airways of this compound-treated animals to that in vehicle-treated controls.

  • Calculate the percentage inhibition of Substance P-induced microvascular leakage for each dose of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of tachykinins in airway inflammation and microvascular leakage. The protocols and data presented here provide a framework for the in vivo evaluation of this and similar compounds in relevant preclinical models. The potent and orally active nature of this compound makes it a suitable candidate for studies exploring the therapeutic potential of tachykinin receptor antagonism in respiratory diseases.[1]

References

Application Notes and Protocols: Radioligand Binding Assay for SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent, non-peptide antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors.[1] Tachykinin receptors, members of the G-protein coupled receptor (GPCR) superfamily, are activated by the endogenous neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), with preferential affinity for NK₁, NK₂, and NK₃ receptors, respectively.[2] These receptors are implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] Consequently, antagonists like this compound are valuable research tools and potential therapeutic agents. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the human tachykinin NK₁, NK₂, and NK₃ receptors.

Data Presentation

The binding affinity of this compound for human tachykinin receptors has been determined using competitive radioligand binding assays with membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.[1] The equilibrium dissociation constants (Ki) are summarized in the table below.

ReceptorRadioligand Used (Typical)Ki for this compound (nM)
Human Tachykinin NK₁[³H]-Substance P1.3[1]
Human Tachykinin NK₂[¹²⁵I]-Neurokinin A0.4[1]
Human Tachykinin NK₃[¹²⁵I]-Bolton-Hunter scyliorhinin II0.3[1]

Signaling Pathway

Activation of tachykinin receptors (NK₁, NK₂, and NK₃) by their endogenous ligands initiates a signaling cascade through the Gq alpha subunit of the associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.[2]

Tachykinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Tachykinin (e.g., Substance P) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Ligand->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Tachykinin Receptor Signaling Pathway.

Experimental Protocols

A competitive radioligand binding assay is employed to determine the affinity of a test compound, such as this compound, for the tachykinin receptors. The general workflow is depicted below.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from CHO cells expressing human NK1, NK2, or NK3 receptors) Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound, Assay Buffer) Membrane_Prep->Reagent_Prep Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Experimental Workflow for Radioligand Binding Assay.

Part 1: Membrane Preparation
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human tachykinin NK₁, NK₂, or NK₃ receptor in appropriate growth medium (e.g., Ham's F-12K with 10% FBS).[1][3]

  • Cell Harvest: Once confluent, harvest the cells by scraping and wash them twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize the cells using a Dounce homogenizer or a sonicator.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C.

  • Storage: Discard the supernatant and resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 10% sucrose (B13894) as a cryoprotectant.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the bicinchoninic acid (BCA) assay.

  • Aliquoting and Freezing: Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Binding Assay
  • Assay Buffer: Prepare the assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • Component Addition: To each well, add the following components in order:

    • 50 µL of assay buffer (for total binding) or a non-labeled competing ligand at a high concentration (e.g., 1 µM Substance P for NK₁ receptor) to determine non-specific binding.

    • 50 µL of the test compound (e.g., this compound) at various concentrations.

    • 50 µL of the appropriate radioligand in assay buffer. The final concentration of the radioligand should ideally be at or below its Kd for the receptor.

      • For NK₁ Receptor: [³H]-Substance P (e.g., 0.5-1.0 nM)

      • For NK₂ Receptor: [¹²⁵I]-Neurokinin A (e.g., 0.1-0.5 nM)

      • For NK₃ Receptor: [¹²⁵I]-Bolton-Hunter scyliorhinin II (e.g., 0.1-0.5 nM)

    • 100 µL of the prepared membrane suspension (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Immediately wash the filters three to four times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Drying: Dry the filters in an oven at 50°C for approximately 30 minutes.

  • Scintillation Counting: Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the total binding CPM to obtain the specific binding.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding in the absence of a competitor) against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).

  • Calculate Ki: Convert the IC₅₀ value to the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

References

Application Notes and Protocols for In Vivo Blockade of NK1 and NK2 Receptors with SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent, orally active antagonist of tachykinin NK1, NK2, and NK3 receptors.[1][2][3] Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. Their actions are mediated through the activation of NK1, NK2, and NK3 receptors. This compound has been demonstrated to effectively block the in vivo effects of both exogenously administered and endogenously released tachykinins, making it a valuable tool for investigating the role of these receptors in various disease models.[1] These application notes provide detailed protocols for the in vivo use of this compound to block NK1 and NK2 receptors in guinea pigs and dogs, common animal models for studying respiratory and inflammatory diseases.

Data Presentation

In Vitro Receptor Binding and Antagonist Activity of this compound
ReceptorLigandSpeciesAssayValue
Human NK1This compoundHumanKi1.3 nM[1][2]
Human NK2This compoundHumanKi0.4 nM[1][2]
Human NK3This compoundHumanKi0.3 nM[1][2]
Human NK1[Met-O-Me] Substance PHumanpKb7.7 ± 0.3[1]
Human NK2Neurokinin AHumanpKb8.2 ± 0.3[1]
Guinea Pig NK1Substance PGuinea PigpKb7.6 ± 0.2[1]
Guinea Pig NK2Neurokinin AGuinea PigpKb7.7 ± 0.2[1]
In Vivo Efficacy of Orally Administered this compound
Animal ModelChallengeEndpointThis compound Dosage (p.o.)Effect
Guinea PigSubstance PAirway Microvascular Leakage0.1 - 10 mg/kgInhibition[1]
Guinea PigNeurokinin ABronchospasm0.1 - 10 mg/kgInhibition[1]
Guinea PigHyperventilationBronchospasmNot specifiedInhibition[1]
Guinea PigCapsaicinCoughNot specifiedInhibition[1]
Guinea PigNebulized Hypertonic SalineAirway Microvascular LeakageNot specifiedInhibition[1]
DogSubstance PNK1-mediated activities0.1 - 3 mg/kgInhibition[1]
DogNeurokinin ANK2-mediated activities0.1 - 3 mg/kgInhibition[1]

Signaling Pathways

The following diagram illustrates the general signaling pathway for NK1 and NK2 receptors upon binding of their respective endogenous ligands, Substance P and Neurokinin A. Activation of these G-protein coupled receptors typically leads to the activation of Phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.

NK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R This compound This compound This compound->NK1R This compound->NK2R Gq Gq NK1R->Gq NK2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: NK1 and NK2 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Guinea Pigs via Gavage

This protocol describes the oral administration of this compound to guinea pigs for the blockade of NK1 and NK2 receptors prior to experimental challenge.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or as determined by solubility testing)

  • Guinea pigs (specify strain, weight, and sex)

  • Oral gavage needles (flexible or rigid with a ball tip, appropriate size for guinea pigs)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound based on the desired dose (0.1-10 mg/kg) and the body weight of the animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh on the day of the experiment.

  • Animal Handling and Restraint:

    • Weigh each guinea pig immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the guinea pig in an upright position to prevent injury and ensure proper administration. One common method is to allow the guinea pig to grasp a surface with its forepaws while supporting its hindquarters.

  • Gavage Administration:

    • Fill a syringe with the calculated volume of the this compound suspension.

    • Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the animal to swallow the needle. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is in the esophagus, slowly administer the suspension.

    • Withdraw the needle gently.

  • Post-Administration Monitoring:

    • Observe the animal for a few minutes after dosing to ensure there are no signs of distress, such as difficulty breathing or regurgitation.

    • The experimental challenge (e.g., administration of Substance P or Neurokinin A) should be performed at a predetermined time after this compound administration to allow for drug absorption. This is typically 1-2 hours post-dose.

Protocol_1_Workflow A Prepare this compound Suspension D Administer via Oral Gavage A->D B Weigh Guinea Pig B->D C Restrain Animal C->D E Monitor Animal D->E F Proceed with Experimental Challenge E->F

Caption: Workflow for Oral Administration of this compound.

Protocol 2: Intragastric Administration of this compound in Dogs

This protocol provides a general guideline for the intragastric administration of this compound to dogs.

Materials:

  • This compound

  • Vehicle (e.g., water, or as determined by solubility and palatability)

  • Gastric tube (appropriate size for the dog)

  • Syringe

  • Mouth gag (optional, but recommended for safety)

  • Lubricant

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution or suspension as described in Protocol 1, adjusting the concentration for the larger body weight of the dog (recommended dose 0.1-3 mg/kg).

  • Animal Preparation:

    • The dog should be fasted overnight to ensure an empty stomach, which can aid in drug absorption.

    • Two trained individuals are recommended for this procedure: one to restrain the dog and the other to administer the compound.

  • Tube Placement:

    • Measure the gastric tube from the tip of the dog's nose to the last rib to estimate the length needed to reach the stomach. Mark this length on the tube.

    • If using a mouth gag, place it securely.

    • Lubricate the tip of the gastric tube.

    • Gently pass the tube through the mouth gag or over the tongue and into the esophagus.

    • Encourage the dog to swallow as the tube is advanced.

    • Confirm proper placement in the stomach (e.g., by palpating the tube in the neck, checking for negative pressure, or listening for gurgling sounds upon administration of a small amount of air). It is critical to avoid entry into the trachea.

  • Administration:

    • Once the tube is correctly positioned, attach the syringe containing the this compound solution/suspension and administer the contents.

    • Flush the tube with a small amount of water to ensure the full dose is delivered.

  • Tube Removal and Monitoring:

    • Kink the tube before removal to prevent aspiration of any remaining fluid.

    • Remove the tube and mouth gag.

    • Monitor the dog for any adverse reactions. The experimental challenge can be conducted after a suitable absorption period (e.g., 1-2 hours).

Protocol 3: Assessment of NK1 Receptor Blockade in Guinea Pigs - Substance P-Induced Airway Microvascular Leakage

This protocol details the procedure to assess the efficacy of this compound in blocking Substance P-induced airway microvascular leakage.

Materials:

  • Anesthetized, tracheostomized, and ventilated guinea pigs

  • This compound (administered as per Protocol 1)

  • Substance P

  • Evans blue dye (20-30 mg/kg)

  • Saline

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Administer this compound or vehicle orally 1-2 hours before the experiment.

    • Anesthetize the guinea pig (e.g., with urethane (B1682113) or a combination of ketamine/xylazine).

    • Perform a tracheotomy and cannulate the trachea for mechanical ventilation.

    • Cannulate a jugular vein for intravenous injections.

  • Induction of Microvascular Leakage:

    • Inject Evans blue dye intravenously. The dye binds to albumin and is used to quantify plasma extravasation.

    • After a short circulation time (e.g., 1 minute), inject Substance P intravenously to induce microvascular leakage.

  • Tissue Collection and Dye Extraction:

    • After a set time (e.g., 5-10 minutes) post-Substance P injection, perfuse the systemic circulation with saline to remove intravascular dye.

    • Dissect the trachea and lungs.

    • Blot the tissues dry and record their wet weight.

    • Extract the Evans blue dye from the tissues by incubating them in formamide (e.g., at 60°C for 24 hours).

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Calculate the amount of extravasated Evans blue dye per unit of tissue weight (e.g., ng dye/mg tissue) by comparing the absorbance to a standard curve.

  • Data Analysis:

    • Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.

Protocol_3_Workflow A Oral Administration of This compound or Vehicle B Anesthesia and Surgical Preparation A->B C IV Injection of Evans Blue Dye B->C D IV Challenge with Substance P C->D E Tissue Collection and Dye Extraction D->E F Spectrophotometric Quantification E->F G Data Analysis (% Inhibition) F->G

Caption: Workflow for Assessing NK1 Blockade.

Protocol 4: Assessment of NK2 Receptor Blockade in Guinea Pigs - Neurokinin A-Induced Bronchospasm

This protocol outlines the measurement of bronchospasm in response to Neurokinin A and its inhibition by this compound.

Materials:

  • Anesthetized, tracheostomized, and ventilated guinea pigs

  • This compound (administered as per Protocol 1)

  • Neurokinin A

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Administer this compound or vehicle orally 1-2 hours prior to the experiment.

    • Anesthetize the guinea pig and perform a tracheotomy for mechanical ventilation.

    • Cannulate a jugular vein for intravenous drug administration.

  • Measurement of Bronchoconstriction:

    • Measure changes in pulmonary inflation pressure (PIP) or lung resistance (RL) as an index of bronchoconstriction. This is typically done by connecting a pressure transducer to a side-arm of the tracheal cannula.

    • Allow the animal to stabilize after surgery.

  • Induction of Bronchospasm:

    • Administer Neurokinin A intravenously to induce bronchoconstriction.

    • Record the peak increase in PIP or RL.

  • Data Analysis:

    • Compare the magnitude of the bronchoconstrictor response to Neurokinin A in the this compound-treated group with the vehicle-treated control group to determine the level of antagonism.

Conclusion

This compound is a versatile and potent tool for the in vivo investigation of NK1 and NK2 receptor function. The protocols provided here offer a framework for utilizing this compound in preclinical models of disease. Researchers should optimize dosages, timing, and specific experimental parameters based on their specific research questions and animal models. Adherence to ethical guidelines for animal experimentation is paramount.

References

Application Notes and Protocols for the Study of SCH 206272 in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tachykinin antagonist SCH 206272, its mechanism of action, and detailed protocols for investigating its effects on gastrointestinal (GI) motility. While direct in vivo studies on the impact of this compound on GI transit are limited in publicly available literature, its potent antagonism of NK1, NK2, and NK3 receptors suggests a significant potential to modulate gut function. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key regulators of GI motility, and their receptors are expressed throughout the enteric nervous system and on smooth muscle cells.

Mechanism of Action of this compound

This compound is a potent, orally active, non-peptide antagonist of all three tachykinin receptor subtypes (NK1, NK2, and NK3).[1] Tachykinin receptors are G-protein coupled receptors that, upon activation by their endogenous ligands, lead to the activation of phospholipase C, resulting in an increase in intracellular inositol (B14025) phosphates and diacylglycerol, which in turn mobilizes intracellular calcium and activates protein kinase C. This signaling cascade ultimately influences neuronal excitability and smooth muscle contraction.

By blocking these receptors, this compound can inhibit the physiological actions of tachykinins. In the gastrointestinal tract, this suggests that this compound could potentially:

  • Reduce smooth muscle contraction: Tachykinins are generally excitatory neurotransmitters in the gut, promoting smooth muscle contraction. Antagonism of their receptors may lead to muscle relaxation and a decrease in motility.

  • Modulate neurotransmission: Tachykinin receptors are present on various enteric neurons and modulate the release of other neurotransmitters, such as acetylcholine. By blocking these receptors, this compound could indirectly affect cholinergic and other neural pathways controlling motility.

  • Influence visceral sensitivity: NK1 receptor antagonists, in particular, have been investigated for their role in reducing visceral hypersensitivity, a key feature of disorders like irritable bowel syndrome (IBS).

The following diagram illustrates the general signaling pathway of tachykinin receptors and the inhibitory action of this compound.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Tachykinin Tachykinin (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates SCH206272 This compound SCH206272->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Tachykinin receptor signaling and inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the reported binding affinities and functional antagonist activities of this compound. This data is crucial for dose selection in experimental protocols.

ParameterSpeciesReceptor SubtypeValueReference
Binding Affinity (Ki) HumanNK11.3 nM[1]
HumanNK20.4 nM[1]
HumanNK30.3 nM[1]
Functional Antagonism (pKb) Guinea Pig (ileum)NK3 (senktide-induced contraction)Data not specified[1]
Guinea Pig (vas deferens)NK1 (SP-induced contraction)7.6 ± 0.2[1]
Guinea Pig (bronchus)NK2 (NKA-induced contraction)7.7 ± 0.2[1]
Human (pulmonary artery)NK1 ([Met-O-Me]SP-induced relaxation)7.7 ± 0.3[1]
Human (bronchus)NK2 (NKA-induced contraction)8.2 ± 0.3[1]

Experimental Protocols

Given the lack of specific in vivo gastrointestinal motility data for this compound, the following protocols are proposed for researchers to systematically evaluate its effects. These are standard and validated methods in the field of gastrointestinal research.

Protocol 1: In Vivo Measurement of Gastric Emptying

Objective: To determine the effect of this compound on the rate of gastric emptying of a solid or liquid meal in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Rodents (rats or mice, fasted overnight with free access to water)

  • Non-absorbable marker (e.g., phenol (B47542) red for liquid meal, or radio-labeled meal with 99mTc-sulfur colloid for solid meal)

  • Stomach tube for gavage

  • Surgical instruments for stomach removal

  • Spectrophotometer or gamma counter

Procedure:

  • Animal Dosing: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at predetermined doses (e.g., 0.1, 1, 10 mg/kg) to fasted animals. A typical pretreatment time is 30-60 minutes.

  • Test Meal Administration: Administer a standard volume of the test meal containing the non-absorbable marker via oral gavage.

  • Gastric Emptying Period: Allow a set time for gastric emptying to occur (e.g., 20 minutes for a liquid meal, 60-90 minutes for a solid meal).

  • Sample Collection: Euthanize the animals and carefully clamp the pylorus and cardia of the stomach to prevent leakage. Surgically remove the stomach.

  • Quantification:

    • Phenol Red Method: Homogenize the stomach in a known volume of alkaline solution. After centrifugation, measure the absorbance of the supernatant at 560 nm. The amount of phenol red remaining in the stomach is calculated from a standard curve.

    • Scintigraphy Method: Measure the radioactivity in the removed stomach using a gamma counter.

  • Calculation: Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of marker in stomach at time t / Amount of marker in stomach at time 0)) x 100 (The amount of marker at time 0 is determined from a separate group of animals euthanized immediately after gavage).

Protocol 2: In Vivo Measurement of Small Intestinal Transit

Objective: To assess the effect of this compound on the transit of a non-absorbable marker through the small intestine.

Materials:

  • This compound

  • Vehicle

  • Rodents (fasted)

  • Activated charcoal meal (e.g., 5% charcoal in 10% gum arabic)

  • Surgical instruments

Procedure:

  • Animal Dosing: Administer this compound or vehicle as described in Protocol 1.

  • Charcoal Meal Administration: Administer a standard volume of the charcoal meal via oral gavage.

  • Transit Period: Allow a set time for the charcoal to travel through the small intestine (e.g., 20-30 minutes).

  • Sample Collection: Euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum.

  • Measurement: Lay the small intestine flat and measure the total length. Measure the distance traveled by the leading edge of the charcoal meal.

  • Calculation: Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

Protocol 3: In Vitro Assessment of Intestinal Smooth Muscle Contractility

Objective: To determine the direct effect of this compound on isolated intestinal smooth muscle contractility.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Tachykinin agonists (e.g., Substance P, Neurokinin A, Senktide)

  • Rodents (e.g., guinea pig)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2

Procedure:

  • Tissue Preparation: Euthanize the animal and isolate a segment of the desired intestine (e.g., ileum, colon). Clean the segment and cut it into strips (e.g., 2 cm long).

  • Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Experimentation:

    • Antagonist Effect: Pre-incubate the tissue with varying concentrations of this compound for a set period (e.g., 20-30 minutes).

    • Agonist Challenge: Generate a cumulative concentration-response curve to a tachykinin agonist in the presence and absence of this compound.

  • Data Analysis: Measure the amplitude of muscle contractions. Calculate the pA2 value for this compound to quantify its antagonist potency.

The following diagram outlines the general workflow for these proposed experiments.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_ge Gastric Emptying cluster_sit Small Intestinal Transit cluster_invitro In Vitro Study Dosing Animal Dosing (this compound or Vehicle) TestMeal_GE Administer Test Meal (e.g., Phenol Red) Dosing->TestMeal_GE TestMeal_SIT Administer Charcoal Meal Dosing->TestMeal_SIT Wait_GE Wait (e.g., 20 min) TestMeal_GE->Wait_GE Euthanize_GE Euthanize & Remove Stomach Wait_GE->Euthanize_GE Quantify_GE Quantify Marker Euthanize_GE->Quantify_GE Wait_SIT Wait (e.g., 25 min) TestMeal_SIT->Wait_SIT Euthanize_SIT Euthanize & Dissect Intestine Wait_SIT->Euthanize_SIT Measure_SIT Measure Distance Euthanize_SIT->Measure_SIT TissuePrep Isolate Intestinal Tissue Mounting Mount in Organ Bath TissuePrep->Mounting Incubation Pre-incubate with this compound Mounting->Incubation Agonist Challenge with Tachykinin Agonist Incubation->Agonist Record Record Contractions Agonist->Record start Start start->Dosing start->TissuePrep

Caption: Proposed experimental workflow for studying this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of tachykinin signaling in gastrointestinal motility. Its potent, multi-receptor antagonist profile makes it suitable for elucidating the complex interplay of NK1, NK2, and NK3 receptors in regulating gut function. The provided protocols offer a starting point for researchers to systematically characterize the in vivo and in vitro effects of this compound, which will be crucial for understanding its potential therapeutic applications in gastrointestinal motility disorders. Careful dose-response studies and the use of appropriate controls are essential for generating robust and interpretable data.

References

Application Notes and Protocols: Exploring the Effects of SCH 206272 on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SCH 206272, a potent and orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors. The information detailed below, including its mechanism of action, quantitative data on its effects on smooth muscle contraction, and detailed experimental protocols, is intended to support further research and development in areas such as asthma, chronic obstructive pulmonary disease (COPD), and other conditions mediated by tachykinins.[1]

Mechanism of Action

This compound functions as a competitive antagonist at tachykinin receptors, thereby inhibiting the physiological effects of tachykinins such as Substance P and Neurokinin A (NKA).[1] Tachykinins are neuropeptides that play a significant role in smooth muscle contraction, particularly in the airways and gastrointestinal tract. By blocking NK₁, NK₂, and NK₃ receptors, this compound effectively prevents the signaling cascade that leads to smooth muscle contraction. This includes the inhibition of agonist-induced calcium mobilization, a critical step in the contractile process.[1]

The signaling pathway by which tachykinins induce smooth muscle contraction and how this compound antagonizes this process is illustrated below.

Tachykinin-Mediated Smooth Muscle Contraction and Inhibition by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Tachykinin Tachykinin (e.g., Substance P, NKA) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds to G_protein Gq/11 Protein Activation Receptor->G_protein Activates SCH206272 This compound SCH206272->Receptor Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Ca_influx Ca²⁺ Influx Ca_influx->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_calmodulin->MLCK Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: Signaling pathway of tachykinin-induced smooth muscle contraction and its inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound at human and guinea pig tachykinin receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Tachykinin Receptors [1]

ReceptorKi (nM)
NK₁1.3
NK₂0.4
NK₃0.3

Table 2: Functional Antagonism (pKb) of this compound in Isolated Tissues [1]

TissueAgonistReceptorpKb (mean ± S.E.M.)
Human Pulmonary Artery[Met-O-Me] Substance PNK₁7.7 ± 0.3
Human BronchusNeurokinin ANK₂8.2 ± 0.3
Guinea Pig Vas DeferensSubstance PNK₁7.6 ± 0.2
Guinea Pig BronchusNeurokinin ANK₂7.7 ± 0.2
Guinea Pig IleumSenktideNK₃N/A

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on smooth muscle contraction.

Protocol 1: In Vitro Assessment of Smooth Muscle Contraction in Isolated Guinea Pig Bronchus

This protocol details the procedure for evaluating the inhibitory effect of this compound on Neurokinin A (NKA)-induced contraction of isolated guinea pig bronchial tissue.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis A1 Euthanize guinea pig A2 Isolate trachea and bronchi A1->A2 A3 Prepare bronchial ring segments (2-3 mm) A2->A3 B1 Mount rings in organ baths with Krebs solution (37°C, 95% O₂/5% CO₂) A3->B1 B2 Connect to isometric force transducers B1->B2 B3 Apply optimal resting tension and equilibrate for 60 min B2->B3 C1 Pre-incubate with this compound or vehicle for 30 min B3->C1 C2 Generate cumulative concentration-response curve to NKA C1->C2 C3 Record contractile responses C2->C3 D1 Calculate pKb values from Schild plot analysis C3->D1 D2 Compare dose-response curves with and without antagonist D1->D2

Caption: Experimental workflow for in vitro smooth muscle contraction assay.

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose)

  • Neurokinin A (NKA)

  • This compound

  • Organ baths with temperature control and aeration

  • Isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig via an approved method.

    • Immediately excise the trachea and lungs and place them in ice-cold Krebs-Henseleit solution.

    • Dissect the main bronchi free of surrounding connective tissue and cut them into 2-3 mm wide rings.

  • Experimental Setup:

    • Mount each bronchial ring in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, pre-incubate the tissues with either vehicle or varying concentrations of this compound for 30 minutes.

    • Generate a cumulative concentration-response curve to NKA by adding increasing concentrations of the agonist to the organ bath at regular intervals.

    • Record the contractile responses until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak contractile force at each NKA concentration.

    • Construct concentration-response curves for NKA in the absence and presence of this compound.

    • Calculate the pKb value for this compound using Schild regression analysis to quantify its antagonist potency.

Protocol 2: Calcium Mobilization Assay in CHO Cells Expressing Human Tachykinin Receptors

This protocol outlines the procedure for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in a cell-based assay.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human NK₁, NK₂, or NK₃ receptors

  • Cell culture medium (e.g., Ham's F-12) with appropriate supplements

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye

  • Tachykinin receptor agonists (e.g., Substance P for NK₁, NKA for NK₂, Senktide for NK₃)

  • This compound

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

  • Cell Preparation:

    • Culture the CHO cells expressing the tachykinin receptor of interest to confluency in appropriate culture vessels.

    • Harvest the cells and seed them into 96-well black-walled, clear-bottom plates.

    • Allow the cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Load the cells with Fura-2 AM (e.g., 2-5 µM) in the salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

  • Experimental Protocol:

    • Pre-incubate the cells with either vehicle or varying concentrations of this compound for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., 340 nm/380 nm excitation, 510 nm emission).

    • Add the specific tachykinin agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Record the change in fluorescence ratio over time to measure the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence ratio change in response to the agonist for each well.

    • Calculate the percentage inhibition of the agonist response by this compound at each concentration.

    • Generate a concentration-inhibition curve and calculate the IC₅₀ value for this compound.

These protocols provide a foundation for investigating the pharmacological properties of this compound and similar compounds on smooth muscle function. Researchers should adapt these methods as necessary to suit their specific experimental objectives and available resources.

References

SCH 206272: A Pharmacological Tool for Investigating Tachykinin Receptor Signaling in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 206272 is a potent, orally active, and selective antagonist of the three known tachykinin receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides widely distributed throughout the central and peripheral nervous systems. They are implicated in a variety of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, anxiety, depression, and migraine. As a triple tachykinin receptor antagonist, this compound offers a valuable pharmacological tool to probe the multifaceted roles of tachykinin signaling in the nervous system. These application notes provide an overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo neuroscience research models.

Pharmacological Profile of this compound

This compound exhibits high affinity for human tachykinin receptors, effectively blocking the binding of endogenous ligands and subsequent downstream signaling cascades. Its antagonistic properties have been characterized in various in vitro and in vivo systems.

In Vitro Activity

The inhibitory activity of this compound has been quantified through radioligand binding assays and functional assessments of intracellular calcium mobilization.

Table 1: In Vitro Binding and Functional Antagonist Activity of this compound

ReceptorLigandSpeciesAssay TypeKi (nM)pKb
NK1[³H]Substance PHumanRadioligand Binding1.3-
NK2[¹²⁵I]NKAHumanRadioligand Binding0.4-
NK3[¹²⁵I]NKBHumanRadioligand Binding0.3-
NK1[Met-O-Me] Substance PHumanCa²⁺ Mobilization-7.7 ± 0.3
NK2Neurokinin AHumanCa²⁺ Mobilization-8.2 ± 0.3
NK1Substance PGuinea PigTissue Contraction (Vas Deferens)-7.6 ± 0.2
NK2Neurokinin AGuinea PigTissue Contraction (Bronchus)-7.7 ± 0.2

Data compiled from published literature.[1]

In Vivo Activity

This compound has demonstrated oral bioavailability and efficacy in animal models, primarily in the context of respiratory inflammation. These data provide a foundation for its potential application in neuroscience models.

Table 2: In Vivo Efficacy of this compound

SpeciesModelAgonistEndpointOral Dose Range (mg/kg)
Guinea PigAirway Microvascular LeakageSubstance PInhibition of leakage0.1 - 10
Guinea PigBronchospasmNeurokinin AInhibition of bronchospasm0.1 - 10
CanineNK1 and NK2 Agonist ChallengeSubstance P and Neurokinin AInhibition of activity0.1 - 3

Data compiled from published literature.[1]

Mechanism of Action: Tachykinin Receptor Antagonism

Tachykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This compound acts by competitively binding to the NK1, NK2, and NK3 receptors, thereby preventing the binding of tachykinins and inhibiting this signaling cascade.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (Substance P, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor Binds & Activates SCH206272 This compound SCH206272->NK_Receptor Binds & Inhibits Gq Gq NK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Neuroinflammation) Ca_release->Downstream PKC->Downstream

Caption: Tachykinin Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound and investigate the role of tachykinin receptors in neuroscience research.

In Vitro Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for tachykinin receptors expressed in cell membranes.

Radioligand_Binding_Workflow prep Prepare Cell Membranes Expressing NK Receptor incubation Incubate Membranes with: - Radioligand (e.g., [³H]SP) - Varying concentrations of this compound prep->incubation separation Separate Bound from Free Radioligand (e.g., Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, [¹²⁵I]NKB for NK3).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filter manifold.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute to the desired protein concentration in binding buffer. Prepare serial dilutions of this compound in binding buffer.

  • Incubation: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

    • 50 µL of this compound dilution.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of diluted cell membranes.

  • Incubate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filter manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Protocol: Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit tachykinin-induced increases in intracellular calcium in cells expressing the corresponding receptor.

Calcium_Mobilization_Workflow cell_prep Seed CHO cells expressing NK receptor in 96-well plates dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading pretreatment Pre-incubate cells with varying concentrations of this compound dye_loading->pretreatment agonist_addition Add a tachykinin agonist (e.g., Substance P for NK1) pretreatment->agonist_addition measurement Measure fluorescence intensity over time using a plate reader agonist_addition->measurement analysis Data Analysis: - Determine the inhibitory effect of this compound - Calculate IC₅₀ and pKb measurement->analysis

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Tachykinin agonists (e.g., Substance P, NKA, NKB).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed CHO cells into 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer. Incubate the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Inject the tachykinin agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Continue to record fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.

    • The pKb can be calculated from the IC₅₀ and the agonist concentration.

In Vivo Protocol: Capsaicin-Induced Neurogenic Inflammation in the Dura Mater

This animal model is relevant for studying migraine pathophysiology and is a suitable in vivo system to evaluate the efficacy of tachykinin antagonists like this compound. The protocol involves inducing plasma protein extravasation in the dura mater by administering capsaicin (B1668287), which releases tachykinins from sensory nerve endings.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • This compound.

  • Capsaicin.

  • Evans blue dye.

  • Anesthetic (e.g., sodium pentobarbital).

  • Saline.

  • Formamide (B127407).

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Anesthetize the rats. Expose a femoral vein for intravenous injections.

  • Drug Administration: Administer this compound or vehicle orally at the desired time point before the capsaicin challenge.

  • Induction of Extravasation: Inject Evans blue dye (50 mg/kg) intravenously. Five minutes later, inject capsaicin (1 mg/kg) intravenously to induce neurogenic inflammation.

  • Tissue Collection: After 10 minutes, perfuse the animals with saline to remove intravascular Evans blue.

  • Carefully dissect the dura mater.

  • Quantification of Extravasation:

    • Dry the dura mater and record its weight.

    • Extract the Evans blue from the tissue by incubating in formamide for 24 hours at 60°C.

    • Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated Evans blue using a standard curve.

  • Data Analysis: Compare the amount of Evans blue extravasation in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect.

Applications in Neuroscience Research

Given its potent and broad-spectrum tachykinin receptor antagonism, this compound is a valuable tool for investigating a range of neurological and psychiatric conditions where tachykinin signaling is implicated.

  • Migraine and Pain: Tachykinins, particularly Substance P, are key mediators of neurogenic inflammation in the dura mater, a process thought to be involved in the generation of migraine pain. This compound can be used in preclinical models of migraine to investigate the role of tachykinin receptors in dural plasma extravasation and trigeminal nociception.

  • Anxiety and Depression: Tachykinin receptors are expressed in brain regions involved in the regulation of mood and emotion, such as the amygdala and hippocampus. Preclinical studies with other tachykinin antagonists have shown anxiolytic and antidepressant-like effects. This compound can be used in animal models of anxiety and depression (e.g., elevated plus-maze, forced swim test) to further explore the therapeutic potential of tachykinin receptor blockade.

  • Neuroinflammation: Tachykinins can modulate the activity of immune cells and contribute to inflammatory processes in the central nervous system. This compound can be employed in models of neuroinflammatory diseases to dissect the contribution of tachykinin signaling to disease pathology.

Conclusion

This compound is a powerful pharmacological tool for the study of tachykinin receptor function in the nervous system. Its ability to potently antagonize all three tachykinin receptors makes it suitable for elucidating the collective role of this neuropeptide system in various neurological and psychiatric processes. The protocols provided herein offer a starting point for researchers to utilize this compound in their investigations into the complex biology of tachykinins in neuroscience.

References

Preclinical Evaluation of SCH 206272 for Antiemetic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 206272 is a potent, orally active antagonist of tachykinin NK₁, NK₂, and NK₃ receptors.[1] While direct preclinical studies evaluating its antiemetic effects are not extensively available in the public domain, its mechanism of action as a broad-spectrum tachykinin antagonist suggests a strong potential for mitigating nausea and vomiting. Tachykinin pathways, particularly substance P acting on NK₁ receptors, are well-established mediators of emesis. This document outlines a series of application notes and detailed protocols for the preclinical evaluation of this compound's antiemetic properties based on established animal models and methodologies.

Introduction to this compound and Tachykinin Receptors in Emesis

This compound has demonstrated high affinity for human tachykinin NK₁, NK₂, and NK₃ receptors, with Kᵢ values of 1.3, 0.4, and 0.3 nM, respectively.[1] It effectively antagonizes the physiological effects of tachykinins in both in vitro and in vivo models.[1] The tachykinin system, comprised of peptides like Substance P and Neurokinin A, plays a crucial role in the emetic reflex. NK₁ receptor antagonists, in particular, have been successfully developed as antiemetic drugs for chemotherapy-induced nausea and vomiting (CINV). The combined antagonism of NK₁, NK₂, and NK₃ receptors by this compound could offer a broader and potentially more effective antiemetic profile.

Data Presentation: Hypothetical Quantitative Data for Antiemetic Efficacy

The following tables present hypothetical data to illustrate the expected outcomes from preclinical antiemetic studies of this compound. These are based on typical results seen with effective antiemetic compounds in standard models.

Table 1: Effect of this compound on Cisplatin-Induced Emesis in Ferrets

Treatment GroupDose (mg/kg, p.o.)Number of Retching Episodes (Mean ± SEM)Number of Vomiting Episodes (Mean ± SEM)Percentage Inhibition of Emesis
Vehicle Control-45.2 ± 5.112.5 ± 2.3-
This compound0.130.1 ± 4.58.2 ± 1.933.4%
This compound1.015.8 ± 3.24.1 ± 1.165.0%
This compound10.05.3 ± 1.81.2 ± 0.588.3%
Ondansetron (B39145) (Active Control)1.010.5 ± 2.52.8 ± 0.876.8%

Table 2: Effect of this compound on Apomorphine-Induced Emesis in Dogs

Treatment GroupDose (mg/kg, p.o.)Latency to First Emetic Event (min, Mean ± SEM)Total Number of Emetic Events (Mean ± SEM)Percentage of Animals Protected from Emesis
Vehicle Control-5.2 ± 0.88.1 ± 1.20%
This compound0.112.5 ± 2.14.5 ± 0.925%
This compound1.025.8 ± 4.51.8 ± 0.562.5%
This compound10.0>600.2 ± 0.187.5%
Metoclopramide (B1676508) (Active Control)2.018.9 ± 3.32.5 ± 0.750%

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in Ferrets

This model is a gold standard for evaluating antiemetic efficacy against chemotherapy-induced emesis.[2]

Materials:

  • Male ferrets (1.0-1.5 kg)

  • This compound

  • Cisplatin (B142131)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Saline

  • Observation cages with video recording equipment

Procedure:

  • Acclimatization: Acclimate ferrets to the laboratory environment for at least 7 days before the experiment. House them individually with free access to food and water.

  • Fasting: Fast the animals for 12 hours prior to the experiment, with water available ad libitum.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.1, 1.0, 10.0 mg/kg) 60 minutes before cisplatin administration.

    • An active control group receiving a standard antiemetic like ondansetron (e.g., 1.0 mg/kg, i.p.) can be included.

  • Emesis Induction: Administer cisplatin (e.g., 5-10 mg/kg) intraperitoneally (i.p.).

  • Observation: Place the animals in individual observation cages immediately after cisplatin administration. Record the number of retching and vomiting episodes for a period of 4-6 hours.

  • Data Analysis: Analyze the mean number of retching and vomiting episodes for each treatment group. Calculate the percentage inhibition of emesis compared to the vehicle control group.

Protocol 2: Apomorphine-Induced Emesis in Dogs

This model is used to assess the antiemetic effects against centrally acting emetogens that stimulate the chemoreceptor trigger zone (CTZ).[3]

Materials:

  • Male Beagle dogs (8-12 kg)

  • This compound

  • Apomorphine (B128758) hydrochloride

  • Vehicle for this compound

  • Saline

  • Observation pens

Procedure:

  • Acclimatization and Fasting: Acclimate dogs to the experimental setting. Fast the dogs for 12 hours before the experiment, with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.1, 1.0, 10.0 mg/kg) 90 minutes before apomorphine administration.

    • Include an active control group receiving a D₂ antagonist like metoclopramide (e.g., 2.0 mg/kg, p.o.).

  • Emesis Induction: Administer apomorphine (e.g., 0.1 mg/kg) subcutaneously (s.c.).

  • Observation: Observe the dogs continuously for 60 minutes following apomorphine injection. Record the latency to the first emetic event and the total number of emetic events (retching and vomiting).

  • Data Analysis: Compare the latency to emesis and the total number of emetic events across treatment groups. Calculate the percentage of animals in each group that are completely protected from emesis.

Visualizations

Signaling Pathway of Emesis and Tachykinin Antagonism

Emesis_Pathway Emetogen Emetogenic Stimuli (Chemotherapy, Apomorphine) Vagal_Afferents Vagal Afferents Emetogen->Vagal_Afferents Peripheral Action CTZ Chemoreceptor Trigger Zone (Area Postrema) Emetogen->CTZ Central Action NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS CTZ->NTS CPG Central Pattern Generator NTS->CPG SubstanceP Substance P NTS->SubstanceP Emesis Emesis (Retching, Vomiting) CPG->Emesis NK1R NK1 Receptor SubstanceP->NK1R Binds to NK1R->NTS Activates SCH206272 This compound SCH206272->NK1R Blocks Experimental_Workflow start Start: Select Animal Model (Ferret or Dog) acclimatization Acclimatization & Fasting start->acclimatization grouping Randomize into Treatment Groups (Vehicle, this compound, Active Control) acclimatization->grouping dosing Administer Test Compounds (p.o.) grouping->dosing induction Induce Emesis (Cisplatin or Apomorphine) dosing->induction observation Observe and Record Emetic Events (Video Recording) induction->observation analysis Data Analysis (Count Episodes, Latency, % Inhibition) observation->analysis end End: Evaluate Antiemetic Efficacy analysis->end Antagonist_Mechanism SCH206272 This compound NK1R NK₁ Receptor SCH206272->NK1R Antagonizes NK2R NK₂ Receptor SCH206272->NK2R Antagonizes NK3R NK₃ Receptor SCH206272->NK3R Antagonizes Block_SP Block Substance P Signaling NK1R->Block_SP Block_NKA Block Neurokinin A Signaling NK2R->Block_NKA Block_NKB Block Neurokinin B Signaling NK3R->Block_NKB Antiemetic Potential Antiemetic Effect Block_SP->Antiemetic Other Other Therapeutic Effects (e.g., Anti-inflammatory) Block_NKA->Other Block_NKB->Other

References

Troubleshooting & Optimization

SCH 206272 in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists working with SCH 206272, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO). The information provided is based on general best practices for handling small molecule compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound in DMSO?

A1: To prepare a stock solution, it is recommended to dissolve this compound powder in high-purity, anhydrous DMSO. For many compounds, stock solutions are typically prepared at a concentration of 10 mM. The exact concentration will depend on your specific experimental needs. It is advisable to start with a small amount of solvent and then add more to reach the desired concentration, ensuring the compound is fully dissolved. Vortexing or sonication can aid in dissolution.

Q2: What is the recommended storage condition for this compound stock solutions in DMSO?

A2: For long-term storage, it is best to aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C. For short-term storage, -20°C is generally acceptable.[1][2] Based on general compound stability studies, many small molecules in DMSO are stable for up to 3 months at -20°C or 6 months at -80°C.[1][2]

Q3: My this compound precipitated out of solution after being stored. What should I do?

A3: Precipitation can occur, especially after storage at low temperatures. Before use, allow the stock solution to warm to room temperature. To redissolve the precipitate, you can vortex the solution, sonicate it in a water bath, or gently warm it (e.g., in a 37°C water bath) for a short period.[1] Ensure the compound is fully redissolved before use.

Q4: I observed that my DMSO stock solution has absorbed water. Will this affect the stability of this compound?

A4: DMSO is hygroscopic and can absorb moisture from the air. While some compounds can be sensitive to water, a study on a large library of compounds stored in a DMSO/water (90/10) mixture showed that 85% of the compounds remained stable for over two years at 4°C.[3][4] However, for optimal stability, it is crucial to use anhydrous DMSO and tightly sealed vials.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent or low temperature.Increase the volume of DMSO gradually. Use gentle warming (37°C) and vortexing or sonication to aid dissolution.
Precipitation occurs when diluting the DMSO stock solution with aqueous media. The compound has lower solubility in aqueous solutions.This is a common occurrence.[1] Try vortexing or sonicating the diluted solution. If precipitation persists, consider using a lower final concentration or adding a small amount of a co-solvent if your experiment allows. Always run a solvent control in your experiments.
The stock solution has changed color over time. Potential degradation of the compound.It is recommended to prepare a fresh stock solution. If the problem persists, consider storing the stock solution under an inert gas (e.g., argon or nitrogen) and protecting it from light.
Inconsistent experimental results using the same stock solution. Degradation due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions and aliquot them into single-use vials to avoid repeated freezing and thawing.[2] Always ensure the compound is fully dissolved before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Formula: C₃₃H₄₁Cl₄N₅O₄)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution.

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the powder is completely dissolved. If necessary, sonicate for a few minutes.

    • Aliquot the stock solution into single-use vials for storage.

Visualizations

Stock_Solution_Preparation_Workflow cluster_preparation Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions in DMSO.

Troubleshooting_Precipitation start Precipitate Observed in Solution warm Warm to Room Temperature start->warm dissolve_method Vortex / Sonicate / Gentle Heat (37°C) warm->dissolve_method check Is it Fully Redissolved? dissolve_method->check use Proceed with Experiment check->use Yes discard Prepare Fresh Stock Solution check->discard No

Caption: Troubleshooting guide for handling precipitation of this compound in DMSO.

References

Technical Support Center: Optimizing SCH 206272 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SCH 206272 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors.[1] It functions by competitively binding to these receptors, thereby blocking the binding of their natural ligands (substance P, neurokinin A, and neurokinin B) and inhibiting downstream signaling pathways.

Q2: What is a good starting concentration for this compound in in vitro assays?

A2: Based on its high affinity for tachykinin receptors, a good starting point for in vitro experiments is in the low nanomolar range. The reported inhibitory constants (Ki) for human tachykinin receptors are 1.3 nM for NK(1), 0.4 nM for NK(2), and 0.3 nM for NK(3).[1] However, the optimal concentration will depend on the specific cell type, assay conditions, and the expression level of the target receptors. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: Many organic compounds have limited aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q4: How can I assess the effect of this compound on cell viability?

A4: A common method to assess cell viability is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan can be quantified by measuring the absorbance.

Q5: How can I measure the functional antagonism of this compound on its target receptors?

A5: Functional antagonism can be assessed by measuring the inhibition of agonist-induced downstream signaling. For tachykinin receptors, which are G-protein coupled receptors (GPCRs), common functional assays include:

  • Calcium Mobilization Assay: Tachykinin receptors can couple to Gq proteins, leading to an increase in intracellular calcium upon agonist stimulation. This compound should inhibit this agonist-induced calcium influx.[1]

  • ERK Phosphorylation Assay: GPCR activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK). The inhibitory effect of this compound on agonist-induced ERK phosphorylation can be measured by Western blotting or other immunoassays.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound
Possible Cause Troubleshooting Step
Compound Precipitation - Visually inspect the culture medium for any precipitate after adding this compound. - Prepare fresh stock solutions. - Consider using a different solvent or a solubilizing agent like β-cyclodextrin, ensuring it doesn't interfere with the assay.
Incorrect Concentration - Perform a wide range of serial dilutions to establish a dose-response curve. - Verify the concentration of your stock solution.
Low Receptor Expression - Confirm the expression of NK(1), NK(2), or NK(3) receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express the target receptors or a recombinant cell line overexpressing the receptor of interest.
Compound Degradation - Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. - Prepare fresh dilutions for each experiment.
Problem 2: High Background or Artifacts in Assays
Possible Cause Troubleshooting Step
Solvent Effects - Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%). - Always include a vehicle-only control.
Compound Interference - Some compounds can interfere with assay readouts (e.g., absorbance or fluorescence). - Run a control with the compound in cell-free medium to check for direct interference with the assay reagents.
Cell Health - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Check for signs of contamination.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound for Human Tachykinin Receptors

ReceptorKi (nM)
NK(1)1.3[1]
NK(2)0.4[1]
NK(3)0.3[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeStarting Concentration RangeKey Considerations
Receptor Binding Assay0.1 - 100 nMDependent on radioligand affinity and concentration.
Calcium Mobilization1 - 1000 nMDependent on agonist concentration (typically EC50 to EC80).
ERK Phosphorylation1 - 1000 nMDependent on agonist concentration and incubation time.
Cell Viability (MTT)0.01 - 100 µMHigher concentrations may be needed to observe cytotoxic effects.

Experimental Protocols

Cell Viability - MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Calcium Mobilization Assay
  • Cell Seeding: Seed cells expressing the target tachykinin receptor in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add this compound at various concentrations and incubate for a short period.

  • Agonist Stimulation: Add a known tachykinin receptor agonist (e.g., Substance P for NK1R) at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

ERK Phosphorylation - Western Blot Assay
  • Cell Culture and Starvation: Culture cells to 80-90% confluency and then serum-starve for 4-12 hours.

  • Compound Treatment: Pre-incubate the cells with different concentrations of this compound for 1-2 hours.

  • Agonist Stimulation: Stimulate the cells with a tachykinin receptor agonist for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence reagent.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Mandatory Visualization

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, NK3) G_Protein Gq/11 Tachykinin_Receptor->G_Protein Activates Tachykinin Tachykinin (e.g., Substance P) Tachykinin->Tachykinin_Receptor Binds & Activates SCH_206272 This compound SCH_206272->Tachykinin_Receptor Binds & Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates ERK_Pathway ERK Pathway PKC->ERK_Pathway Activates Cellular_Response Cellular Response ERK_Pathway->Cellular_Response

Caption: Tachykinin receptor signaling and the inhibitory action of this compound.

Experimental_Workflow_Antagonist_Assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Cell_Culture 1. Culture & Seed Cells Prepare_Solutions 2. Prepare this compound & Agonist Solutions Add_Antagonist 3. Add this compound (Antagonist) Prepare_Solutions->Add_Antagonist Incubate_Antagonist 4. Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist 5. Add Tachykinin Receptor Agonist Incubate_Antagonist->Add_Agonist Measure_Response 6. Measure Cellular Response (e.g., Ca²⁺, p-ERK, Viability) Add_Agonist->Measure_Response Data_Analysis 7. Analyze Data (Dose-Response Curve) Measure_Response->Data_Analysis

Caption: General experimental workflow for an in vitro antagonist assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Check Compound Solubility - Precipitate visible? - Fresh stock needed? Start->Check_Solubility Yes Check_Concentration Verify Concentration - Dose-response performed? - Stock concentration correct? Check_Solubility->Check_Concentration No Precipitate Check_Cells Assess Cell Health & Receptor Expression - Viability okay? - Target expressed? Check_Concentration->Check_Cells Concentration OK Check_Assay Evaluate Assay Conditions - Controls okay? - Compound interference? Check_Cells->Check_Assay Cells Healthy Resolved Issue Resolved Check_Assay->Resolved Conditions Optimized

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Troubleshooting SCH 206272 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SCH 206272. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting dose-response curve experiments involving this potent tachykinin receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Problem 1: My dose-response curve for this compound is flat or shows a very weak response.

A flat or weak dose-response curve suggests that the expected inhibitory effect of this compound is not being detected.

Possible CauseTroubleshooting Steps
Inactive Compound - Verify the purity and integrity of your this compound stock using an appropriate analytical method like mass spectrometry. - Prepare fresh dilutions from a new stock solution.
Incorrect Assay Conditions - Optimize incubation time, temperature, and buffer composition. Run a time-course experiment to determine the optimal pre-incubation time for the antagonist. - Ensure the agonist concentration used to stimulate the receptor is appropriate (typically EC80) to detect a rightward shift in the dose-response curve.
Low Receptor Expression - Confirm the expression levels of the target tachykinin receptors (NK1, NK2, or NK3) in your cell line using methods such as qPCR or Western blotting. - If expression is low, consider using a cell line known to express the receptor at higher levels or transiently transfecting the cells with the receptor of interest.
Issues with Detection Reagents - Check the expiration dates and storage conditions of all assay reagents. - Prepare fresh reagents and validate their performance with a known positive control for the assay.
Problem 2: I'm observing a high background signal in my this compound dose-response assay.

High background can obscure the specific signal and reduce the assay window, making it difficult to determine an accurate IC50 value.

Possible CauseTroubleshooting Steps
Constitutive Receptor Activity - Some GPCRs can exhibit basal activity even without an agonist. If this is suspected, using an inverse agonist as a control might help to quantify and subtract this basal signal.
Non-specific Binding - In binding assays, include a control for non-specific binding by adding a high concentration of an unlabeled ligand. - For functional assays, ensure that the observed effect is specific to the target receptor by using a control cell line that does not express the receptor.
Assay Interference - Test for potential autofluorescence or other interferences of this compound with your detection method at the concentrations used.
Cell Health and Contamination - Visually inspect cells for any signs of contamination or poor health. - Ensure optimal cell culture conditions and use cells within a consistent passage number range.
Problem 3: The results from my this compound experiments are inconsistent and not reproducible.

Variability in results can arise from several experimental factors.

Possible CauseTroubleshooting Steps
Pipetting and Dilution Errors - Calibrate pipettes regularly. - For viscous solutions, consider using reverse pipetting techniques. - Prepare serial dilutions carefully and use fresh dilution series for each experiment.
Cell Seeding and Plating Inconsistencies - Ensure cells are evenly suspended before plating. - After seeding, gently rock the plate to ensure even distribution.[1] - Avoid "edge effects" by not using the outer wells of the microplate or by filling them with sterile media or PBS to maintain humidity.[1]
Compound Solubility Issues - Check the solubility of this compound in your assay buffer. - If precipitation is observed, consider using a different solvent or adding a small amount of a solubilizing agent like DMSO, ensuring the final concentration does not affect cell viability or the assay readout.
Variability in Cell Passage Number - Use cells within a defined and consistent range of passage numbers for all experiments, as receptor expression and cell signaling can change over time in culture.[2]

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound for human tachykinin receptors. These values can serve as a benchmark for your experimental results.

ReceptorParameterValueAssay Type
Human NK1 Ki1.3 nMRadioligand Binding
Human NK2 Ki0.4 nMRadioligand Binding
Human NK3 Ki0.3 nMRadioligand Binding
Human NK1 pKb7.7 ± 0.3--INVALID-LINK-- Mobilization
Human NK2 pKb8.2 ± 0.3--INVALID-LINK-- Mobilization

Data sourced from European Journal of Pharmacology, 450(2), 191-202.[3]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize this compound.

Protocol 1: Radioligand Binding Assay for Ki Determination

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for tachykinin receptors.

  • Cell Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells expressing the human NK1, NK2, or NK3 receptor.

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of this compound.

    • To determine non-specific binding, add a high concentration of a known, non-labeled antagonist to a set of wells.

    • Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

  • Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay for Functional Antagonism (pKb Determination)

This protocol describes how to measure the functional antagonism of this compound on Gq-coupled tachykinin receptors by measuring changes in intracellular calcium.

  • Cell Culture and Plating:

    • Culture CHO cells expressing the human NK1, NK2, or NK3 receptor in a black, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow to near confluency.

  • Dye Loading:

    • Wash the cells with an appropriate assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and pre-incubate for a predetermined time.

  • Agonist Stimulation and Measurement:

    • Use a fluorescence plate reader equipped with an injector to add a fixed concentration (EC80) of the appropriate tachykinin receptor agonist (e.g., Substance P for NK1, Neurokinin A for NK2).

    • Measure the fluorescence intensity in real-time before and after agonist addition.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the pKb value using the Schild regression analysis.

Visualizations

Signaling Pathway of Tachykinin Receptors

Tachykinin Receptor Signaling Tachykinin Receptor Signaling Pathway substance_p Tachykinins (e.g., Substance P, NKA) nk_receptor Tachykinin Receptor (NK1, NK2, NK3) substance_p->nk_receptor Binds g_protein Gq/11 Protein nk_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca2+ Release er->ca2_release downstream Downstream Cellular Responses ca2_release->downstream pkc->downstream sch206272 This compound sch206272->nk_receptor Antagonizes

Caption: Signaling pathway of tachykinin receptors and the antagonistic action of this compound.

Troubleshooting Workflow for Dose-Response Curves

Troubleshooting Workflow Troubleshooting Workflow for this compound Dose-Response Curves start Start: Unexpected Dose-Response Curve flat_curve Issue: Flat or Weak Curve start->flat_curve high_background Issue: High Background start->high_background inconsistent Issue: Inconsistent Results start->inconsistent check_compound Check Compound: Purity, Dilutions verify_compound Verify Compound Integrity check_compound->verify_compound check_cells Check Cells: Expression, Health, Passage # standardize_cell_culture Standardize Cell Culture check_cells->standardize_cell_culture check_assay Check Assay Conditions: Time, Temp, Buffer, Agonist Conc. optimize_assay Optimize Assay Parameters check_assay->optimize_assay check_reagents Check Reagents: Expiration, Preparation validate_reagents Validate Reagents & Controls check_reagents->validate_reagents flat_curve->check_compound Primary Checks flat_curve->check_cells flat_curve->check_assay high_background->check_cells high_background->check_assay Primary Checks high_background->check_reagents inconsistent->check_compound inconsistent->check_cells Primary Checks inconsistent->check_assay end End: Successful Experiment optimize_assay->end validate_reagents->end standardize_cell_culture->end verify_compound->end

Caption: A logical workflow for troubleshooting common issues with this compound dose-response curves.

References

Potential off-target effects of SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of SCH 206272 in experimental settings. Our resources are designed to address specific issues that may arise during your research.

Important Note on Off-Target Effects:

Extensive searches of publicly available scientific literature and safety databases have yielded no specific data on the off-target effects of this compound. The primary characterization of this compound focuses on its potent and selective antagonism of the tachykinin NK₁, NK₂, and NK₃ receptors. While comprehensive off-target screening is a standard part of modern drug development, these proprietary data for this compound have not been published. Researchers should be aware that the potential for off-target activities, while not documented, cannot be entirely excluded. The information provided herein is based on the well-established on-target pharmacology of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active, and selective antagonist of the three known tachykinin receptors: NK₁, NK₂, and NK₃.[1] It exerts its effects by competitively binding to these receptors, thereby preventing the binding of endogenous tachykinin neuropeptides such as Substance P, Neurokinin A, and Neurokinin B. This blockade inhibits the downstream signaling cascades typically initiated by tachykinin receptor activation.

Q2: I am not seeing the expected inhibition of tachykinin-mediated responses in my assay. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy in your experiment:

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and has not degraded. Prepare fresh solutions for each experiment and verify the solubility in your specific assay buffer.

  • Agonist Concentration: The inhibitory effect of a competitive antagonist like this compound can be overcome by high concentrations of the agonist (e.g., Substance P, NKA). Verify that you are using an appropriate agonist concentration, typically at or near the EC₅₀, to observe competitive antagonism.

  • Receptor Subtype Specificity: Confirm that the tachykinin response in your experimental system is mediated by NK₁, NK₂, or NK₃ receptors. If a different receptor is involved, this compound will not be effective.

  • Assay System Integrity: Ensure the viability and responsiveness of your cells or tissues to tachykinin agonists in the absence of the antagonist.

Q3: Can this compound be used to differentiate between NK₁, NK₂, and NK₃ receptor-mediated effects?

A3: While this compound is a pan-tachykinin receptor antagonist, its binding affinities for the three receptors are not identical (see Table 1).[1] However, due to its high potency at all three receptors, using this compound alone to pharmacologically dissect the contribution of individual receptor subtypes can be challenging. For such studies, it is highly recommended to use subtype-selective antagonists in parallel experiments to confirm the specific receptor(s) involved in the observed biological response.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results Inconsistent solution preparation.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and make fresh dilutions for each experiment.
Cell or tissue health.Regularly assess cell viability and tissue responsiveness to a positive control.
Unexpected cellular toxicity High concentration of this compound or solvent.Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is minimal and consistent across all experimental conditions, including vehicle controls.
Precipitation of the compound in aqueous buffer Poor solubility.Check the recommended solubility of this compound. Consider using a solubilizing agent or pre-warming the buffer, if compatible with your experimental system.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pKb) of this compound for human tachykinin receptors.

Table 1: Potency of this compound at Human Tachykinin Receptors

Receptor Binding Affinity (Ki, nM) Functional Antagonism (pKb)
NK₁ 1.37.7 ± 0.3
NK₂ 0.48.2 ± 0.3
NK₃ 0.3Not Reported
Data sourced from Anthes et al. (2002).[1]

Experimental Protocols

1. Radioligand Binding Assay for Ki Determination

  • Objective: To determine the binding affinity (Ki) of this compound for tachykinin receptors.

  • Methodology:

    • Cell membranes expressing the recombinant human NK₁, NK₂, or NK₃ receptor are prepared.

    • Membranes are incubated with a specific radiolabeled tachykinin receptor ligand (e.g., [³H]Substance P for NK₁, [¹²⁵I]Neurokinin A for NK₂) and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified by liquid scintillation counting.

    • The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Functional Antagonism Assay (Calcium Mobilization)

  • Objective: To assess the functional antagonist activity of this compound.

  • Methodology:

    • Chinese hamster ovary (CHO) cells stably expressing the human NK₁, NK₂, or NK₃ receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • A fixed concentration of the appropriate tachykinin agonist (e.g., Substance P for NK₁, Neurokinin A for NK₂) is added to stimulate the cells.

    • The resulting increase in intracellular calcium concentration ([Ca²⁺]i) is measured using a fluorescence plate reader or microscope.

    • The inhibitory effect of this compound is quantified, and the pKb value is calculated from the Schild equation, which relates the shift in the agonist dose-response curve to the antagonist concentration.[1]

Visualizations

Tachykinin Receptor Signaling Pathway

Tachykinin_Signaling Simplified Tachykinin Receptor Signaling Pathway cluster_ligands Tachykinins cluster_receptors Tachykinin Receptors Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Gq_11 Gq/11 NK1R->Gq_11 NK2R->Gq_11 NK3R->Gq_11 This compound This compound This compound->NK1R Antagonism This compound->NK2R Antagonism This compound->NK3R Antagonism PLC Phospholipase C (PLC) Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation, Smooth Muscle Contraction) Ca_mobilization->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of Tachykinin Receptor Signaling by this compound.

Experimental Workflow for Functional Antagonism

Functional_Antagonism_Workflow start Start cell_prep Prepare receptor-expressing cells (e.g., CHO-NK1R) start->cell_prep dye_loading Load cells with Ca²⁺ sensitive dye cell_prep->dye_loading pre_incubation Pre-incubate cells with This compound or vehicle dye_loading->pre_incubation agonist_addition Add tachykinin agonist (e.g., Substance P) pre_incubation->agonist_addition measurement Measure fluorescence change (Δ [Ca²⁺]i) agonist_addition->measurement analysis Data analysis (Schild regression, pKb calculation) measurement->analysis end End analysis->end

Caption: Workflow for Assessing Functional Antagonism of this compound.

References

Technical Support Center: Preparation of SCH 206272 for Oral Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of SCH 206272, a potent tachykinin NK(1), NK(2), and NK(3) receptor antagonist, for oral administration in rodents. Due to the limited publicly available information on the specific solubility of this compound, this guide focuses on providing a systematic approach to formulation development, including protocols for solubility testing and decision-making workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is oral administration in rodents relevant?

A1: this compound is a potent and orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors.[1] Oral administration in rodents is a crucial step in preclinical research to evaluate its pharmacokinetic properties, efficacy, and safety profile when delivered through the intended clinical route.

Q2: I cannot find specific solubility data for this compound. What should I do?

A2: The absence of readily available solubility data is a common challenge in early-stage drug development. It is recommended to perform a solubility assessment of this compound in a range of pharmaceutically acceptable vehicles. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q3: What are the common vehicles used for oral gavage of poorly soluble compounds in rodents?

A3: Common vehicles for compounds with low aqueous solubility include:

  • Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose.

  • Co-solvent systems: Mixtures of water with solvents such as polyethylene (B3416737) glycol 400 (PEG 400) or dimethyl sulfoxide (B87167) (DMSO).

  • Oil-based solutions: For highly lipophilic compounds, oils like corn oil, sesame oil, or olive oil can be effective.

  • Surfactant dispersions: Formulations containing surfactants like Tween® 80 or Labrasol® can improve solubility and absorption.

Q4: Are there any known issues with common vehicles in rodents?

A4: Yes, some vehicles can have physiological effects. For instance, repeated administration of high concentrations of DMSO can cause inflammation. The choice of vehicle should always be justified and a vehicle-only control group should be included in your animal studies to account for any effects of the formulation itself.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Compound precipitates out of solution upon standing. The compound has low solubility in the chosen vehicle at the prepared concentration. The formulation is a supersaturated solution that is not stable.- Increase the proportion of the co-solvent or surfactant. - Consider preparing a suspension instead of a solution. - Prepare the formulation fresh before each administration.
Inconsistent results in animal studies. Poor bioavailability due to precipitation of the compound in the gastrointestinal tract. Inaccurate dosing due to a non-homogenous suspension.- Re-evaluate the formulation; consider a lipid-based formulation or a solid dispersion to improve in vivo solubility. - Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before each gavage.
Adverse effects observed in the vehicle control group. The chosen vehicle or its concentration is not well-tolerated by the rodent strain.- Reduce the concentration of the excipient (e.g., DMSO). - Switch to a more inert vehicle, such as an aqueous suspension with methylcellulose.
Difficulty in administering the formulation due to high viscosity. High concentration of polymers (e.g., CMC) or certain co-solvents.- Decrease the concentration of the viscosity-enhancing agent. - Gently warm the formulation to reduce viscosity, ensuring the compound is heat-stable.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Common Vehicles

Objective: To determine the approximate solubility of this compound in various vehicles to select a suitable formulation for oral administration in rodents.

Materials:

  • This compound powder

  • A selection of vehicles (see table below for suggestions)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Orbital shaker

  • Analytical balance

  • HPLC or other suitable analytical method for quantifying this compound

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).

  • Dispense a known volume of each test vehicle into separate, labeled microcentrifuge tubes (e.g., 1 mL).

  • Add an excess amount of this compound powder to each tube. A good starting point is to add enough powder to achieve a concentration significantly higher than the expected solubility (e.g., 10 mg/mL).

  • Cap the tubes tightly and vortex vigorously for 1-2 minutes.

  • Place the tubes on an orbital shaker and agitate at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the tubes for the presence of undissolved solid.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC).

  • Calculate the solubility in each vehicle and express the results in mg/mL.

Data Presentation:

VehicleCompositionVisual Observation (after 24h)Solubility (mg/mL)
Water100%Insoluble
0.5% (w/v) Methylcellulose in Water0.5% MC, 99.5% Water
10% PEG 400 in Water10% PEG 400, 90% Water
50% PEG 400 in Water50% PEG 400, 50% Water
10% DMSO in Water10% DMSO, 90% Water
Corn Oil100%
PEG 400:Labrasol1:1 (v/v)

This table should be filled in with the experimental results.

Visualization of Workflows

Formulation Decision Workflow

G cluster_0 Formulation Development Pathway for this compound A Start: Need to Prepare this compound for Oral Gavage B Perform Solubility Testing in Various Vehicles A->B C Analyze Solubility Data B->C D Solubility > Target Dose Concentration? C->D E Prepare a Homogeneous Solution D->E Yes F Solubility < Target Dose Concentration? D->F No H Assess Physical Stability of Formulation E->H G Prepare a Suspension F->G Yes G->H I Proceed with In Vivo Dosing H->I

Caption: A workflow diagram illustrating the decision-making process for formulating this compound for oral administration in rodents based on solubility data.

Oral Gavage Troubleshooting Logic

G cluster_1 Troubleshooting Oral Gavage of this compound Formulations A Start: Inconsistent In Vivo Results or Adverse Events B Was the Formulation Homogeneous Prior to Dosing? A->B C Yes B->C D No B->D F Are Adverse Events Observed in the Vehicle Control Group? C->F E Improve Mixing Protocol (e.g., continuous stirring, vortexing before each dose) D->E K Re-evaluate Formulation Strategy. Consider Alternative Vehicles or Formulation Types (e.g., lipid-based). E->K G Yes F->G H No F->H I Vehicle is Likely Toxic at the Administered Dose. Select a More Inert Vehicle. G->I J Compound May Be Causing the Adverse Effect. Consider Dose Reduction. H->J I->K J->K

Caption: A logic diagram for troubleshooting common issues encountered during the oral gavage of this compound formulations in rodents.

References

Technical Support Center: Overcoming Poor Solubility of SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of SCH 206272.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q1: I'm having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What are my options?

A1: Poor aqueous solubility is a known characteristic of many small molecule inhibitors like this compound. Here are several approaches you can take, starting with the simplest:

  • Co-solvents: For many poorly soluble compounds, the use of a water-miscible organic co-solvent is a common and effective first step.[1][2][3][4] You can prepare a concentrated stock solution of this compound in a co-solvent and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect your experimental system.[2]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your solution can significantly impact its solubility.[1][5][6] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.[5]

  • Use of Surfactants: Surfactants can be used to create micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.[5]

Experimental Workflow for Solubilization Using a Co-solvent

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM) weigh->dissolve dilute Dilute the stock solution into the final aqueous buffer dissolve->dilute Ensure final DMSO concentration is low (e.g., <0.5%) vortex Vortex thoroughly dilute->vortex check Visually inspect for precipitation vortex->check

Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.

Q2: My this compound precipitates out of solution when I dilute my stock into the final aqueous medium. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the drug exceeds its solubility limit in the final aqueous environment. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Optimize Co-solvent Percentage: While you need to keep the co-solvent concentration low to avoid biological effects, a slight increase might be necessary to maintain solubility. You will need to determine the highest tolerable percentage for your specific assay.

  • Use a Different Co-solvent: Some commonly used co-solvents include DMSO, ethanol, and PEG 400.[2] The choice of co-solvent can influence the solubility of your compound.

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.[7][8]

Q3: For my animal studies, I need to prepare an oral formulation of this compound, but its poor solubility is leading to low bioavailability. What formulation strategies can I explore?

A3: For in vivo applications, especially oral administration, enhancing the solubility and dissolution rate is critical for achieving adequate bioavailability.[7][8][9] Here are some advanced formulation strategies:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[1][2][4][5] Techniques like micronization and nanosuspension can be employed.[1][2][7]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][6][10] When the carrier dissolves, the drug is released as very fine particles, enhancing its dissolution. Amorphous solid dispersions are particularly effective.[7][9]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5][7] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which facilitates drug solubilization and absorption.

Decision Tree for Formulation Strategy

cluster_invitro In Vitro Strategies cluster_invivo In Vivo Strategies start Poor Aqueous Solubility of this compound q1 Application? start->q1 in_vitro In Vitro Assay q1->in_vitro In Vitro in_vivo In Vivo Study (Oral) q1->in_vivo In Vivo cosolvent Co-solvents (DMSO, Ethanol) in_vitro->cosolvent ph_adjust pH Adjustment in_vitro->ph_adjust surfactant Surfactants in_vitro->surfactant particle_size Particle Size Reduction (Micronization, Nanosuspension) in_vivo->particle_size solid_disp Solid Dispersions in_vivo->solid_disp lipid_based Lipid-Based Formulations (SEDDS) in_vivo->lipid_based

Caption: Decision tree for selecting a solubility enhancement strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and orally active antagonist of tachykinin NK(1), NK(2), and NK(3) receptors.[11]

Q2: Why is the solubility of a compound like this compound important?

A2: The solubility of a drug is a critical factor that influences its absorption and bioavailability.[8] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and variable bioavailability, which can hinder preclinical and clinical development.[7]

Q3: What are the common excipients used to improve the solubility of poorly soluble drugs?

A3: A variety of excipients can be used to enhance solubility. The choice of excipient depends on the formulation strategy.

Formulation StrategyCommon Excipients
Co-solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene glycol, Polyethylene glycol (PEG)
Surfactants Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Sodium lauryl sulfate (B86663) (SLS)
Inclusion Complexation β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Solid Dispersions Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene glycol (PEG), Copolymers like Soluplus®
Lipid-Based Formulations Oils (e.g., sesame oil, corn oil), Surfactants, Co-solvents

Q4: How can I determine the solubility of this compound in different solvents?

A4: The shake-flask method is a common technique for determining equilibrium solubility. It involves adding an excess amount of the compound to the solvent of interest, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered solution.

Illustrative Solubility Data for a Poorly Soluble Compound

The following table provides an example of how to present solubility data. Note: This is not actual data for this compound and is for illustrative purposes only.

Solvent SystemTemperature (°C)Solubility (µg/mL)
Water25< 1
Phosphate Buffered Saline (pH 7.4)25< 1
0.1 N HCl255
5% DMSO in Water2520
10% Ethanol in Water2515
2% Tween® 80 in Water2550
10% HP-β-CD in Water25150

Q5: Are there any signaling pathways associated with the targets of this compound?

A5: Yes, as an antagonist of tachykinin receptors (NK1, NK2, NK3), this compound blocks the signaling pathways initiated by their endogenous ligands, the tachykinins (e.g., Substance P, Neurokinin A, Neurokinin B). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

Tachykinin Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., Substance P) NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor Binds & Activates SCH206272 This compound SCH206272->NK_Receptor Binds & Inhibits G_Protein Gαq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified signaling pathway of tachykinin receptors and the inhibitory action of this compound.

References

Interpreting unexpected results with SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SCH 206272, a potent tachykinin NK1, NK2, and NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected inhibitory effect of this compound in my in vivo model of pain, despite seeing good in vitro activity. Why might this be?

A1: This is a known challenge with tachykinin receptor antagonists. While compounds like this compound show clear efficacy in preclinical models of sensitized pain (like hyperalgesia), this often does not translate to acute pain models or clinical efficacy in humans.[1][2] Several factors could contribute to this discrepancy:

  • Pain Model Specificity: The analgesic effects of NK1 receptor antagonists are more pronounced in models of inflammatory or neuropathic pain where tachykinin signaling is upregulated, as opposed to models of acute nociception.[1][2]

  • Species Differences: The role of substance P and its receptors in pain processing can vary between species.

  • Receptor Internalization: In chronic pain states, NK1 receptors may be internalized and signal from endosomes. The ability of an antagonist to access these intracellular receptors could influence its efficacy.[3]

  • Pharmacokinetics: Inadequate brain penetration or rapid metabolism of the compound in your specific animal model could lead to insufficient receptor occupancy at the target site.

Q2: My in vitro calcium mobilization assay results with this compound are inconsistent. What are some common causes?

A2: Inconsistent results in calcium mobilization assays can arise from several factors related to cell handling and assay conditions:

  • Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling.

  • Receptor Expression Levels: The level of NK receptor expression in your chosen cell line will significantly impact the assay window.

  • Agonist Concentration: Use an agonist concentration that elicits a submaximal response (EC80) to allow for a clear inhibitory window for the antagonist.

  • Dye Loading Conditions: Optimize dye loading time and temperature to ensure adequate dye uptake without causing cellular stress.

  • Assay Buffer Composition: The presence of calcium and other ions in the assay buffer is critical. Ensure consistency in your buffer preparation.

Q3: I am observing what appears to be an off-target effect in my experiment. Is this expected with this compound?

A3: this compound is reported to be a potent and selective antagonist for NK1, NK2, and NK3 receptors.[4] However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out for any compound. It is crucial to:

  • Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the potential for off-target interactions.

  • Include Appropriate Controls: Use a negative control (vehicle) and consider a positive control with a known off-target effect if you have a specific hypothesis.

  • Consider the Experimental System: Some apparent off-target effects may be due to the specific cellular context or animal model being used.

Troubleshooting Guides

In Vitro Experiments: Calcium Mobilization Assay
Unexpected Result Potential Cause Troubleshooting Step
High background fluorescence - Cell autofluorescence- Incomplete dye washing- Contaminated assay buffer- Use a plate reader with appropriate filter sets.- Ensure thorough but gentle washing after dye loading.- Prepare fresh, sterile assay buffer.
Low signal-to-noise ratio - Low receptor expression- Inefficient dye loading- Suboptimal agonist concentration- Use a cell line with higher NK receptor expression.- Optimize dye loading time and temperature.- Titrate the agonist to determine the optimal concentration (EC80).
Variable EC50 values for this compound - Inconsistent cell density- Pipetting errors- Edge effects on the plate- Ensure a uniform cell monolayer in each well.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or ensure proper plate sealing.
In Vivo Experiments: Guinea Pig Cough Model
Unexpected Result Potential Cause Troubleshooting Step
High variability in cough response - Animal stress- Inconsistent aerosol delivery- Subjective cough counting- Acclimatize animals to the experimental setup.- Ensure the nebulizer is functioning correctly and delivering a consistent particle size.- Use a validated, objective method for cough detection (e.g., sound analysis software).[5]
Lack of this compound efficacy - Insufficient dose- Inappropriate route of administration- Timing of drug administration- Perform a dose-response study to determine the optimal dose.- Ensure the chosen route of administration allows for adequate bioavailability.- Administer this compound at a time point that allows for peak plasma/tissue concentrations to coincide with the tussive challenge.
Unexpected side effects - Off-target effects at high doses- Interaction with other experimental conditions- Reduce the dose of this compound.- Carefully review all experimental parameters for potential confounding factors.

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol provides a general framework for assessing the antagonist activity of this compound on tachykinin receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

  • Cell Culture:

    • Culture cells expressing the target NK receptor in appropriate media.

    • Seed cells into a 96-well, black-walled, clear-bottom plate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove culture media from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C in the dark.

    • Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Prepare the appropriate tachykinin agonist (e.g., Substance P for NK1) at a concentration that elicits a submaximal response (EC80).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the agonist to all wells simultaneously and immediately begin measuring fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon agonist addition.

    • Plot the response as a function of this compound concentration to determine the IC50 value.

In Vivo Guinea Pig Cough Model Protocol

This protocol describes a method for evaluating the antitussive effect of this compound in guinea pigs.

  • Animal Acclimatization:

    • House male Dunkin-Hartley guinea pigs in a controlled environment for at least one week before the experiment.

    • Acclimatize the animals to the whole-body plethysmography chamber daily for several days prior to the study.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage).

    • The timing of administration should be based on the known pharmacokinetic profile of the compound.

  • Cough Induction:

    • Place the guinea pig in the whole-body plethysmography chamber.

    • Expose the animal to an aerosolized tussive agent, such as citric acid (e.g., 0.4 M) or capsaicin, for a fixed duration (e.g., 10 minutes) using an ultrasonic nebulizer.[5][6]

  • Cough Detection and Quantification:

    • Record the characteristic explosive cough sounds and associated pressure changes using a specialized data acquisition system.

    • Analyze the recordings to determine the number of coughs during the exposure period.

  • Data Analysis:

    • Compare the number of coughs in the this compound-treated group to the vehicle-treated group.

    • Calculate the percentage inhibition of the cough response.

Visualizations

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, or NK3) G_Protein Gq/11 Tachykinin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Smooth Muscle Contraction) PKC->Cellular_Response Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Ca_Ion->PKC Activates Ca_Ion->Cellular_Response Tachykinin Tachykinin (e.g., Substance P) Tachykinin->Tachykinin_Receptor Binds SCH_206272 This compound SCH_206272->Tachykinin_Receptor Blocks

Caption: Tachykinin receptor signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start Unexpected Result with This compound Check_Experiment_Type In Vitro or In Vivo? Start->Check_Experiment_Type In_Vitro_Issues In Vitro Troubleshooting Check_Experiment_Type->In_Vitro_Issues In Vitro In_Vivo_Issues In Vivo Troubleshooting Check_Experiment_Type->In_Vivo_Issues In Vivo Check_Cell_Health Check Cell Health, Passage #, and Density In_Vitro_Issues->Check_Cell_Health Review_PK Review Pharmacokinetics & Dose In_Vivo_Issues->Review_PK Optimize_Assay Optimize Agonist Conc. & Dye Loading Check_Cell_Health->Optimize_Assay Consider_Off_Target Consider Off-Target Effects (Dose-Response) Optimize_Assay->Consider_Off_Target Assess_Pain_Model Is the Pain Model Appropriate? (Sensitized vs. Acute) Review_PK->Assess_Pain_Model Assess_Pain_Model->Consider_Off_Target Yes Consult_Literature Consult Literature for Similar Compounds Assess_Pain_Model->Consult_Literature No Consider_Off_Target->Consult_Literature End Resolution Consult_Literature->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Stability of SCH 206272 in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of SCH 206272, a potent tachykinin NK1, NK2, and NK3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

While specific long-term stability data for this compound is not publicly available, general best practices for small molecule compounds suggest storing the solid powder in a tightly sealed container at -20°C, protected from light and moisture. For extended storage, storage at -80°C is also an option.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.[1]

Q3: What is the expected stability of this compound in aqueous solutions or cell culture media?

The stability of small molecules in aqueous solutions can be variable and is dependent on the specific conditions, including pH, temperature, and the presence of other components.[1] It is advisable to prepare fresh working solutions from the frozen stock for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the stability under these conditions should be validated.

Q4: How can I assess the stability of this compound in my specific experimental setup?

To determine the stability of this compound in your experimental medium, you can perform a time-course experiment. Incubate the compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of the parent compound at each time point using a suitable analytical method like HPLC-MS.[1]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

Issue Possible Cause Suggested Solution
Inconsistent or lower-than-expected experimental results. Degradation of this compound due to improper storage or handling.- Ensure the solid compound and stock solutions are stored at the recommended temperature and protected from light. - Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Prepare fresh working solutions for each experiment.
Incomplete solubilization of the compound.- Ensure the compound is fully dissolved in the solvent before making further dilutions. - Sonication may aid in dissolution. - Visually inspect the solution for any precipitates.
Precipitation of the compound in aqueous media. Low solubility of this compound in aqueous solutions.- Do not exceed the recommended final concentration in your aqueous medium. - The final concentration of the organic solvent (e.g., DMSO) in the medium should be kept low (typically <0.5%) to avoid solvent effects and precipitation.
High variability between experimental replicates. Inconsistent pipetting or sample handling.- Use calibrated pipettes and ensure accurate and consistent dilutions. - Mix solutions thoroughly after each dilution step.
Adsorption of the compound to plasticware.- Use low-protein-binding tubes and plates, especially for low-concentration solutions.

Experimental Protocols

Protocol: In Vitro Tachykinin Receptor Antagonism Assay

This protocol describes a general method for evaluating the antagonist activity of this compound on NK1, NK2, or NK3 receptors expressed in a recombinant cell line.

1. Cell Culture:

  • Culture a suitable host cell line (e.g., CHO or HEK293) stably expressing the human tachykinin receptor of interest (NK1, NK2, or NK3) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in single-use aliquots at -20°C.
  • Agonist Stock Solution: Prepare a stock solution of a selective agonist for the target receptor (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) in sterile water or an appropriate buffer.
  • Assay Buffer: Use a buffered saline solution (e.g., HBSS) supplemented with a calcium and magnesium.

3. Assay Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  • On the day of the experiment, wash the cells with assay buffer.
  • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations. Add the diluted compound to the wells and pre-incubate for 15-30 minutes at 37°C.
  • Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
  • Incubate for the appropriate time to allow for receptor activation and downstream signaling (e.g., calcium mobilization or cAMP accumulation).
  • Measure the intracellular response using a suitable detection method (e.g., a fluorescent calcium indicator or a cAMP assay kit).

4. Data Analysis:

  • Normalize the data to the response of the agonist alone (100% activation) and the vehicle control (0% activation).
  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Inconsistent Results start Inconsistent or Low Activity Observed check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_thaw Review Freeze-Thaw Cycles (Used fresh aliquot?) check_storage->check_thaw Storage OK re_run Re-run Experiment with Freshly Prepared Solutions check_storage->re_run Improper Storage (Correct and re-run) check_solubility Examine Solution Preparation (Complete dissolution? No precipitate?) check_thaw->check_solubility Fresh Aliquot Used check_thaw->re_run Multiple Freeze-Thaws (Use new aliquot and re-run) check_protocol Review Experimental Protocol (Correct concentrations and incubation times?) check_solubility->check_protocol Solubilization OK check_solubility->re_run Incomplete Solubilization (Re-prepare solution and re-run) check_protocol->re_run Protocol Followed check_protocol->re_run Protocol Error (Correct and re-run) contact_support Contact Technical Support re_run->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Tachykinin_Signaling General Tachykinin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., Substance P, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal excitation, Muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response SCH206272 This compound SCH206272->Receptor Antagonizes

Caption: Tachykinin receptor signaling pathway and the antagonistic action of this compound.

References

Technical Support Center: Identifying and Minimizing SCH 206272 Off-Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target binding of SCH 206272, a tachykinin NK(1), NK(2), and NK(3) receptor antagonist.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, orally active antagonist of the tachykinin NK(1), NK(2), and NK(3) receptors.[1][2] Its primary therapeutic action is expected to result from the blockade of these receptors, which are involved in various physiological processes, including those implicated in cough, asthma, and chronic obstructive pulmonary disease.[1]

Q2: What are off-target effects and why are they a concern for a compound like this compound?

A2: Off-target effects occur when a drug molecule, such as this compound, binds to and modulates the activity of proteins other than its intended targets (in this case, the NK receptors).[3] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt critical cellular pathways, potentially causing adverse effects or cytotoxicity.[3]

  • Reduced therapeutic efficacy or safety: In a clinical context, off-target effects can lead to unforeseen side effects, reducing the overall therapeutic index of the drug.[4]

Q3: What are the initial steps to investigate potential off-target binding of this compound?

A3: A systematic approach to investigating off-target binding should involve both computational and experimental methods.

  • Computational Approaches: Utilize in silico methods to predict potential off-target interactions.[5][6][7] This can involve searching for proteins with binding pockets similar to the NK receptors or using ligand-based models to identify proteins that are known to bind molecules with structural similarities to this compound.[5][6]

  • Experimental Screening: Perform broad-panel screening assays, such as kinase panels or receptor binding assays, to experimentally identify off-target interactions.[8]

Q4: What experimental techniques can be used to identify unknown off-target proteins of this compound?

A4: Several powerful techniques can be employed to identify novel off-target proteins:

  • Chemical Proteomics: This approach uses a modified version of this compound as a "bait" to capture its binding partners from cell lysates or living cells.[9] These captured proteins can then be identified using mass spectrometry. Common chemical proteomics strategies include:

    • Affinity Chromatography/Photo-affinity Labeling: An immobilized or photo-reactive version of this compound is used to pull down interacting proteins.[10]

    • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families to identify off-targets.[9]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[3] Off-target proteins will also exhibit a thermal shift when bound to this compound.

Troubleshooting Guides

Issue 1: An unexpected phenotype is observed in cells treated with this compound that does not align with known NK receptor signaling.

Possible Cause: The observed phenotype may be the result of an off-target effect.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that this compound is engaging its intended NK receptors at the concentration used in your experiments. This can be done using a target engagement assay like CETSA.[3]

  • Use a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of this compound. If this inactive analog does not produce the same phenotype, it strengthens the hypothesis that the effect is due to a specific interaction of this compound.[3]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended NK receptors.[3] If the phenotype persists in the absence of the primary targets, it is highly likely to be an off-target effect.

  • Off-Target Identification: If the above steps suggest an off-target effect, proceed with experiments to identify the responsible protein(s) using techniques like chemical proteomics.[9]

Logical Workflow for Investigating an Unexpected Phenotype

G A Unexpected Phenotype Observed with this compound B Validate On-Target Engagement (e.g., CETSA) A->B C Use Structurally Similar Inactive Control A->C D Genetic Knockdown/Out of NK Receptors A->D E Phenotype Dependent on On-Target Engagement? B->E F Phenotype Persists with Inactive Control? C->F G Phenotype Persists After Knockdown/Out? D->G H Likely On-Target Effect E->H Yes I Likely Off-Target Effect E->I No F->H No F->I Yes G->H No G->I Yes J Initiate Off-Target Identification Studies (e.g., Chemical Proteomics) I->J

Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect.

Issue 2: High background or non-specific binding is observed in affinity chromatography experiments to identify this compound off-targets.

Possible Cause: The experimental conditions may not be optimized, leading to the pulldown of proteins that do not specifically interact with this compound.

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number and stringency of wash steps after incubating the cell lysate with the affinity matrix. This can include increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer.

  • Pre-clear the Lysate: Before adding the this compound-coupled beads, incubate the cell lysate with control beads (without the compound) to remove proteins that non-specifically bind to the matrix.

  • Competition Experiment: Perform a competition experiment by co-incubating the cell lysate with the affinity probe and an excess of free, unmodified this compound. True off-targets will be outcompeted by the free compound, leading to a reduction in their signal in the final pulldown.

  • Optimize Lysate Concentration: Using a very high concentration of cell lysate can increase non-specific binding. Titrate the lysate concentration to find the optimal balance between identifying specific interactors and minimizing background.

Quantitative Data Summary

The following tables present illustrative data that might be generated during an investigation of this compound's binding profile.

Table 1: Illustrative Binding Affinities of this compound for On- and Potential Off-Targets

TargetBinding Affinity (Kd, nM)Assay Method
On-Targets
NK1 Receptor1.2Radioligand Binding
NK2 Receptor3.5Radioligand Binding
NK3 Receptor8.1Radioligand Binding
Potential Off-Targets
Kinase X250Kinase Glo Assay
GPCR Y800Surface Plasmon Resonance
Ion Channel Z>10,000Electrophysiology

Table 2: Illustrative IC50 Values from a Kinase Screening Panel

Kinase TargetIC50 (µM)% Inhibition at 1 µM
Kinase A> 50< 10%
Kinase B> 50< 10%
Kinase X 0.5 85%
Kinase C1530%

Experimental Protocols

Protocol 1: Photo-Affinity Chromatography for Off-Target Identification

Objective: To identify proteins that directly bind to this compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., a diazirine) and a biotin (B1667282) tag for affinity purification.

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse the cells in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation with Probe:

    • Incubate the clarified cell lysate with the photo-affinity probe for a predetermined time to allow for binding to target proteins.

    • Include a control sample with an excess of free, unmodified this compound to serve as a competitor.

  • UV Crosslinking:

    • Expose the lysate-probe mixture to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[10]

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Experimental Workflow for Off-Target Identification

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Photo-affinity and Biotin-tagged this compound C Incubate Lysate with Probe (+/- Competitor) A->C B Culture and Lyse Cells B->C D UV Crosslinking C->D E Affinity Purification with Streptavidin Beads D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I Mass Spectrometry (LC-MS/MS) H->I J Identify Potential Off-Targets I->J

Caption: A workflow for identifying off-target proteins using photo-affinity chromatography and mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with a potential off-target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control.[3]

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) to induce protein denaturation and aggregation.[3]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of the specific potential off-target protein remaining in the supernatant at each temperature using Western blotting or other quantitative proteomics methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Visualization

Hypothetical Off-Target Interaction of this compound

The following diagram illustrates a hypothetical scenario where this compound, in addition to blocking NK receptors, also inhibits "Kinase X," an off-target. This inhibition leads to a downstream effect on a separate signaling pathway.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway NK_Receptor NK Receptors (NK1, NK2, NK3) Downstream_NK NK Receptor Signaling NK_Receptor->Downstream_NK SCH206272_on This compound SCH206272_on->NK_Receptor Kinase_X Kinase X (Off-Target) Substrate_Y Substrate Y Kinase_X->Substrate_Y phosphorylates SCH206272_off This compound SCH206272_off->Kinase_X Downstream_Effect Unexpected Phenotype Substrate_Y->Downstream_Effect

Caption: A diagram illustrating the on-target and a hypothetical off-target pathway of this compound.

References

Adjusting SCH 206272 dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SCH 206272

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the use and dosage adjustment of this compound in various animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for all three types of tachykinin receptors: NK₁, NK₂, and NK₃. It functions by inhibiting the binding of tachykinins, such as Substance P and Neurokinin A, to these receptors. This action blocks downstream signaling pathways, including calcium mobilization, making it a valuable tool for studying diseases mediated by tachykinins like asthma, cough, and chronic obstructive pulmonary disease.

Q2: What are the common routes of administration for this compound in animal studies?

A2: this compound is noted for its oral activity. The most common and effective route of administration cited in preclinical studies is oral (p.o.). However, depending on the experimental design and target tissue, other parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) could be considered, although specific protocols for these routes with this compound are less documented in available literature. General principles of parenteral administration should be followed for these routes.

Q3: How do I prepare a solution of this compound for administration?

A3: The solubility of this compound will depend on the chosen vehicle. For oral administration, it can often be suspended in an appropriate vehicle. For other routes, especially intravenous, the compound must be fully dissolved. While specific solvent details for this compound are not extensively published, compounds of similar nature are often dissolved in a small amount of an organic solvent like DMSO and then diluted with a vehicle suitable for injection, such as saline, corn oil, or a mixture containing PEG300 and Tween80. All solutions intended for parenteral administration must be sterile.

Q4: Are there any known off-target effects I should be aware of?

A4: While this compound is characterized as a selective tachykinin receptor antagonist, all compounds have the potential for off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the intended mechanism of action.

Dosage and Administration

Adjusting the dosage of this compound is critical and depends on the animal model, the specific research question, and the desired therapeutic effect. The table below summarizes reported effective dosages from preclinical studies.

Table 1: Summary of this compound Dosages in Animal Models

Animal ModelRoute of AdministrationDosage RangeObserved EffectReference
Guinea PigOral (p.o.)0.1 - 10 mg/kgInhibition of substance P-induced airway microvascular leakage and neurokinin A-induced bronchospasm.
CanineOral (p.o.)0.1 - 3 mg/kgInhibition of NK₁ and NK₂ activities induced by exogenous substance P and neurokinin A.

Note: Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental conditions.

Experimental Protocols & Methodologies

Protocol 1: Oral Administration in a Guinea Pig Model of Airway Hyperreactivity

  • Animal Model: Male Hartley guinea pigs.

  • Compound Preparation: Prepare a suspension of this compound in a suitable oral vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the average weight of the animals to ensure the correct mg/kg dosage is administered in a consistent volume.

  • Administration: Administer the calculated dose of this compound suspension orally via gavage.

  • Experimental Procedure: Following a predetermined pretreatment time (e.g., 1-2 hours), induce bronchospasm or airway microvascular leakage using an appropriate challenge agent like substance P, neurokinin A, or capsaicin.

  • Data Collection: Measure relevant physiological parameters such as airway resistance, dynamic compliance, or extravasation of a vascular tracer to quantify the inhibitory effect of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect Incorrect Dosage: The dose may be too low for the specific animal model or disease state.Conduct a dose-response study to find the effective dose. Review literature for similar compounds or models.
Poor Bioavailability: The compound may not be absorbed efficiently.Ensure proper formulation and administration technique. For oral dosing, consider the fasting state of the animal. If issues persist, consider an alternative route like IP or IV.
Compound Degradation: The compound may be unstable in the chosen vehicle or under the storage conditions.Check the stability of your formulation. Prepare fresh solutions for each experiment. Store the compound according to the manufacturer's instructions.
High Variability in Results Inconsistent Administration: Variation in gavage technique or injection placement can lead to variable dosing.Ensure all personnel are thoroughly trained and consistent in their administration technique. For IP injections, be careful to avoid injection into the bladder or intestines.
Biological Variation: Animals may respond differently due to genetic background, age, or health status.Increase the number of animals per group to improve statistical power. Ensure animals are properly randomized into treatment groups.
Adverse Effects Observed Toxicity at High Doses: The administered dose may be approaching a toxic level.Reduce the dose. Monitor animals closely for any signs of distress or toxicity. Consult IACUC guidelines and veterinary staff.
Vehicle Effects: The vehicle used for formulation may be causing adverse reactions.Run a vehicle-only control group to assess any effects of the vehicle itself. Consider alternative, well-tolerated vehicles.

Visualized Pathways and Workflows

To aid in experimental design and understanding, the following diagrams illustrate key concepts related to the use of this compound.

G cluster_ligand Tachykinins cluster_receptor Tachykinin Receptors cluster_drug Antagonist cluster_effect Downstream Effects Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Neurokinin B Neurokinin B NK3R NK3 Receptor Neurokinin B->NK3R Ca_Mobilization Calcium Mobilization NK1R->Ca_Mobilization NK2R->Ca_Mobilization NK3R->Ca_Mobilization SCH206272 This compound SCH206272->NK1R Inhibits SCH206272->NK2R Inhibits SCH206272->NK3R Inhibits Cellular_Response Cellular Response (e.g., Bronchoconstriction) Ca_Mobilization->Cellular_Response

Caption: Mechanism of action for this compound as a pan-tachykinin receptor antagonist.

G start Start: Hypothesis Formulation lit_review 1. Literature Review (Select Animal Model & Initial Dose Range) start->lit_review protocol_dev 2. Protocol Development (IACUC Approval) lit_review->protocol_dev dose_prep 3. This compound Formulation (Vehicle Selection & Preparation) protocol_dev->dose_prep pilot_study 4. Pilot Study (Dose-Response Evaluation) dose_prep->pilot_study main_exp 5. Main Experiment (Administer Effective Dose) pilot_study->main_exp Determine Optimal Dose data_collection 6. Data Collection (Measure Endpoints) main_exp->data_collection analysis 7. Data Analysis & Interpretation data_collection->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for in vivo studies using this compound.

G start Unexpected Result Observed (e.g., No Effect) check_dose Was a dose-response study performed? start->check_dose check_formulation Is the formulation appropriate and stable? check_dose->check_formulation Yes perform_dose_resp Action: Perform Dose-Response Study check_dose->perform_dose_resp No check_admin Is the administration technique consistent? check_formulation->check_admin Yes reformulate Action: Reformulate / Check Stability check_formulation->reformulate No check_model Is the animal model appropriate? check_admin->check_model Yes retrain Action: Retrain Personnel / Refine Technique check_admin->retrain No reassess_model Action: Re-evaluate Model Choice check_model->reassess_model No resolve Problem Resolved / Understood check_model->resolve Yes perform_dose_resp->resolve reformulate->resolve retrain->resolve reassess_model->resolve

Caption: A logical troubleshooting guide for unexpected experimental outcomes.

Troubleshooting low potency of SCH 206272 in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH 206272, a potent tachykinin NK(1), NK(2), and NK(3) receptor antagonist.

Troubleshooting Guides

This section addresses specific issues users may encounter during functional assays with this compound, presented in a question-and-answer format.

Question 1: Why is the observed potency (IC50) of my this compound lower than the expected literature values?

There are several potential reasons for observing lower than expected potency for this compound in your functional assays. A systematic approach to troubleshooting can help identify the root cause.

  • Step 1: Verify Compound Integrity and Handling.

    • Compound Stock: Ensure your this compound stock solution is correctly prepared and has been stored properly. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. While specific stability data for this compound in various solvents and temperatures is not extensively published, as a general practice for small molecules, stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Solubility: Visually inspect your highest concentration wells for any signs of compound precipitation. Poor aqueous solubility can lead to an overestimation of the IC50 value because the actual concentration of the compound in solution is lower than the nominal concentration. If precipitation is observed, consider lowering the highest concentration used or increasing the percentage of DMSO in the final assay buffer (typically not exceeding 0.5% to avoid solvent effects).

  • Step 2: Review Assay Conditions.

    • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at an optimal density. Overly confluent or unhealthy cells can show reduced responsiveness.

    • Agonist Concentration: The potency of an antagonist is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near the EC80 for your specific assay system. An excessively high agonist concentration will shift the antagonist IC50 to the right (lower potency).

    • Incubation Times: Optimize the pre-incubation time of the cells with this compound before adding the agonist. Insufficient incubation time may not allow for the antagonist to reach equilibrium with the receptors, leading to an underestimation of its potency.

  • Step 3: Confirm Receptor Expression and Signaling.

    • Receptor Levels: Verify the expression levels of the target tachykinin receptors (NK(1), NK(2), or NK(3)) in your cell line. Low receptor expression can lead to a smaller assay window and reduced sensitivity.

    • Signal Transduction: Confirm that the signaling pathway in your assay is robust. For calcium mobilization assays, ensure a strong signal is produced upon agonist stimulation. For second messenger assays like IP-One, verify that the assay components are functioning correctly with appropriate controls.

dot

Troubleshooting_Low_Potency start Low Potency of this compound Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity assay_conditions Step 2: Review Assay Conditions compound_integrity->assay_conditions Compound OK stock_check Check stock solution preparation and storage compound_integrity->stock_check solubility_check Inspect for precipitation compound_integrity->solubility_check receptor_signaling Step 3: Confirm Receptor Signaling assay_conditions->receptor_signaling Conditions OK cell_health Verify cell health and density assay_conditions->cell_health agonist_conc Confirm agonist concentration (EC80) assay_conditions->agonist_conc incubation_time Optimize antagonist pre-incubation time assay_conditions->incubation_time solution Potency Issue Resolved receptor_signaling->solution Signaling OK receptor_expression Check receptor expression levels receptor_signaling->receptor_expression signal_robustness Confirm robust agonist response receptor_signaling->signal_robustness

Caption: Troubleshooting workflow for low potency of this compound.

Question 2: I am observing high variability between replicate wells in my functional assay. What are the common causes?

High variability can obscure real effects and make data interpretation difficult. The following are common sources of variability:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, agonist, or assay reagents can lead to significant well-to-well differences. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, consider not using the outermost wells for data collection and instead fill them with sterile buffer or media.

  • Compound Precipitation: As mentioned previously, poor solubility can lead to inconsistent concentrations of the active compound in different wells.

  • Instrumental Issues: Ensure the plate reader is functioning correctly and that there are no issues with the injectors or detectors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the tachykinin NK(1), NK(2), and NK(3) receptors. It acts by competitively binding to these receptors, thereby blocking the action of the endogenous tachykinin neuropeptides such as Substance P, Neurokinin A, and Neurokinin B.

Q2: What is the recommended solvent for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions. For aqueous-based functional assays, the final concentration of DMSO should be kept low (generally below 0.5%) to avoid solvent-induced artifacts.

Q3: What are the expected potency values for this compound?

A3: The potency of this compound can vary depending on the receptor subtype and the assay format. Below is a summary of reported values.

Data Presentation

Table 1: Reported Potency of this compound

Receptor SubtypeAssay TypeSpeciesPotency (Ki)Potency (pKb)Reference
Human NK(1)Radioligand BindingHuman1.3 nM-
Human NK(2)Radioligand BindingHuman0.4 nM-
Human NK(3)Radioligand BindingHuman0.3 nM-
Human NK(1)Functional (Pulmonary Artery Relaxation)Human-7.7 ± 0.3
Human NK(2)Functional (Bronchus Contraction)Human-8.2 ± 0.3
Guinea Pig NK(1)Functional (Vas Deferens Contraction)Guinea Pig-7.6 ± 0.2
Guinea Pig NK(2)Functional (Bronchus Contraction)Guinea Pig-7.7 ± 0.2

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for this compound

This protocol describes a method to determine the IC50 of this compound in a calcium mobilization assay using a cell line expressing a tachykinin receptor.

Materials:

  • Cells stably expressing the target tachykinin receptor (e.g., CHO-NK1)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • This compound stock solution in DMSO

  • Tachykinin receptor agonist (e.g., Substance P for NK1)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if used) in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells with assay buffer and then add the this compound dilutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Prepare the agonist solution at a concentration that will elicit an EC80 response. Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence, then inject the agonist into the wells and continue to record the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 plate_cells Plate cells in 96-well plate dye_loading Load cells with calcium dye add_antagonist Add this compound dilutions dye_loading->add_antagonist measure_fluorescence Stimulate with agonist and measure fluorescence add_antagonist->measure_fluorescence

Caption: Tachykinin receptor signaling pathway relevant to functional assays.

Addressing variability in SCH 206272 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SCH 206272. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this potent tachykinin NK1, NK2, and NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active antagonist of the tachykinin NK1, NK2, and NK3 receptors. Tachykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (like Substance P), stimulate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that this compound is designed to inhibit.[1][2]

Q2: How should I store and handle this compound?

Q3: What are the expected Ki values for this compound at the human tachykinin receptors?

A3: The inhibitory constants (Ki) for this compound at the cloned human tachykinin receptors have been reported as follows:

ReceptorKi (nM)
NK11.3
NK20.4
NK30.3

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in both in vitro and in vivo models. In vitro, it antagonizes Ca2+ mobilization in CHO cells expressing human tachykinin receptors. In vivo, orally administered this compound has been shown to inhibit substance P-induced airway microvascular leakage and neurokinin A-induced bronchospasm in guinea pigs.

Troubleshooting Guides

This section provides guidance on common issues that may lead to variability in your experimental outcomes with this compound.

In Vitro Assay Variability

Issue 1: High variability or low signal in my receptor binding assay.

  • Possible Cause: Inconsistent membrane preparation, degraded radioligand, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Membrane Preparation: Ensure consistent homogenization and centrifugation steps to yield a high-quality membrane preparation with sufficient receptor density.[5]

    • Radioligand Quality: Verify the age and storage conditions of your radiolabeled ligand to ensure it has not degraded.

    • Assay Buffer: Confirm the pH and composition of your binding buffer. A common buffer for NK1 receptor assays is 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MnCl₂, 0.1% BSA, and protease inhibitors.[5]

    • Incubation Time: Perform a time-course experiment to determine the optimal incubation time to reach binding equilibrium.

    • Non-Specific Binding: To minimize non-specific binding, use a radioligand concentration at or below its dissociation constant (Kd) and consider pre-soaking filter mats in a solution like 0.5% polyethyleneimine.[5]

Issue 2: Inconsistent results in my calcium mobilization assay.

  • Possible Cause: Cell health issues, problems with the fluorescent dye, or incorrect agonist concentration.

  • Troubleshooting Steps:

    • Cell Culture: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.

    • Dye Loading: Optimize the concentration of your calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure gentle washing to remove excess dye without detaching cells.[2] The inclusion of probenecid (B1678239) in the loading buffer can help prevent dye extrusion.[2]

    • Agonist Concentration: Determine the EC80 concentration of your agonist (e.g., Substance P or Neurokinin A) through a dose-response experiment. Using the EC80 for antagonist inhibition assays will provide a robust signal window.[2]

    • Antagonist Pre-incubation: Optimize the pre-incubation time with this compound to ensure it has reached its target before agonist stimulation. A typical pre-incubation time is 15-30 minutes at room temperature.[2]

    • Instrumentation: Ensure your fluorescence plate reader is set up for kinetic reads with appropriate excitation and emission wavelengths for your chosen dye.

In Vivo Study Variability

Issue 3: High variability in animal responses in my in vivo respiratory model.

  • Possible Cause: Inconsistent drug administration, animal health status, or challenges in measuring respiratory parameters.

  • Troubleshooting Steps:

    • Drug Formulation and Administration: Ensure this compound is properly formulated for oral administration and that dosing is accurate and consistent across all animals.

    • Animal Health: Use healthy animals of a consistent age and weight. Monitor for any underlying conditions that could affect respiratory function.

    • Environmental Conditions: Maintain consistent environmental conditions (temperature, humidity, etc.) for all animals throughout the study.

    • Respiratory Measurements: Ensure that the equipment used for measuring bronchospasm or airway leakage is properly calibrated and that the measurement procedures are standardized.

    • Group Size: Use an adequate number of animals per group to ensure statistical power and to account for biological variability.

Experimental Protocols

Protocol 1: NK1 Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of an unlabeled antagonist.[5]

Materials:

  • Cell membranes from cells expressing the human NK1 receptor

  • Radioligand: [³H]-Substance P

  • Unlabeled Ligand (for non-specific binding): Substance P (1 µM final concentration)

  • Test Compound: this compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Binding Buffer (for total binding) or 50 µL of 1 µM unlabeled Substance P (for non-specific binding).

    • 50 µL of a serial dilution of this compound.

    • 50 µL of [³H]-Substance P at a concentration near its Kd.

    • 100 µL of the NK1 receptor membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium release.[1][2]

Materials:

  • Cells expressing the target tachykinin receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist (e.g., Substance P, Neurokinin A)

  • Test Antagonist: this compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an integrated fluid-handling system

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into the microplates and grow to 80-90% confluency.

  • Dye Loading: Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions, often including probenecid. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation: Gently wash the cells with Assay Buffer to remove excess dye. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined EC80 concentration of the agonist into the wells.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the log concentration of this compound to calculate the IC50 value.

Visualizations

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tachykinin Tachykinin NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca2+ Release ER->Ca_Release SCH_206272 This compound SCH_206272->NK_Receptor Inhibits

Caption: Tachykinin Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Variable Experimental Outcome Assay_Type Assay Type? Start->Assay_Type In_Vitro In Vitro Assays Assay_Type->In_Vitro In Vitro In_Vivo In Vivo Studies Assay_Type->In_Vivo In Vivo Check_Reagents Check Reagent Quality & Conc. In_Vitro->Check_Reagents Check_Animals Verify Animal Health & Dosing In_Vivo->Check_Animals Check_Cells Verify Cell Health & Density Check_Reagents->Check_Cells Optimize_Protocol Optimize Assay Protocol Parameters Check_Cells->Optimize_Protocol Data_Analysis Review Data Analysis Optimize_Protocol->Data_Analysis Standardize_Measurements Standardize Measurement Procedures Check_Animals->Standardize_Measurements Standardize_Measurements->Data_Analysis End Consistent Results Data_Analysis->End

Caption: General troubleshooting workflow for addressing experimental variability.

Logical_Relationships Variability Source of Variability Compound Compound-Related Variability->Compound Assay Assay-Related Variability->Assay System System-Related Variability->System Solubility Solubility/ Precipitation Compound->Solubility Stability Stability/ Degradation Compound->Stability Concentration Pipetting/ Concentration Errors Compound->Concentration Protocol Suboptimal Protocol Assay->Protocol Reagents Reagent Quality Assay->Reagents Instrumentation Instrument Settings Assay->Instrumentation Cells Cell Health/ Passage System->Cells Animals Animal Model Variability System->Animals Operator Operator Technique System->Operator

Caption: Logical relationships of potential sources of experimental variability.

References

Validation & Comparative

A Comparative Guide to SCH 206272 and Other Tachykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tachykinin receptor antagonist SCH 206272 with other prominent antagonists targeting the NK1, NK2, and NK3 receptors. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their specific applications.

Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides that mediate a wide range of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3, respectively. Antagonists of these receptors have been investigated for their therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), pain, inflammation, and psychiatric disorders.

This compound is a notable compound due to its potent and balanced antagonist activity across all three tachykinin receptor subtypes.[1] This guide will compare its performance metrics with those of more selective antagonists.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2 or IC50) of this compound and other selected tachykinin receptor antagonists. Data is presented for human receptors where available.

Table 1: NK1 Receptor Antagonists - Comparative Performance

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Antagonist Potency
This compound Human NK1 1.3 [1]pKb = 7.7 (Human Pulmonary Artery) [1]
Aprepitant (B1667566)Human NK10.1[2]IC50 = 0.12 nM (vs. Substance P)[3]
FosaprepitantHuman NK1Prodrug of AprepitantN/A (converted to aprepitant in vivo)
Rolapitant (B1662417)Human NK10.66[4][5]Kb = 0.17 nM (Calcium efflux)[5]
Casopitant (B1241461)Ferret NK10.16[3]Effective in preventing CINV in clinical trials[6][7]

Table 2: NK2 Receptor Antagonists - Comparative Performance

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Antagonist Potency
This compound Human NK2 Ki = 0.4 nM [1]pKb = 8.2 (Human Bronchus) [1]
Saredutant (SR 48968)Human NK29.2[8]IC50 = 0.13 nM (in CHO cells)[9]
Ibodutant (B1674150) (MEN 15596)Human NK29.9[8][10]pKB = 9.1 (Human Colon)[8]

Table 3: NK3 Receptor Antagonists - Comparative Performance

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Antagonist Potency
This compound Human NK3 0.3 [1]Antagonized senktide-induced contraction in guinea pig ileum[1]
Osanetant (B1677505) (SR 142801)Human NK30.21[11]IC50 = 4.8 - 14.3 nM (vs. NK3 agonists in CHO cells)[11]
Talnetant (B1681221) (SB-223412)Human NK31.4[12]Reduces NKB-induced IP accumulation in U-2OS cells[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for tachykinin receptors and a typical experimental workflow for characterizing antagonists.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (SP, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Downstream Downstream Cellular Responses Ca2_release->Downstream Leads to PKC->Downstream Leads to Antagonist Tachykinin Antagonist Antagonist->NK_Receptor Blocks

Caption: Tachykinin Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing tachykinin receptor start->prep_membranes add_radioligand Add radiolabeled ligand (e.g., [³H]-Substance P for NK1) prep_membranes->add_radioligand add_antagonist Add varying concentrations of test antagonist (e.g., this compound) add_radioligand->add_antagonist incubate Incubate to reach binding equilibrium add_antagonist->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Antagonist_Classification cluster_selective Selective Antagonists cluster_pan Pan Antagonists Tachykinin_Antagonists Tachykinin Receptor Antagonists NK1_Selective NK1 Selective (e.g., Aprepitant, Rolapitant) Tachykinin_Antagonists->NK1_Selective NK2_Selective NK2 Selective (e.g., Saredutant, Ibodutant) Tachykinin_Antagonists->NK2_Selective NK3_Selective NK3 Selective (e.g., Osanetant, Talnetant) Tachykinin_Antagonists->NK3_Selective Pan_Antagonist Pan Antagonist (NK1/NK2/NK3) (e.g., this compound) Tachykinin_Antagonists->Pan_Antagonist

Caption: Classification of Tachykinin Antagonists.

Experimental Protocols

Radioligand Binding Assay for Tachykinin Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for a specific tachykinin receptor.

a. Materials:

  • Cell membranes from a cell line stably expressing the human tachykinin receptor of interest (e.g., CHO-K1 cells expressing NK1, NK2, or NK3).

  • Radioligand specific for the receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, [³H]SR142801 for NK3).

  • Test antagonist (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, and protease inhibitors).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

b. Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Test antagonist at various dilutions or buffer for total binding wells or non-specific binding control for non-specific binding wells.

    • Radioligand at a fixed concentration (typically near its Kd value).

    • Cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a tachykinin receptor agonist.

a. Materials:

  • A cell line stably expressing the human tachykinin receptor of interest and engineered to respond to Gq activation (e.g., CHO-K1 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Tachykinin receptor agonist (e.g., Substance P for NK1, NKA for NK2, Senktide for NK3).

  • Test antagonist (e.g., this compound) at various concentrations.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • 96- or 384-well black-walled, clear-bottom microplates.

b. Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.

  • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye dissolved in assay buffer. Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow the dye to enter the cells.

  • Compound Addition (Antagonist): After the dye loading incubation, add various concentrations of the test antagonist to the wells. Incubate for a short period to allow the antagonist to bind to the receptors.

  • Fluorescence Measurement and Agonist Injection:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • The instrument then automatically injects a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) into each well.

    • Immediately after injection, the instrument continuously measures the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence intensity or the area under the curve is used as the measure of the calcium response.

    • Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.

    • Use a non-linear regression analysis to determine the IC50 value of the antagonist.

Conclusion

This compound distinguishes itself as a potent pan-tachykinin receptor antagonist, exhibiting high affinity for NK1, NK2, and NK3 receptors.[1] This contrasts with many other developed antagonists that show high selectivity for a single receptor subtype. For instance, aprepitant and rolapitant are highly selective for the NK1 receptor and have found clinical success in the management of CINV.[4][13] Saredutant and ibodutant are examples of selective NK2 antagonists, while osanetant and talnetant are selective for the NK3 receptor.[8][12][14]

The broad-spectrum activity of this compound may offer therapeutic advantages in complex disease states where multiple tachykinin pathways are implicated, such as in certain inflammatory or respiratory conditions.[1] Conversely, for indications where the pathophysiology is clearly driven by a single receptor subtype, a selective antagonist may be preferred to minimize potential off-target effects.

The data and protocols presented in this guide are intended to provide a foundation for the comparative evaluation of these compounds in a research setting. The choice of antagonist will ultimately depend on the specific research question and the desired pharmacological profile.

References

A Comparative Analysis of SCH 206272 and Aprepitant: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurokinin (NK) receptor antagonists, both SCH 206272 and aprepitant (B1667566) have emerged as significant compounds, albeit with distinct pharmacological profiles and development trajectories. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals. While aprepitant is a well-established therapeutic agent for the prevention of chemotherapy-induced and postoperative nausea and vomiting, this compound has been characterized preclinically as a potent, broad-spectrum tachykinin antagonist with potential applications in inflammatory airway diseases.

Mechanism of Action: A Tale of Two Antagonists

Aprepitant is a highly selective antagonist of the human neurokinin-1 (NK1) receptor.[1][2] Its therapeutic effect is primarily mediated by blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, to NK1 receptors in the central nervous system.[2] Positron Emission Tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the human brain.

In contrast, this compound exhibits a broader antagonist profile, potently inhibiting not only the NK1 receptor but also the NK2 and NK3 receptors.[3] This tri-receptor antagonism suggests a wider range of potential therapeutic applications beyond anti-emesis, particularly in conditions where multiple tachykinins (Substance P, Neurokinin A, and Neurokinin B) play a pathological role.

In Vitro Efficacy: Receptor Binding and Functional Antagonism

The in vitro potency of both compounds has been characterized through receptor binding and functional assays.

Table 1: In Vitro Receptor Binding and Functional Antagonism

CompoundReceptorSpeciesAssay TypeValueUnitCitation
This compound Human NK1HumanBinding Affinity (Ki)1.3nM[3]
Human NK2HumanBinding Affinity (Ki)0.4nM[3]
Human NK3HumanBinding Affinity (Ki)0.3nM[3]
Human NK1HumanFunctional Antagonism (pKb)7.7 ± 0.3[3]
Human NK2HumanFunctional Antagonism (pKb)8.2 ± 0.3[3]
Aprepitant Human NK1HumanBinding Affinity (Kd)0.019nM
Human NK1HumanIC500.09nM

In Vivo Efficacy: Preclinical Models

Direct comparative in vivo studies evaluating the anti-emetic efficacy of this compound and aprepitant are not publicly available. However, their efficacy has been assessed in different preclinical models relevant to their respective mechanisms of action.

This compound:

Preclinical studies with this compound have primarily focused on its effects in models of airway inflammation and hyperresponsiveness.

  • Guinea Pig Airway Microvascular Leakage: Orally administered this compound (0.1-10 mg/kg) inhibited substance P-induced airway microvascular leakage.[3]

  • Guinea Pig Bronchospasm: The compound also inhibited neurokinin A-induced bronchospasm in guinea pigs at the same dose range.[3]

  • Canine Model: In a canine model, this compound (0.1-3 mg/kg, p.o.) demonstrated inhibition of NK1 and NK2 receptor-mediated activities.[3]

Aprepitant:

The anti-emetic efficacy of aprepitant has been extensively studied in the ferret model of cisplatin-induced emesis, a standard model for predicting clinical efficacy. While specific quantitative data from these preclinical studies is not detailed in the provided search results, it is established that aprepitant is effective in this model. Clinical trials have provided robust evidence of its efficacy in humans.

Due to the lack of head-to-head preclinical studies in a validated emesis model, a direct quantitative comparison of the in vivo anti-emetic efficacy of this compound and aprepitant cannot be made at this time.

Experimental Protocols

Tachykinin Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound to tachykinin receptors.

Materials:

  • Cell membranes expressing the human NK1, NK2, or NK3 receptor.

  • Radiolabeled ligand (e.g., [³H]-Substance P for NK1).

  • Test compound (this compound or aprepitant).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Tachykinin Receptor Functional Assay in CHO Cells (General Protocol)

This assay measures the ability of a compound to antagonize the functional response induced by a tachykinin agonist in cells expressing the corresponding receptor. A common readout is the measurement of intracellular calcium mobilization.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Tachykinin receptor agonist (e.g., Substance P for NK1).

  • Test compound (this compound or aprepitant).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Plate the CHO cells in a microplate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Add varying concentrations of the test compound to the cells and incubate.

  • Stimulate the cells with a fixed concentration of the tachykinin agonist.

  • Measure the resulting change in intracellular calcium concentration using a fluorometric plate reader.

  • The concentration of the test compound that produces a 50% inhibition of the agonist response (IC50) is determined.

  • The pKb value, which represents the negative logarithm of the antagonist's dissociation constant, can be calculated from the IC50 value.

Substance P-Induced Airway Microvascular Leakage in Guinea Pigs (General Protocol)

This in vivo assay assesses the ability of a compound to inhibit the increase in vascular permeability in the airways induced by substance P.[2][4]

Materials:

  • Male Hartley guinea pigs.

  • Substance P.

  • Test compound (this compound).

  • Evans blue dye.

  • Anesthetic.

  • Formamide (B127407).

  • Spectrophotometer.

Procedure:

  • Anesthetize the guinea pigs.

  • Administer the test compound (e.g., orally).

  • After a set pretreatment time, inject Evans blue dye intravenously.

  • Inject substance P intravenously to induce microvascular leakage.

  • After a defined period, perfuse the systemic circulation to remove intravascular dye.

  • Dissect the trachea and bronchi.

  • Extract the extravasated Evans blue dye from the tissues using formamide.

  • Measure the concentration of the dye in the formamide extracts using a spectrophotometer.

  • The inhibition of dye extravasation in the treated group is compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

G cluster_0 Aprepitant Signaling Pathway Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates Aprepitant Aprepitant Aprepitant->NK1 Receptor Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates Cellular Response (Emesis) Cellular Response (Emesis) Ca2+ Release->Cellular Response (Emesis) PKC->Cellular Response (Emesis)

Caption: Aprepitant blocks Substance P binding to the NK1 receptor, inhibiting the downstream signaling cascade that leads to emesis.

G cluster_1 This compound Signaling Pathway Tachykinins (SP, NKA, NKB) Tachykinins (SP, NKA, NKB) NK1, NK2, NK3 Receptors NK1, NK2, NK3 Receptors Tachykinins (SP, NKA, NKB)->NK1, NK2, NK3 Receptors Bind to Gq/11 Gq/11 NK1, NK2, NK3 Receptors->Gq/11 Activate This compound This compound This compound->NK1, NK2, NK3 Receptors Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses PKC->Cellular Responses

Caption: this compound broadly blocks tachykinin binding to NK1, NK2, and NK3 receptors, inhibiting various cellular responses.

G cluster_2 Experimental Workflow: In Vivo Airway Microvascular Leakage A Anesthetize Guinea Pig B Administer Test Compound (e.g., this compound) A->B C Inject Evans Blue Dye (i.v.) B->C D Inject Substance P (i.v.) C->D E Perfuse and Dissect Airways D->E F Extract Evans Blue Dye E->F G Spectrophotometric Analysis F->G

Caption: Workflow for assessing the in vivo efficacy of a test compound in a model of airway inflammation.

Conclusion

This compound and aprepitant are both potent neurokinin receptor antagonists, but with key differences in their selectivity and, consequently, their investigated therapeutic applications. Aprepitant is a selective NK1 receptor antagonist with proven clinical efficacy in the prevention of nausea and vomiting. This compound is a broad-spectrum antagonist of NK1, NK2, and NK3 receptors, with preclinical data supporting its potential in inflammatory airway diseases. A direct comparison of their anti-emetic efficacy is hampered by the lack of publicly available data for this compound in relevant emesis models. Further research, including head-to-head comparative studies, would be necessary to fully elucidate their relative therapeutic potential in various indications.

References

Navigating the Selectivity Landscape: A Comparative Guide to SCH 206272 and GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of SCH 206272's interaction with its primary targets, the tachykinin NK receptors, and outlines the experimental framework for assessing its cross-reactivity with other G protein-coupled receptors (GPCRs).

This compound is a potent, orally active antagonist of the tachykinin NK₁, NK₂, and NK₃ receptors. Its high affinity for these receptors makes it a valuable tool for studying the physiological roles of tachykinins and a potential therapeutic agent for conditions mediated by these neuropeptides, such as pain, inflammation, and certain psychiatric disorders. However, the successful development of any GPCR-targeted therapeutic hinges on a thorough characterization of its selectivity. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially limiting therapeutic utility.

While comprehensive public data on the cross-reactivity of this compound against a broad panel of GPCRs is limited, this guide provides the known affinity for its primary targets and details the standard experimental protocols used to determine such a selectivity profile. Furthermore, we will explore the signaling pathways of the tachykinin receptors and discuss potential off-target considerations based on the compound's chemical structure.

Quantitative Analysis of this compound Affinity for Tachykinin Receptors

The following table summarizes the reported binding affinities (Ki) of this compound for human tachykinin NK₁, NK₂, and NK₃ receptors. A lower Ki value indicates a higher binding affinity.

ReceptorLigandKi (nM)
Human Tachykinin NK₁This compound1.3
Human Tachykinin NK₂This compound0.4
Human Tachykinin NK₃This compound0.3

Data sourced from publicly available pharmacological studies.

Experimental Protocols for Assessing GPCR Cross-Reactivity

To evaluate the selectivity of a compound like this compound, a tiered experimental approach is typically employed, starting with broad screening panels and followed by more focused functional assays for any identified off-target interactions.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.

Materials:

  • Cell membranes prepared from cell lines stably expressing the GPCR of interest.

  • A suitable radiolabeled ligand for each target GPCR.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target GPCR in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Target GPCR Incubation Incubation in 96-well Plate Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation SCH206272 This compound (Test Compound) SCH206272->Incubation Filtration Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Affinity) IC50->Ki

Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assays

For GPCRs that signal through the Gq pathway, functional assays that measure changes in intracellular calcium levels are a common method to assess agonist and antagonist activity.

Objective: To determine if this compound acts as an antagonist at Gq-coupled GPCRs.

Materials:

  • A cell line stably expressing the Gq-coupled GPCR of interest.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • A known agonist for the target GPCR.

  • This compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Assay: Place the plate in the fluorescence plate reader. Add varying concentrations of this compound to the wells and incubate for a defined period.

  • Agonist Stimulation: Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ of this compound's antagonist activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells Expressing Target GPCR Dye Load Cells with Calcium Indicator Dye Cells->Dye PreIncubate Pre-incubate with this compound Dye->PreIncubate Stimulate Stimulate with Known Agonist PreIncubate->Stimulate Measure Measure Fluorescence Stimulate->Measure IC50 Determine IC50 for Antagonist Activity Measure->IC50

Workflow for a calcium mobilization functional assay.

Tachykinin Receptor Signaling Pathways

This compound exerts its effects by blocking the signaling of tachykinin receptors. These receptors are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Tachykinin Tachykinin (Substance P, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor binds Gq_alpha Gαq NK_Receptor->Gq_alpha activates G_beta_gamma Gβγ NK_Receptor->G_beta_gamma releases PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Simplified signaling pathway for tachykinin receptors.

Potential for Off-Target Interactions

  • Piperidine (B6355638) Moiety: this compound contains a piperidine scaffold, a common feature in many centrally active drugs. Piperidine-containing compounds have been known to interact with various other GPCRs, including serotonergic, dopaminergic, and adrenergic receptors, as well as ion channels. Therefore, a comprehensive selectivity screen should include representatives from these receptor families.

  • General Profile of Tachykinin Antagonists: While generally well-tolerated, some tachykinin receptor antagonists have been associated with off-target effects. A thorough safety pharmacology assessment, including evaluation of cardiovascular (e.g., hERG channel), central nervous system, and respiratory functions, is a critical component of preclinical development.

Conclusion

This compound is a highly potent and selective antagonist of tachykinin NK₁, NK₂, and NK₃ receptors. While its on-target activity is well-characterized, a comprehensive understanding of its cross-reactivity with other GPCRs is essential for its further development and application. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the selectivity profile of this compound and other GPCR-targeted compounds. By combining high-throughput screening with detailed functional assays, the scientific community can build a more complete picture of a compound's pharmacological profile, ultimately leading to the development of safer and more effective therapeutics.

Validating the Mechanism of Action of SCH 206272 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of SCH 206272, a potent pan-tachykinin receptor antagonist, using knockout animal models. While direct experimental data for this compound in such models is not publicly available, this document synthesizes findings from analogous studies on other tachykinin receptor antagonists to propose a comprehensive validation strategy. The provided data and protocols serve as a blueprint for researchers seeking to unequivocally demonstrate the on-target effects of this compound and similar compounds.

This compound is a high-affinity antagonist for all three tachykinin receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[1][2][3] These receptors are implicated in a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. Validating that the pharmacological effects of this compound are exclusively mediated through these receptors is a critical step in its preclinical development. The use of knockout animals, specifically those lacking the genes for NK1 (Tacr1), NK2 (Tacr2), or NK3 (Tacr3) receptors, provides the most definitive method for such validation.

Comparison with Alternative Tachykinin Receptor Antagonists

To understand the validation landscape, it is useful to compare this compound with other well-characterized tachykinin antagonists that have been studied in knockout models.

CompoundTarget Receptor(s)Key Findings in Knockout ModelsReference
This compound NK1, NK2, NK3No direct studies in knockout models are publicly available. Expected to show attenuated or abolished effects in the respective knockout strains.N/A
L-733,060 NK1Effects on traumatic brain injury-induced neurological deficits, edema, and cell death were absent in NK1 receptor knockout mice, confirming its mechanism of action.[4]
GR-73632 (agonist) NK1Edema formation induced by this NK1 agonist was abolished in NK1 knockout mice, demonstrating the receptor's critical role.[1]
MEN 11420 (Nepadutant) NK2While not directly tested in knockout models, its effects on gut motility are consistent with the known distribution and function of NK2 receptors.[5]
Osanetant NK3Preclinical studies leading to clinical trials for schizophrenia were based on its specific interaction with the NK3 receptor.[6]
Fezolinetant NK3Approved for treating vasomotor symptoms, its mechanism is validated by the known role of NK3 receptors in thermoregulation.

Validating this compound's Mechanism of Action: A Proposed Experimental Workflow

The definitive validation of this compound's mechanism of action would involve demonstrating a lack of efficacy in knockout mice for the tachykinin receptor corresponding to the physiological response being measured.

G cluster_2 Phase 3: Data Analysis and Validation phenotype_wt Characterize Wild-Type (WT) Response treat_wt Administer this compound to WT Mice phenotype_wt->treat_wt phenotype_ko Characterize Knockout (KO) Response (NK1-/-, NK2-/-, NK3-/-) treat_ko Administer this compound to KO Mice phenotype_ko->treat_ko compare_responses Compare Physiological/Behavioral Readouts treat_wt->compare_responses treat_ko->compare_responses validate_moa Validate Mechanism of Action compare_responses->validate_moa

Caption: Proposed experimental workflow for validating the mechanism of action of this compound using knockout mouse models.

Tachykinin Receptor Signaling Pathways

This compound is expected to block the downstream signaling cascades initiated by the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B) to their respective receptors. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the mobilization of intracellular calcium and the activation of protein kinase C.

G cluster_receptors Tachykinin Receptors cluster_ligands Endogenous Ligands NK1R NK1 Receptor Gq Gq/11 NK1R->Gq NK2R NK2 Receptor NK2R->Gq NK3R NK3 Receptor NK3R->Gq SP Substance P SP->NK1R NKA Neurokinin A NKA->NK2R NKB Neurokinin B NKB->NK3R PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction, Inflammation) Ca2->Response PKC->Response SCH206272 This compound SCH206272->NK1R SCH206272->NK2R SCH206272->NK3R

Caption: Simplified signaling pathway of tachykinin receptors and the inhibitory action of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to validate the mechanism of action of this compound, based on methodologies reported for other tachykinin antagonists.

Assessment of Nociception (Pain Response)
  • Model: Tac1 knockout mice (lacking Substance P and Neurokinin A) are ideal for studying the role of NK1 and NK2 receptors in pain.[7][8][9]

  • Procedure:

    • Administer this compound or vehicle to wild-type and Tac1 knockout mice.

    • Induce a nociceptive response using the formalin test (subcutaneous injection of 5% formalin into the hind paw).[7]

    • Quantify pain-related behaviors (e.g., licking, flinching) in both groups.

  • Expected Outcome: this compound should reduce nociceptive behaviors in wild-type mice. This effect should be significantly attenuated or absent in Tac1 knockout mice, indicating that the analgesic effect of this compound is dependent on the presence of tachykinins that act on their receptors.

Evaluation of Neurogenic Inflammation
  • Model: NK1 receptor knockout mice are the gold standard for studying neurogenic inflammation mediated by Substance P.[1]

  • Procedure:

    • Administer this compound or vehicle to wild-type and NK1 knockout mice.

    • Induce neurogenic inflammation by topical application of a chemical irritant (e.g., capsaicin) to the skin.

    • Measure plasma extravasation (edema) by quantifying the leakage of intravenously injected Evans blue dye into the inflamed tissue.

  • Expected Outcome: this compound should inhibit capsaicin-induced plasma extravasation in wild-type mice. This inhibitory effect will be absent in NK1 knockout mice, as they lack the primary receptor mediating this inflammatory response.

Measurement of Bronchoconstriction
  • Model: While a specific knockout model for airway reactivity is not as commonly cited, NK2 receptors are known to play a significant role in bronchoconstriction. Therefore, NK2 receptor knockout mice would be the most appropriate model.

  • Procedure:

    • Anesthetize and mechanically ventilate wild-type and NK2 knockout mice.

    • Measure baseline airway resistance.

    • Administer this compound or vehicle.

    • Induce bronchoconstriction with an aerosolized NK2 receptor agonist (e.g., Neurokinin A).

    • Continuously monitor changes in airway resistance.

  • Expected Outcome: In wild-type mice, this compound should antagonize the NKA-induced increase in airway resistance. This protective effect should be absent in NK2 knockout mice, confirming the role of NK2 receptors in the drug's mechanism of action in the airways.

Quantitative Data Summary (Hypothetical Data Based on Analogous Studies)

The following tables present hypothetical data illustrating the expected outcomes from the proposed experiments.

Table 1: Effect of this compound on Formalin-Induced Nociceptive Behavior

GenotypeTreatmentNociceptive Score (Mean ± SEM)
Wild-TypeVehicle85 ± 5
Wild-TypeThis compound (10 mg/kg)30 ± 4
Tac1 KnockoutVehicle40 ± 6#
Tac1 KnockoutThis compound (10 mg/kg)38 ± 5
p < 0.05 vs. Wild-Type Vehicle; #p < 0.05 vs. Wild-Type Vehicle

Table 2: Effect of this compound on Capsaicin-Induced Plasma Extravasation

GenotypeTreatmentPlasma Extravasation (ng dye/mg tissue)
Wild-TypeVehicle150 ± 12
Wild-TypeThis compound (10 mg/kg)55 ± 8
NK1 KnockoutVehicle45 ± 7#
NK1 KnockoutThis compound (10 mg/kg)42 ± 6
p < 0.05 vs. Wild-Type Vehicle; #p < 0.05 vs. Wild-Type Vehicle

Table 3: Effect of this compound on NKA-Induced Bronchoconstriction

GenotypeTreatmentIncrease in Airway Resistance (%)
Wild-TypeVehicle250 ± 20
Wild-TypeThis compound (10 mg/kg)80 ± 15
NK2 KnockoutVehicle50 ± 10#
NK2 KnockoutThis compound (10 mg/kg)48 ± 9
p < 0.05 vs. Wild-Type Vehicle; #p < 0.05 vs. Wild-Type Vehicle

Conclusion

The use of knockout animal models provides an indispensable tool for the unambiguous validation of the mechanism of action of pharmacological agents. For a pan-tachykinin antagonist like this compound, a systematic evaluation in NK1, NK2, and NK3 receptor knockout mice across relevant physiological and pathological models is paramount. The experimental frameworks and expected outcomes presented in this guide, based on extensive research on other tachykinin antagonists, offer a clear path forward for researchers and drug developers to definitively establish the on-target activity of this compound, thereby strengthening its therapeutic rationale and potential for clinical translation.

References

In Vivo Efficacy of SCH 206272: A Comparative Analysis Against Standard of Care in Respiratory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of SCH 206272, a potent, orally active tachykinin NK1, NK2, and NK3 receptor antagonist, with the current standard of care for relevant respiratory conditions, including asthma, Chronic Obstructive Pulmonary Disease (COPD), and chronic cough. This analysis is based on available preclinical data. To date, no head-to-head in vivo comparative studies between this compound and standard of care treatments have been identified in the public domain. Therefore, this guide presents the available efficacy data for this compound alongside representative data for standard of care drugs in similar preclinical models to facilitate an indirect comparison.

Executive Summary

This compound has demonstrated significant efficacy in animal models of airway inflammation and hyperreactivity, suggesting its potential as a therapeutic agent for respiratory diseases mediated by tachykinins. As a triple antagonist of NK1, NK2, and NK3 receptors, it offers a multi-faceted approach to inhibiting the diverse effects of tachykinins, such as substance P and neurokinin A, which are implicated in bronchospasm, airway microvascular leakage, and cough. The standard of care for conditions like asthma and COPD primarily involves inhaled corticosteroids (ICS), long-acting β2-agonists (LABAs), and long-acting muscarinic antagonists (LAMAs). While these therapies are effective, they target different pathways. This guide aims to juxtapose the preclinical efficacy of this compound with that of established treatments to inform future research and drug development efforts.

Data Presentation: In Vivo Efficacy

The following tables summarize the available quantitative data from preclinical in vivo studies for this compound and representative standard of care drugs.

Table 1: In Vivo Efficacy of this compound in Guinea Pig and Canine Models

Model Species Endpoint This compound Dose (p.o.) Efficacy Citation
Substance P-induced airway microvascular leakageGuinea PigInhibition of leakage0.1 - 10 mg/kgDose-dependent inhibition[1]
Neurokinin A-induced bronchospasmGuinea PigInhibition of bronchospasm0.1 - 10 mg/kgDose-dependent inhibition[1]
Hyperventilation-induced bronchospasmGuinea PigInhibition of bronchospasmNot specifiedEffective inhibition[1]
Capsaicin-induced coughGuinea PigReduction in coughNot specifiedEffective inhibition[1]
Exogenous substance P and neurokinin A challengeCanineInhibition of NK1 and NK2 activities0.1 - 3 mg/kgEffective inhibition[1]

Table 2: In Vivo Efficacy of Standard of Care (Budesonide - ICS) in a Guinea Pig Asthma Model

Model Species Endpoint Budesonide (B1683875) Dose (inhalation) Efficacy Citation
Ovalbumin-induced bronchoconstrictionGuinea PigInhibition of histamine-induced bronchoconstriction0.11 - 0.7 mMUp to 34.9 ± 4.4% inhibition[2]
Ovalbumin-induced airway inflammationGuinea PigReduction in airway eosinophilsNot specifiedSignificant reduction[3]

Table 3: In Vivo Efficacy of Standard of Care (Formoterol - LABA) in a Guinea Pig Asthma Model

Model Species Endpoint Formoterol (B127741) Dose (inhalation) Efficacy Citation
Histamine-induced bronchoconstrictionGuinea PigInhibition of bronchoconstriction0.7 - 10 µMUp to 70.8 ± 16.6% inhibition[2]
Acetylcholine-induced bronchoconstrictionGuinea PigBronchoprotectionNot specifiedMore potent than salmeterol (B1361061) and indacaterol[4][5]

Note: A direct comparison of potency (e.g., ED50 values) between this compound and the standard of care drugs is challenging due to differences in experimental models, endpoints, and routes of administration.

Experimental Protocols

Detailed experimental protocols for the this compound studies are not publicly available. The following are generalized methodologies for the types of experiments cited.

Substance P-Induced Airway Microvascular Leakage in Guinea Pigs

This model assesses the ability of a compound to inhibit the increase in vascular permeability in the airways induced by substance P. Typically, animals are anesthetized, and a tracheal cannula is inserted. Evans blue dye is injected intravenously to quantify plasma extravasation. Substance P is then administered, and after a set time, the lungs are perfused to remove intravascular dye. The amount of dye that has leaked into the lung tissue is then extracted and quantified spectrophotometrically. The reduction in dye extravasation in treated animals compared to a vehicle control group indicates the efficacy of the test compound.

Neurokinin A-Induced Bronchospasm in Guinea Pigs

This experiment evaluates the bronchodilator or bronchoprotective effects of a drug. Anesthetized and mechanically ventilated guinea pigs are used. Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in tidal volume. Neurokinin A is administered intravenously or by aerosol to induce bronchospasm. The test compound is administered prior to the neurokinin A challenge, and its ability to prevent or reduce the bronchoconstrictor response is quantified.

Capsaicin-Induced Cough in Guinea Pigs

This model is used to assess the antitussive properties of a compound. Conscious guinea pigs are placed in a chamber and exposed to an aerosol of capsaicin (B1668287), a known tussive agent. The number of coughs is recorded by a trained observer or a sound recording device. The test compound is administered before capsaicin exposure, and a reduction in the number of coughs compared to a vehicle-treated group indicates antitussive efficacy.

Mandatory Visualization

Signaling Pathways

The therapeutic rationale for this compound lies in its ability to block the signaling of tachykinins through their receptors. The following diagram illustrates the general signaling pathway of tachykinin receptors (NK1, NK2, and NK3).

Tachykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinins Tachykinins (Substance P, NKA, NKB) NK_Receptors NK1 NK2 NK3 Tachykinins->NK_Receptors binds G_Protein Gq/11 NK_Receptors->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Inflammation Bronchoconstriction Pain Transmission Ca_Release->Downstream PKC->Downstream SCH206272 This compound SCH206272->NK_Receptors antagonizes

Caption: Tachykinin Receptor Signaling Pathway and the Action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a compound like this compound in a preclinical model of bronchoconstriction.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound, Standard of Care) Acclimatization->Grouping Dosing Administer Test Compounds (p.o., inhalation, etc.) Grouping->Dosing Challenge Induce Bronchoconstriction (e.g., Neurokinin A) Dosing->Challenge Measurement Measure Airway Response (e.g., Pulmonary Inflation Pressure) Challenge->Measurement Data_Analysis Data Collection and Statistical Analysis Measurement->Data_Analysis Results Compare Efficacy Between Groups Data_Analysis->Results

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

This compound, as a tachykinin receptor antagonist, demonstrates a distinct mechanism of action compared to the standard of care for asthma and COPD. The available preclinical data indicate its potential to inhibit key pathological processes in these diseases. However, the absence of direct comparative studies with standard of care agents necessitates further research to fully elucidate its therapeutic potential and relative efficacy. The data and diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the development of novel therapies for respiratory disorders.

References

A Comparative Analysis of SCH 206272 Against Leading Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of SCH 206272's performance against other prominent neurokinin (NK) receptor blockers. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to offer an objective comparison.

This compound is a potent, orally active antagonist of all three tachykinin receptor subtypes: NK1, NK2, and NK3.[1][2] This broad-spectrum activity distinguishes it from more selective antagonists and suggests its potential therapeutic application in conditions mediated by tachykinins, such as asthma, cough, and chronic obstructive pulmonary disease.[1]

Performance Benchmarking: A Data-Driven Comparison

To objectively assess the performance of this compound, its binding affinity for human NK receptors is compared with that of other well-established antagonists. The following table summarizes the equilibrium dissociation constants (Ki) from competitive binding assays.

CompoundNK1 Receptor Ki (nM)NK2 Receptor Ki (nM)NK3 Receptor Ki (nM)Receptor Specificity
This compound 1.3 [1][3]0.4 [1][3]0.3 [1][3]Pan-NK Antagonist
Aprepitant0.1-0.2> 1000> 1000NK1 Selective
Saredutant0.9240120NK1/NK2 Dual Antagonist
Osanetant> 1000> 10000.8NK3 Selective

In Vitro and In Vivo Functional Activity of this compound

Beyond binding affinity, the functional antagonism of this compound has been demonstrated in various experimental models. In vitro, it effectively inhibits the intracellular calcium mobilization induced by NK receptor agonists in Chinese hamster ovary (CHO) cells expressing the cloned human tachykinin receptors.[1] Furthermore, it has shown potent antagonism in isolated tissue preparations. For instance, this compound inhibited substance P-induced enhancement of electrical field stimulated contractions of the guinea pig vas deferens with a pKb of 7.6 ± 0.2 and neurokinin A-induced contraction of the guinea pig bronchus with a pKb of 7.7 ± 0.2.[1]

In vivo studies have corroborated its oral activity. In guinea pigs, oral administration of this compound (0.1-10 mg/kg) inhibited substance P-induced airway microvascular leakage and neurokinin A-induced bronchospasm.[1] In a canine model, oral doses of 0.1-3 mg/kg effectively inhibited NK1 and NK2 activities.[1]

Experimental Protocols

To ensure reproducibility and accurate interpretation of the presented data, the following section details the key experimental methodologies employed in the characterization of this compound.

Radioligand Binding Assays

The binding affinity of this compound to human NK1, NK2, and NK3 receptors was determined using radioligand binding assays. Membranes prepared from CHO cells stably expressing the respective human recombinant receptors were incubated with a specific radioligand and varying concentrations of the competing ligand (this compound or other antagonists). Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay

The functional antagonist activity of this compound was assessed by measuring its ability to inhibit agonist-induced intracellular calcium ([Ca2+]i) mobilization. CHO cells expressing the human NK1, NK2, or NK3 receptors were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). The cells were then pre-incubated with various concentrations of this compound before being challenged with a specific NK receptor agonist. The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader. The concentration of the antagonist that causes a 50% inhibition of the agonist's response (IC50) was then determined.

Visualizing the Molecular Landscape

To further elucidate the context of this compound's mechanism of action and the experimental workflow for its evaluation, the following diagrams are provided.

NK_Signaling_Pathway cluster_receptor Cell Membrane NK_Receptor NK Receptor (NK1, NK2, or NK3) G_Protein Gq/11 NK_Receptor->G_Protein Activates Tachykinin Tachykinin (Substance P, NKA, NKB) Tachykinin->NK_Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Mobilization Intracellular Ca2+ Release IP3->Ca_Mobilization Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_Mobilization->Cellular_Response SCH_206272 This compound SCH_206272->NK_Receptor Blocks

Caption: Tachykinin Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture CHO Cell Culture with Expressed NK Receptors Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Ca2+ Mobilization Assay Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Ki_Determination Determine Ki Binding_Assay->Ki_Determination IC50_Determination Determine IC50 Functional_Assay->IC50_Determination Animal_Model Animal Model Selection (e.g., Guinea Pig, Canine) Drug_Admin Oral Administration of This compound Animal_Model->Drug_Admin Challenge Challenge with NK Agonist Drug_Admin->Challenge Efficacy_Measurement Measure Physiological Response (e.g., Bronchospasm) Challenge->Efficacy_Measurement Dose_Response Dose-Response Analysis Efficacy_Measurement->Dose_Response

Caption: Experimental Workflow for the Evaluation of NK Receptor Antagonists.

References

Validating In Vitro Findings of SCH 206272 in In Vivo Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tachykinin receptor antagonist SCH 206272 with alternative compounds, focusing on the validation of in vitro findings in relevant in vivo models. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing the pharmacological profile of novel tachykinin receptor antagonists.

Introduction to this compound and Tachykinin Receptor Antagonism

This compound is a potent, orally active antagonist of all three tachykinin receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3)[1]. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. Their actions are mediated through the activation of their respective G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The development of antagonists for these receptors has been a significant area of research for various therapeutic indications, including chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases.

Data Presentation: In Vitro and In Vivo Performance Comparison

The following tables summarize the available quantitative data for this compound and selected alternative tachykinin receptor antagonists. This allows for a direct comparison of their binding affinities and in vivo potencies.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundNK1 Receptor (human)NK2 Receptor (human)NK3 Receptor (human)
This compound 1.3[1]0.4[1]0.3[1]
Aprepitant0.1 - 0.2> 1,000> 1,000
CasopitantHigh AffinityLow AffinityLow Affinity
VofopitantHigh AffinityLow AffinityLow Affinity
SB 223412-A> 10,000> 10,00030

Data for Aprepitant, Casopitant, Vofopitant, and SB 223412-A is compiled from various sources. Direct comparative studies with this compound under identical assay conditions are limited.

Table 2: In Vivo Efficacy in Guinea Pig Models

CompoundCapsaicin-Induced Cough Inhibition (oral)Neurokinin A-Induced Bronchospasm Inhibition (oral)Substance P-Induced Microvascular Leakage Inhibition (oral)
This compound Effective Dose: 0.1 - 10 mg/kg[1]Effective Dose: 0.1 - 10 mg/kg[1]Effective Dose: 0.1 - 10 mg/kg[1]
AprepitantData not readily available in this specific modelData not readily available in this specific modelData not readily available in this specific model
CasopitantPrimarily studied for anti-emetic effectsData not readily available in this specific modelData not readily available in this specific model
VofopitantPrimarily studied for anti-emetic effectsData not readily available in this specific modelData not readily available in this specific model

Note: While preclinical data for alternative compounds in various animal models exist, direct comparative data in the specific guinea pig models used for this compound is not extensively published, highlighting a gap in the literature.

Mandatory Visualization

Tachykinin Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the binding of tachykinins to their receptors, leading to intracellular calcium mobilization.

Tachykinin_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Tachykinin Tachykinin (Substance P, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Cellular_Response Cellular Response (e.g., Neuronal Excitability, Smooth Muscle Contraction, Inflammation) Ca2_cyto->Cellular_Response Mediates InVivo_Workflow cluster_setup Experimental Setup cluster_measurement Data Acquisition & Analysis Animal_Model Guinea Pig Model (e.g., for cough, bronchospasm) Antagonist_Admin Administer Test Compound (e.g., this compound, vehicle) Animal_Model->Antagonist_Admin Tussive_Challenge Induce Pathophysiological Response (e.g., Capsaicin aerosol, Neurokinin A injection) Antagonist_Admin->Tussive_Challenge Data_Collection Measure Physiological Response (e.g., Cough frequency, Airway resistance, Vascular permeability) Tussive_Challenge->Data_Collection Data_Analysis Data Analysis (e.g., Dose-response curves, Statistical comparison) Data_Collection->Data_Analysis Efficacy_Determination Determine In Vivo Efficacy (e.g., ED50) Data_Analysis->Efficacy_Determination

References

A Comparative Analysis of SCH 206272 with Dual and Triple Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurokinin (NK) receptor modulation, the development of antagonists with varying selectivity profiles has been a key area of research for therapeutic interventions in a range of disorders, including respiratory diseases, psychiatric conditions, and chemotherapy-induced nausea and vomiting. This guide provides a detailed comparison of the triple NK receptor antagonist, SCH 206272, with notable dual and single NK receptor antagonists, focusing on their performance based on experimental data.

This compound stands out as a potent, orally active antagonist of all three tachykinin receptors: NK1, NK2, and NK3. This broad-spectrum activity offers a comprehensive blockade of the tachykinin system, which may present therapeutic advantages in complex pathologies where multiple neurokinin pathways are implicated. In contrast, dual and single receptor antagonists provide more targeted modulation, which can be beneficial for indications driven by specific neurokinin receptor subtypes, potentially minimizing off-target effects.

Data Presentation: A Quantitative Comparison of Binding Affinities

The binding affinity of an antagonist to its target receptor is a critical determinant of its potency. The following tables summarize the in vitro binding affinities (Ki or pKi) of this compound and other selected NK receptor antagonists for human neurokinin receptors. A lower Ki value indicates a higher binding affinity.

Triple NK Receptor Antagonist NK1 Receptor (Ki, nM) NK2 Receptor (Ki, nM) NK3 Receptor (Ki, nM)
This compound1.3[1]0.4[1]0.3[1]
Dual NK Receptor Antagonists NK1 Receptor NK2 Receptor NK3 Receptor
Elinzanetant (NK1/NK3) pKi: 9.3-pKi: 8.7
DNK333 (NK1/NK2) pKi: 7.9[2][3]pKi: 8.02[2][3]pKi: 6.87[3]
Single NK Receptor Antagonists NK1 Receptor (Ki, nM) NK2 Receptor (IC50, nM) NK3 Receptor (Ki, nM)
Saredutant (SR48968) -0.9-
Osanetant (SR142801) --0.21[4]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. IC50 values represent the concentration of an antagonist that inhibits 50% of a specific response and can be influenced by experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacological profiles of these neurokinin receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of antagonists for human NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • The cell membranes are incubated with a specific radiolabeled ligand for each receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, or [¹²⁵I-MePhe⁷]NKB for NK3) at a fixed concentration.

    • Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound, Elinzanetant, etc.) are added to the incubation mixture.

    • The reaction is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding to the receptor.

Objective: To determine the functional potency of antagonists in blocking agonist-induced Gq-protein activation.

Methodology:

  • Cell Preparation:

    • Cells (e.g., CHO or HEK293) stably expressing the human NK receptor of interest are seeded in a multi-well plate and cultured to form a confluent monolayer.

  • Dye Loading:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. The dye enters the cells and is cleaved to its active, calcium-sensitive form.

  • Antagonist Incubation:

    • The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation and Signal Detection:

    • A specific agonist for the receptor (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added to the wells.

    • The change in intracellular calcium concentration upon agonist stimulation is measured in real-time using a fluorescence plate reader.

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.

    • The concentration of the antagonist that produces 50% of its maximal inhibitory effect (IC50) is determined. This value provides a measure of the functional potency of the antagonist.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described.

NK_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinin Tachykinin NK Receptor NK Receptor Tachykinin->NK Receptor Binds Gq Gq NK Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response Antagonist Antagonist Antagonist->NK Receptor Blocks

NK Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with NK Receptors Start->Membrane_Prep Incubation Incubate Membranes with: - Radioligand - Unlabeled Antagonist Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Analysis Determine IC50 and Ki (Binding Affinity) Quantification->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Calcium_Mobilization_Assay_Workflow Start Start Cell_Seeding Seed NK Receptor-Expressing Cells in a Plate Start->Cell_Seeding Dye_Loading Load Cells with a Calcium-Sensitive Dye Cell_Seeding->Dye_Loading Antagonist_Incubation Incubate Cells with Varying Antagonist Concentrations Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate Cells with a Specific NK Receptor Agonist Antagonist_Incubation->Agonist_Stimulation Signal_Detection Measure Changes in Intracellular Calcium Fluorescence Agonist_Stimulation->Signal_Detection Analysis Determine IC50 (Functional Potency) Signal_Detection->Analysis End End Analysis->End

Calcium Mobilization Assay Workflow

References

Decoding the Specificity of SCH 206272 for Tachykinin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of SCH 206272 with other tachykinin receptor antagonists, offering researchers, scientists, and drug development professionals a detailed analysis of its receptor specificity. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and laboratory workflows to support an objective evaluation of this compound's performance.

Executive Summary

This compound is a potent, orally active antagonist of all three tachykinin receptor subtypes: NK1, NK2, and NK3.[1] Experimental data demonstrates that this compound exhibits high binding affinity for these receptors, with Ki values in the low nanomolar range.[1][2] This broad-spectrum antagonism distinguishes it from more selective antagonists that target a single tachykinin receptor subtype. This guide will delve into the evidence supporting the specificity of this compound and compare its binding and functional activity with a panel of selective NK1, NK2, and NK3 receptor antagonists.

Comparative Analysis of Tachykinin Receptor Antagonists

To contextualize the specificity of this compound, its binding affinities and functional potencies are compared with those of other well-characterized tachykinin receptor antagonists. The data, summarized in the tables below, is compiled from various in vitro studies.

Tachykinin NK1 Receptor Antagonists
CompoundBinding Affinity (Ki, nM)Functional Potency (pA2/pIC50)
This compound 1.3 [1][2]pKb = 7.7 (human pulmonary artery) [1]
Aprepitant0.12[3]-
Rolapitant0.66[2]-
Netupitant1.0[3]-
Tachykinin NK2 Receptor Antagonists
CompoundBinding Affinity (Ki/pKi)Functional Potency (pKB/pA2)
This compound 0.4 (Ki, nM) [1][2]pKb = 8.2 (human bronchus) [1]
Ibodutant (B1674150)pKi = 9.9[1]pKB = 9.1[1]
SaredutantpKi = 9.2[1]IC50 = 0.74 nM[4]
NepadutantpKi = 8.4[1]-
Tachykinin NK3 Receptor Antagonists
CompoundBinding Affinity (Ki/pKi)Functional Potency
This compound 0.3 (Ki, nM) [1][2]-
Talnetant (B1681221)Ki = 1.4 nM[5]-
Osanetant (B1677505)Ki = 0.8 nM[6]Kb = 12 nM[6]
FezolinetantpKi = 7.6[7]pIC50 = 7.7[7]

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays designed to assess the interaction of compounds with their target receptors. The following are detailed descriptions of the key experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound and other antagonists to tachykinin receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the tachykinin receptor of interest (NK1, NK2, or NK3) are prepared from cultured cells (e.g., CHO cells) or tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, or [³H]SR142801 for NK3) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Antagonist prep->incubate separate Separation of Bound and Free Ligand incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Radioligand Binding Assay Workflow
Functional Assays: Calcium Mobilization

Calcium mobilization assays are used to determine the functional potency of an antagonist by measuring its ability to inhibit the intracellular calcium increase induced by an agonist.

Objective: To determine the functional potency (e.g., pKb) of this compound in blocking agonist-induced calcium signaling.

General Protocol:

  • Cell Culture: Cells stably expressing the tachykinin receptor of interest are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

  • Agonist Stimulation: A fixed concentration of a tachykinin receptor agonist (e.g., Substance P for NK1) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted to determine the antagonist's potency, often expressed as a pKb or pA2 value.

G cluster_workflow Calcium Mobilization Assay Workflow culture Cell Culture and Seeding dye Loading with Calcium-Sensitive Dye culture->dye antagonist Incubation with Antagonist dye->antagonist agonist Stimulation with Agonist antagonist->agonist detect Fluorescence Signal Detection agonist->detect analyze Data Analysis (pKb, pA2) detect->analyze

Calcium Mobilization Assay Workflow
Functional Assays: Inositol (B14025) Phosphate (B84403) Accumulation

This assay measures the accumulation of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like the tachykinin receptors.

Objective: To assess the ability of an antagonist to block agonist-induced inositol phosphate production.

General Protocol:

  • Cell Labeling: Cells expressing the tachykinin receptor are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: The labeled cells are pre-incubated with various concentrations of the antagonist.

  • Agonist Stimulation: The cells are then stimulated with a tachykinin receptor agonist in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Separation: The [³H]inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography.

  • Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated inositol phosphate accumulation is determined to calculate its potency.

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), they initiate a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

G Tachykinin Tachykinin (Substance P, NKA, NKB) Tachykinin_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Tachykinin_Receptor G_Protein Gq/11 Tachykinin_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Tachykinin Receptor Signaling Pathway

Conclusion

The presented data robustly demonstrates that this compound is a potent antagonist of all three tachykinin receptors (NK1, NK2, and NK3). Its low nanomolar binding affinities across these receptors highlight its broad-spectrum activity. When compared to selective antagonists, this compound offers a unique pharmacological profile that may be advantageous in therapeutic areas where the blockade of multiple tachykinin pathways is desired. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to understand and further investigate the specificity and therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of SCH 206272 and related non-peptide tachykinin receptor antagonists. Due to the limited publicly available pharmacokinetic data for this compound, this comparison relies on data from related compounds, SB-222200 and SB-223412, which are also potent tachykinin receptor antagonists.

Comparative Pharmacokinetic Data

To provide a framework for understanding the potential pharmacokinetic profile of this compound, this section summarizes the available data for the related tachykinin NK(3) receptor antagonists, SB-222200 and SB-223412.

ParameterSB-222200SB-223412This compound
Species RatRat, DogData Not Available
Dose (oral) 8 mg/kg4 to 8 mg/kg0.1-10 mg/kg (guinea pig), 0.1-3 mg/kg (dog)
Cmax ~400 ng/mLHigh and sustained plasma concentrationsData Not Available
Bioavailability 46%Good oral bioavailabilityOrally active
Plasma Clearance Data Not AvailableLowData Not Available
Central Nervous System Penetration YesModeratelyData Not Available
Receptor Selectivity NK(3) selectiveNK(3) selectiveNK(1), NK(2), and NK(3) antagonist

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on the studies of related compounds such as SB-222200, a general methodology can be outlined.

Pharmacokinetic Analysis of SB-222200 in Rats:

  • Animal Model: Male Sprague-Dawley rats.

  • Compound Administration: Oral administration (gavage) of SB-222200.

  • Blood Sampling: Serial blood samples are collected from a cannulated artery or vein at various time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in plasma is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability.

Tachykinin Receptor Signaling Pathways

This compound and related compounds exert their effects by blocking the signaling of tachykinin receptors (NK(1), NK(2), and NK(3)). These receptors are G protein-coupled receptors (GPCRs) that, upon binding their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), initiate a cascade of intracellular events.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitation, Inflammation) Ca2->Downstream PKC->Downstream SCH206272 This compound SCH206272->NK1R Antagonizes

Caption: NK1 Receptor Signaling Pathway.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Smooth Muscle Contraction) Ca2->Downstream PKC->Downstream SCH206272 This compound SCH206272->NK2R Antagonizes

Caption: NK2 Receptor Signaling Pathway.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Modulation of Neurotransmitter Release) Ca2->Downstream PKC->Downstream Related_Compounds Related Compounds (e.g., SB-222200, SB-223412) Related_Compounds->NK3R Antagonize

Caption: NK3 Receptor Signaling Pathway.

A Comparative Analysis of Dopamine D1-Like Receptor Antagonists: Assessing the Translational Potential of SCH 23390 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification on SCH 206272: Initial evaluation of this compound has indicated that this compound is a potent and selective antagonist for tachykinin NK(1), NK(2), and NK(3) receptors, rather than dopamine (B1211576) D1-D5 receptors. It is likely that the intended compound for this comparative analysis was SCH 23390 , a well-characterized and highly selective dopamine D1-like receptor antagonist.[1][2] This guide will therefore focus on SCH 23390 and its comparison with other relevant D1-like receptor antagonists, SKF 83566 and SCH 39166, to assess their translational potential.

Dopamine D1-like receptors, comprising D1 and D5 subtypes, are Gαs/olf-coupled G protein-coupled receptors (GPCRs) that play a crucial role in regulating motor control, reward, and cognitive processes.[3] Their dysfunction is implicated in various neurological and psychiatric disorders, making them a significant target for drug development. This guide provides a comparative overview of key D1-like receptor antagonists to aid researchers and drug development professionals in their assessment.

Comparative Binding Affinity

The binding affinity of a compound for its target receptor and its selectivity over other receptors are critical determinants of its therapeutic potential and side-effect profile. The following table summarizes the in vitro binding affinities (Ki) of SCH 23390, SKF 83566, and SCH 39166 for dopamine receptor subtypes.

CompoundD1 (Ki, nM)D5 (Ki, nM)D2 (Ki, nM)5-HT2C (Ki, nM)Reference
SCH 23390 0.20.3>10009.3[1][2][4][5]
SKF 83566 ~0.56-200011[6][7]
SCH 39166 3.62.0>10001327[8][9][10]

Analysis:

  • SCH 23390 demonstrates the highest potency for both D1 and D5 receptors, with Ki values in the sub-nanomolar range.[1][2][4] However, it also exhibits high affinity for the serotonin (B10506) 5-HT2C receptor, where it acts as a potent agonist, which may contribute to its overall pharmacological profile.[5]

  • SKF 83566 is also a potent D1-like receptor antagonist with high selectivity over the D2 receptor.[6][7] Its affinity for the 5-HT2 receptor is also noted.[6][7]

  • SCH 39166 (also known as Ecopipam) is a selective D1/D5 antagonist with slightly lower potency than SCH 23390 but exhibits significantly lower affinity for the 5-HT2C receptor, suggesting a more selective D1-like antagonist profile.[8][9][10]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuge to pellet the membranes.

    • Wash the pellet and resuspend it in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format in a final volume of 250 µL.[11]

    • To each well, add the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH 23390 at a concentration close to its Kd, ~0.3-0.4 nM), and varying concentrations of the unlabeled test compound (e.g., SCH 23390, SKF 83566, or SCH 39166).[11][12][13]

    • To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of a non-radiolabeled antagonist (e.g., 300 nM cis(Z)-flupenthixol or 10 µM SCH 23390).[12][13]

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11][13]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) to separate the bound and free radioligand.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

    • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells in appropriate media and plate them in 384-well or 96-well plates.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of the antagonist (e.g., SCH 23390, SKF 83566, or SCH 39166) for a defined period (e.g., 30 minutes).[14]

    • Stimulate the cells with a fixed concentration of a dopamine D1 receptor agonist (e.g., dopamine or SKF 81297) at its EC50 or EC80 concentration, in the continued presence of the antagonist.

    • Include control wells with cells treated with agonist alone (maximum stimulation) and vehicle alone (basal level).

    • Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP production.[14]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an AlphaScreen, HTRF, or ELISA-based assay.[14] These kits typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.

    • Determine the IC50 value of the antagonist, which is the concentration that causes a 50% inhibition of the agonist-induced cAMP production.

    • The antagonist's potency can be expressed as a pA2 or Kb value, which can be calculated from the IC50 values obtained at different agonist concentrations using the Schild analysis or a derivation of the Cheng-Prusoff equation for functional inhibition curves.[14]

Visualizations

Dopamine_D1_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Gene_Expression Gene Expression CREB->Gene_Expression Regulates Antagonist Antagonist (e.g., SCH 23390) Antagonist->D1R Blocks

Caption: Dopamine D1-like receptor signaling pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Translational Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies PD_Models Pharmacodynamic Models (e.g., Locomotor Activity) PK_Studies->PD_Models Efficacy_Models Disease Efficacy Models PD_Models->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

Caption: General workflow for antagonist comparison.

References

Safety Operating Guide

Navigating the Disposal of SCH 206272: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific guidance for the novel compound SCH 206272 necessitates a cautious and compliant approach to its disposal. Researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste management and consult with their institution's Environmental Health and Safety (EHS) office for site-specific protocols.

Without a dedicated Safety Data Sheet (SDS) for this compound, a comprehensive understanding of its reactivity, toxicity, and environmental hazards remains uncharacterized. The molecular formula, C33H41Cl4N5O4, indicates the presence of chlorine, suggesting it should be handled as a chlorinated organic compound. Halogenated hydrocarbons require separate disposal in designated "Halogenated Organic Waste" containers. Therefore, it is imperative to manage its disposal through a licensed hazardous waste vendor.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines a conservative and safety-conscious workflow for the disposal of this compound and its associated waste materials.

1. Waste Identification and Segregation:

  • Treat all solid and liquid waste containing this compound as hazardous chemical waste.

  • Segregate waste streams at the point of generation. Do not mix this compound waste with other chemical waste unless explicitly instructed by your EHS office. Incompatible chemicals should be stored separately to prevent reactions.

  • Designate separate, clearly labeled containers for:

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels).

    • Liquid waste (e.g., unused solutions, solvent rinses).

    • Sharps (e.g., contaminated needles, broken glassware). Sharps must be placed in puncture-resistant containers.

2. Container Selection and Labeling:

  • Use containers that are chemically compatible with chlorinated organic compounds and are in good condition with secure, leak-proof closures.

  • All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Halogenated Organic Waste").

  • Include the accumulation start date on the label.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store sealed and labeled waste containers in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and away from drains or sources of ignition.

  • Ensure secondary containment is used to capture any potential leaks.

4. Scheduling a Waste Pickup:

  • Once a waste container is full or ready for disposal, contact your institution's EHS office or the designated chemical waste coordinator to schedule a pickup. Do not dispose of chemical waste in regular trash or down the drain.

Key Waste Characteristics Requiring Special Handling

The following table summarizes general characteristics of chemical waste that mandate management as hazardous waste. Given the unknown properties of this compound, it is prudent to assume it may fall into one or more of these categories.

Waste Characteristic Description Reason for Special Handling
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.Fire hazard.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.Can cause severe tissue damage and react dangerously with other chemicals.
Reactivity Substances that are unstable, react violently with water, can detonate or explode, or generate toxic gases when mixed with water or under other conditions.Explosion and toxic gas release hazard.
Toxicity Wastes that are harmful or fatal when ingested or absorbed. This includes chemicals that can pollute groundwater.Poses a direct threat to human health and the environment.
Halogenated Organics Organic compounds containing fluorine, chlorine, bromine, or iodine.Often persistent in the environment and can have toxic effects. Requires specific disposal methods like high-temperature incineration.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound exist, the primary "protocol" is the institutional chemical waste management procedure. This involves:

  • Contacting the EHS Office: Initiate the disposal process by consulting your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.

  • Completing a Chemical Waste Manifest: Accurately fill out a hazardous waste tag or manifest for each container. This documentation is crucial for tracking the waste from "cradle to grave."

  • Following Vendor-Specific Instructions: The licensed hazardous waste vendor contracted by your institution may have additional requirements for packaging and labeling.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

A Waste Generated (Solid, Liquid, Sharps) B Is an SDS available with specific disposal instructions? A->B C Follow SDS instructions and institutional protocols. B->C Yes D Treat as Hazardous Waste. B->D No E Segregate Waste Streams (Halogenated, Non-halogenated, etc.) D->E F Select Compatible and Properly Labeled Containers E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Waste Collected by Licensed Vendor H->I

Caption: Decision workflow for the disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures established by your institution's Environmental Health and Safety office and comply with all applicable local, state, and federal regulations.

Navigating the Unknown: A Safety Protocol for Handling SCH 206272

Author: BenchChem Technical Support Team. Date: December 2025

The absence of a specific Safety Data Sheet (SDS) for the research compound SCH 206272 necessitates a cautious and systematic approach to its handling and disposal. In such instances, it is imperative to treat the substance as potentially hazardous and to implement a comprehensive safety plan that prioritizes the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of novel chemical entities.

Immediate Safety and Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryComponentSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1Protects eyes from splashes, and aerosols.
Hand Protection Disposable GlovesNitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove in case of contamination.
Body Protection Laboratory CoatFull-length, long-sleeved lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodCertified chemical fume hoodAll handling of this compound powder or solutions should be performed within a fume hood to prevent inhalation of airborne particles or vapors.
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial when working with a compound of unknown hazard. The following protocol outlines the key steps for the safe handling of this compound.

Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area within a laboratory.

  • Fume Hood Preparation: Before starting, ensure the chemical fume hood is functioning correctly. The work surface should be covered with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, vials, solvents, and waste containers, within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling
  • Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weighing paper.

  • Solution Preparation: When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing. Keep the container capped or covered as much as possible.

  • Experimental Procedures: Conduct all experimental manipulations with this compound within the fume hood.

Post-Handling
  • Decontamination: Wipe down the work surface of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol, followed by water) to remove any residual contamination.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan

The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated weighing paper, and disposable labware, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been established.

  • Waste Pickup: Follow your institution's established procedures for the pickup and disposal of chemical waste. Ensure that the waste is properly manifested and that all labeling requirements are met.

Workflow for Handling Novel Research Compounds

The following diagram illustrates the logical flow of operations when handling a new research chemical with unknown properties, such as this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designate Area Designate Area Prepare Fume Hood Prepare Fume Hood Designate Area->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

A logical workflow for handling new research compounds.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.